molecular formula C20H31NO3 B15544491 Stearidonoyl glycine

Stearidonoyl glycine

货号: B15544491
分子量: 333.5 g/mol
InChI 键: DSUOLDCTHRQBTI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Stearidonoyl glycine is a useful research compound. Its molecular formula is C20H31NO3 and its molecular weight is 333.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H31NO3

分子量

333.5 g/mol

IUPAC 名称

2-(octadeca-6,9,12,15-tetraenoylamino)acetic acid

InChI

InChI=1S/C20H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h3-4,6-7,9-10,12-13H,2,5,8,11,14-18H2,1H3,(H,21,22)(H,23,24)

InChI 键

DSUOLDCTHRQBTI-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Endogenous Presence and Analysis of Stearidonoyl Glycine in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAAs) are a growing class of endogenous lipid signaling molecules implicated in a diverse array of physiological processes, including inflammation, pain perception, and energy homeostasis. Within this class, N-acyl glycines (NAGs) represent a significant subfamily. This technical guide focuses on the endogenous presence of a specific, unsaturated NAG, Stearidonoyl glycine (18:4, n-3). While direct research on this compound is limited, this document consolidates available information on the broader N-acyl glycine family to provide a foundational understanding of its likely biological context, analytical methodologies, and potential signaling pathways. The information presented herein is intended to serve as a resource for researchers investigating the therapeutic potential of this and related lipid mediators.

Endogenous Presence and Quantitative Data

While the endogenous presence of a variety of N-acyl glycines has been confirmed in mammalian tissues, specific quantitative data for this compound remains to be extensively documented.[1][2] However, analysis of rodent brain tissue has provided quantitative levels for several structurally related N-acyl glycines. This data, summarized in Table 1 , offers a valuable reference point for estimating the potential concentration range of this compound in similar tissues. The differing levels of these compounds suggest region-specific functionality within the body.[1][2]

N-acyl GlycineFatty Acid MoietyEndogenous Level in Rat Brain (pmol/g wet weight)
N-stearoyl glycine Stearic Acid (18:0) 3.3 ± 0.3
N-palmitoyl glycinePalmitic Acid (16:0)2.5 ± 0.2
N-oleoyl glycineOleic Acid (18:1)0.54 ± 0.06
N-linoleoyl glycineLinoleic Acid (18:2)0.31 ± 0.03
N-arachidonoyl glycineArachidonic Acid (20:4)0.26 ± 0.04
N-docosahexaenoyl glycineDocosahexaenoic Acid (22:6)333 ± 24

Table 1: Endogenous Levels of Representative N-acyl Glycines in Rat Brain. Data for N-stearoyl glycine, a saturated analog of this compound, is highlighted. The data illustrates the wide range of concentrations at which different N-acyl glycines are present in the brain. Data sourced from a targeted lipidomics study.

Biosynthesis and Metabolism

The biosynthesis of N-acyl glycines, including likely pathways for this compound, is understood to occur through two primary routes. The degradation is primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH).

Biosynthesis Pathways
  • Direct Condensation: This pathway involves the direct conjugation of a fatty acyl-CoA, such as Stearidonoyl-CoA, with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) or its long-chain-specific isoforms, like GLYATL3.[3]

  • Oxidation of N-acylethanolamines: An alternative route involves the sequential oxidation of the corresponding N-acylethanolamine (in this case, Stearidonoyl ethanolamine). This process is carried out by alcohol dehydrogenase and aldehyde dehydrogenase.

G cluster_0 Direct Condensation Pathway cluster_1 Oxidative Pathway Stearidonic Acid Stearidonic Acid Stearidonoyl-CoA Stearidonoyl-CoA Stearidonic Acid->Stearidonoyl-CoA Acyl-CoA Synthetase This compound This compound Stearidonoyl-CoA->this compound GLYAT/GLYATL3 Glycine Glycine Glycine->this compound Acyl-CoA Synthetase Acyl-CoA Synthetase GLYAT/GLYATL3 GLYAT/GLYATL3 Stearidonoyl ethanolamine Stearidonoyl ethanolamine Intermediate Aldehyde Intermediate Aldehyde Stearidonoyl ethanolamine->Intermediate Aldehyde Alcohol Dehydrogenase Stearidonoyl glycine_2 This compound Intermediate Aldehyde->Stearidonoyl glycine_2 Aldehyde Dehydrogenase Alcohol Dehydrogenase Alcohol Dehydrogenase Aldehyde Dehydrogenase Aldehyde Dehydrogenase

Biosynthesis of this compound.
Degradation

The primary enzyme responsible for the degradation of N-acyl glycines is Fatty Acid Amide Hydrolase (FAAH). FAAH hydrolyzes the amide bond, releasing the constituent fatty acid (stearidonic acid) and glycine.

Signaling Pathways

N-acyl glycines exert their biological effects by interacting with various cellular targets, most notably G protein-coupled receptors (GPCRs). While the specific receptor for this compound has not been definitively identified, related N-acyl glycines, such as N-arachidonoyl glycine (NAGly), have been shown to activate GPR18 and GPR55.[4][5][6]

GPR55 Signaling

Activation of GPR55 by NAGly has been demonstrated to induce concentration-dependent increases in intracellular calcium mobilization and the activation of the mitogen-activated protein kinase (MAPK) pathway.[4][6] This signaling cascade is thought to be mediated through Gq-type G proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), which can then activate the MAPK/ERK cascade.

G This compound This compound GPR55 GPR55 This compound->GPR55 Gq Gq GPR55->Gq Activation PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Triggers PKC PKC DAG->PKC Activates Cellular Response Cellular Response Ca2+ Release->Cellular Response MAPK/ERK Pathway MAPK/ERK Pathway PKC->MAPK/ERK Pathway Activates MAPK/ERK Pathway->Cellular Response

Putative GPR55 signaling pathway.
GPR18 Signaling

The role of NAGly as a ligand for GPR18 is more complex, with some studies showing activation and others failing to observe canonical G protein-coupled signaling.[5][7][8] When activated, GPR18 is thought to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This can influence various downstream cellular processes, including cell migration.

Experimental Protocols

The accurate quantification of this compound and other N-acyl glycines in biological tissues requires a robust analytical methodology, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tissue Extraction Protocol
  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add a known amount of a suitable deuterated internal standard (e.g., N-octanoyl-d2-glycine).

    • Homogenize the tissue in an ice-cold solvent, such as 80% methanol, using a bead beater or sonicator.

  • Lipid Extraction (Folch Method):

    • To the tissue homogenate, add chloroform and water to achieve a final solvent ratio of 2:1:0.8 (chloroform:methanol:water).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of acetonitrile and water.

G cluster_workflow Experimental Workflow A Tissue Homogenization B Lipid Extraction A->B C Phase Separation B->C D Drying C->D E Reconstitution D->E F LC-MS/MS Analysis E->F

Workflow for N-acyl glycine analysis.
LC-MS/MS Analysis

  • Chromatography: Separation is typically achieved using a C18 reversed-phase column with a gradient elution profile.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative mode.

Table 2: Representative MRM Transitions for N-acyl Glycines.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Propionylglycine144.174.010
N-Isovalerylglycine172.174.012
N-Hexanoylglycine186.174.012
N-Octanoylglycine214.274.015
This compound (Predicted)332.274.0~20-30 (Requires Optimization)

Note: The MRM transition for this compound is predicted based on its molecular weight and the characteristic fragmentation of N-acyl glycines, which typically yield a product ion corresponding to the glycine fragment (m/z 74.0). The collision energy would need to be empirically optimized.

Conclusion

This compound is an endogenously produced N-acyl glycine with potential roles in cellular signaling. While direct experimental data for this specific molecule is currently limited, the established knowledge of the broader N-acyl glycine family provides a strong framework for future research. The analytical methods and pathway information detailed in this guide offer a starting point for investigators seeking to explore the physiological and pathological significance of this compound and to unlock its therapeutic potential. Further targeted lipidomics studies are warranted to definitively quantify its levels in various tissues and to elucidate its specific biological functions.

References

Discovery and isolation of Stearidonoyl glycine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Isolation of Stearidonoyl Glycine

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, isolation, synthesis, and biological context of this compound, a member of the N-acyl glycine family of endogenous lipids.

Introduction to N-Acyl Glycines

The discovery of the endocannabinoid anandamide (N-arachidonoyl ethanolamine) spurred significant interest in the field of lipidomics, leading to the identification of a large family of related signaling molecules, the N-acyl amides. Within this family, the N-acyl glycines are a class of endogenous lipids where a fatty acid is linked to a glycine molecule via an amide bond. These molecules are found throughout the body at varying concentrations, suggesting tissue-specific functions. The laboratory of the late J. Michael Walker was pivotal in the discovery of numerous novel lipids, including several N-acyl glycines.[1][2] While the initial focus was on more abundant species like N-arachidonoyl glycine and N-palmitoyl glycine, subsequent research identified a broader range of these lipids, including N-stearoyl glycine, N-linoleoyl glycine, N-oleoyl glycine, and N-docosahexaenoyl glycine.[2] this compound, which contains the ω-3 polyunsaturated fatty acid stearidonic acid, is a member of this growing family.

Stearidonic acid itself is an important intermediate in the metabolic pathway that converts α-linolenic acid (ALA) into the well-known omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[3]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Formal Name 2-(6Z,9Z,12Z,15Z)-octadeca-tetraenamidoacetic acid[3]
Molecular Formula C₂₀H₃₁NO₃[3]
Formula Weight 333.5 g/mol [3]
Purity ≥98% (Commercially available standard)[3]
Solubility (DMF) 30 mg/mL[3]
Solubility (DMSO) 20 mg/mL[3]
Solubility (Ethanol) 30 mg/mL[3]
Solubility (PBS, pH 7.2) 1 mg/mL[3]

Endogenous Levels of N-Acyl Glycines

N-Acyl GlycineTissueEndogenous Level (pmol/g wet weight)
N-stearoyl glycine (18:0) Rat Brain3.3 ± 0.3
N-palmitoyl glycine (16:0) Rat Brain2.5 ± 0.2
N-oleoyl glycine (18:1) Rat Brain0.54 ± 0.06
N-linoleoyl glycine (18:2) Rat Brain0.31 ± 0.03
N-arachidonoyl glycine (20:4) Rat Brain0.26 ± 0.04
N-docosahexaenoyl glycine (22:6) Rat Brain333 ± 24

Data for this table was sourced from a targeted lipidomics study in rat brain.

Experimental Protocols

Protocol for the Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-acyl amino acids.

Objective: To synthesize this compound via the amidation of stearidonic acid with glycine.

Materials:

  • Stearidonic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Glycine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of Stearidonic Acid:

    • Dissolve stearidonic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add N,N'-dicyclohexylcarbodiimide (1.1 equivalents) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the NHS-activated stearidonic acid.

  • Amidation Reaction:

    • Dissolve glycine methyl ester hydrochloride (1.2 equivalents) in dichloromethane and add triethylamine (1.5 equivalents) to neutralize the hydrochloride and free the amine.

    • Add the NHS-activated stearidonic acid from the previous step to the glycine methyl ester solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-stearidonoyl glycine methyl ester.

  • Purification of the Methyl Ester:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to obtain the pure N-stearidonoyl glycine methyl ester.

  • Hydrolysis to this compound:

    • Dissolve the purified methyl ester in a mixture of methanol and water.

    • Add 1M sodium hydroxide solution and stir at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_activation Activation of Stearidonic Acid cluster_amidation Amidation cluster_purification Purification cluster_hydrolysis Hydrolysis SA Stearidonic Acid Activated_Ester NHS-activated Stearidonic Acid SA->Activated_Ester DCM, 0°C to RT NHS N-Hydroxysuccinimide NHS->Activated_Ester DCC DCC DCC->Activated_Ester Glycine_ester Glycine Methyl Ester Crude_ester Crude N-stearidonoyl glycine methyl ester Activated_Ester->Crude_ester DCM, RT Glycine_ester->Crude_ester TEA Triethylamine TEA->Crude_ester Purified_ester Purified Methyl Ester Crude_ester->Purified_ester Silica Gel Chromatography Final_product This compound Purified_ester->Final_product MeOH/H₂O, RT NaOH NaOH NaOH->Final_product G Tissue Tissue Sample + Internal Standard Homogenate Homogenization (Methanol) Tissue->Homogenate Extraction Liquid-Liquid Extraction (Chloroform/Methanol/Water) Homogenate->Extraction Organic_Phase Collect Organic Phase Extraction->Organic_Phase SPE Solid Phase Extraction (C18) Organic_Phase->SPE Eluate Elution SPE->Eluate Dry_Reconstitute Dry & Reconstitute Eluate->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Quantification Quantification LCMS->Quantification G FattyAcid Stearidonic Acid AcylCoA Stearidonoyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase SAG This compound AcylCoA->SAG Glycine Glycine Glycine->SAG SAG->FattyAcid Hydrolysis SAG->Glycine Hydrolysis FAAH FAAH FAAH->SAG GLYAT GLYAT GLYAT->SAG G cluster_membrane Cell Membrane GPCR GPCR (e.g., GPR18) G_protein G-protein activation GPCR->G_protein GlyR Glycine Receptor Chloride_influx Cl⁻ Influx GlyR->Chloride_influx SAG This compound SAG->GPCR Binds SAG->GlyR Modulates Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, cAMP modulation) G_protein->Downstream Hyperpolarization Neuronal Hyperpolarization Chloride_influx->Hyperpolarization

References

Stearidonoyl Glycine: A Novel Bioactive Lipid at the Crossroads of Omega-3 Metabolism and Endocannabinoid-like Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stearidonoyl glycine is an emerging bioactive lipid conjugate of the omega-3 fatty acid stearidonic acid and the amino acid glycine. While research on this specific molecule is in its nascent stages, its structural components and classification as an N-acyl glycine suggest a significant potential for novel therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, drawing from the established bioactivities of stearidonic acid and the broader class of N-acyl glycines. We will explore its potential synthesis, metabolism, signaling pathways, and biological functions, and provide detailed experimental protocols and quantitative data to facilitate further investigation into this promising molecule.

Introduction

N-acyl amino acids are a class of endogenous signaling lipids that play crucial roles in a variety of physiological processes, including inflammation, pain perception, and energy homeostasis.[1][2] Structurally, they consist of a fatty acid linked to an amino acid via an amide bond.[1] this compound, the conjugate of stearidonic acid (18:4, n-3) and glycine, is a unique member of this family, combining the beneficial properties of an omega-3 fatty acid with the signaling characteristics of an N-acyl glycine.

Stearidonic acid (SDA) is an intermediate in the metabolic pathway that converts alpha-linolenic acid (ALA) to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[3] Dietary supplementation with SDA has been shown to increase tissue levels of EPA more efficiently than ALA.[4] The known anti-inflammatory effects of stearidonic acid, mediated through the suppression of NF-κB and MAPK signaling pathways, provide a strong rationale for investigating the bioactivity of its glycine conjugate.[5]

This guide will synthesize the available information on stearidonic acid and N-acyl glycines to build a foundational understanding of this compound as a novel bioactive lipid.

Physicochemical Properties

While detailed experimental data for this compound is not widely available, its basic properties can be inferred from its structure.

PropertyValueReference
Molecular Formula C20H31NO3[5][6]
Molecular Weight 333.5 g/mol [5][6]
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF.[6]

Biosynthesis and Metabolism

The biosynthesis of N-acyl glycines is primarily understood to occur through two main enzymatic pathways.[6] It is highly probable that this compound follows these established routes.

3.1. Biosynthesis

The primary route for the synthesis of N-acyl glycines is the direct conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT) and its related enzymes.[6] In the context of this compound, this would involve the enzymatic reaction between stearidonoyl-CoA and glycine.

A secondary pathway involves the oxidation of N-acyl ethanolamines.[6] While less direct, it is conceivable that a corresponding N-stearidonoyl ethanolamine could be a precursor.

SDA Stearidonic Acid SDA_CoA Stearidonoyl-CoA SDA->SDA_CoA Acyl-CoA Synthetase GLYAT GLYAT SDA_CoA->GLYAT Glycine Glycine Glycine->GLYAT SG This compound GLYAT->SG

Biosynthesis of this compound.

3.2. Metabolism and Degradation

The primary enzyme responsible for the degradation of N-acyl glycines is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release the constituent fatty acid and glycine.[6] Peptidylglycine α-amidating monooxygenase (PAM) has also been implicated in the metabolism of N-acyl glycines.[6]

SG This compound FAAH FAAH SG->FAAH SDA Stearidonic Acid Glycine Glycine FAAH->SDA FAAH->Glycine

Degradation of this compound.

Potential Signaling Pathways and Biological Activity

The biological activities of this compound are likely to be a composite of the effects of stearidonic acid and the signaling modalities of N-acyl glycines.

4.1. Anti-Inflammatory Effects

Stearidonic acid has demonstrated anti-inflammatory properties by suppressing the NF-κB and MAPK signaling pathways in macrophages.[5] This leads to a downregulation of inducible nitric oxide synthase (iNOS) and subsequent reduction in nitric oxide (NO) production.[5] It is plausible that this compound retains or even enhances these anti-inflammatory effects.

SG This compound (hypothesized) NFkB NF-κB SG->NFkB Inhibition MAPK MAPK SG->MAPK Inhibition iNOS iNOS NFkB->iNOS MAPK->iNOS Inflammation Inflammation iNOS->Inflammation start Start step1 Couple Stearidonic Acid and Glycine Methyl Ester start->step1 step2 Purify Ester Intermediate step1->step2 step3 Saponify Ester step2->step3 step4 Purify this compound step3->step4 end End step4->end

References

Stearidonoyl Glycine in the N-Acyl Amino Acid Family: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules that have garnered significant interest in the scientific community for their diverse physiological roles and therapeutic potential.[1] These molecules are structurally characterized by a fatty acid linked to an amino acid via an amide bond.[1] As members of the broader "endocannabinoidome," NAAAs are involved in a wide range of biological processes, including inflammation, pain signaling, and metabolic regulation.[2] This technical guide provides a comprehensive overview of a specific NAAA, stearidonoyl glycine, within the context of its chemical family. Due to the limited specific research on this compound, this guide will also draw upon data from closely related N-acyl amino acids to provide a thorough understanding of its potential biological functions and mechanisms of action.

This compound is an N-acyl amino acid composed of stearidonic acid, an 18-carbon omega-3 polyunsaturated fatty acid with four double bonds, and the amino acid glycine.[1] Stearidonic acid itself is an intermediate in the metabolic pathway that converts alpha-linolenic acid (ALA) to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), fatty acids known for their cardiovascular benefits.[1] The conjugation of stearidonic acid with glycine suggests that this compound may possess unique biological activities, potentially combining the anti-inflammatory properties of both of its constituent molecules.

Physicochemical Properties and Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name2-((6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenamido)acetic acid[1]
Molecular FormulaC20H31NO3[1]
Molecular Weight333.5 g/mol [1]
Purity≥98%[1]
FormulationA solution in ethanol[1]
SolubilityDMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 1 mg/ml[1]

Table 2: Inhibitory Activity of Related N-Acyl Amino Acids on Fatty Acid Amide Hydrolase (FAAH)

CompoundFAAH SourceIC50 (µM)Reference
N-arachidonoyl-glycineRat Brain15 ± 2[3]
N-arachidonoyl-glycineMouse Brain12 ± 1[3]
N-arachidonoyl-L-alanineRat Brain> 100[3]
N-arachidonoyl-L-alanineMouse Brain45 ± 5[3]
N-arachidonoyl-γ-amino-butyric acidRat Brain27 ± 3[3]
N-arachidonoyl-γ-amino-butyric acidMouse Brain24 ± 2[3]

Table 3: Agonist Activity of N-Arachidonoyl Glycine at GPR55

AssayCell LineEffectReference
Calcium MobilizationHAGPR55/CHOConcentration-dependent increase[4][5]
MAPK ActivityHAGPR55/CHOConcentration-dependent increase[4][5]

Biosynthesis and Degradation

The biosynthesis of N-acyl amino acids is thought to occur through two primary pathways:

  • Direct Condensation: This involves the direct joining of a fatty acid (or its Coenzyme A derivative) with an amino acid. Enzymes such as glycine N-acyltransferase-like enzymes (GLYATL) may catalyze this reaction.[6]

  • Sequential Modification of a Precursor: In this pathway, a pre-existing fatty acid conjugate is modified to form the final NAAA.[7]

The primary enzyme responsible for the degradation of many NAAAs is Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is an integral membrane enzyme that hydrolyzes the amide bond, releasing the free fatty acid and amino acid.[2] Inhibition of FAAH can lead to an increase in the endogenous levels of NAAAs, thereby potentiating their biological effects.[2]

FattyAcid Stearidonic Acid / Stearidonyl-CoA Biosynthesis Biosynthesis (e.g., GLYATL) FattyAcid->Biosynthesis Glycine Glycine Glycine->Biosynthesis StearidonoylGlycine This compound Biosynthesis->StearidonoylGlycine Amide Bond Formation Degradation Degradation (FAAH) StearidonoylGlycine->Degradation Hydrolysis Products Stearidonic Acid + Glycine Degradation->Products

Caption: General biosynthetic and degradation pathway for this compound.

Molecular Targets and Signaling Pathways

N-acyl amino acids exert their biological effects by interacting with various molecular targets, most notably G protein-coupled receptors (GPCRs). Several orphan GPCRs, including GPR18, GPR55, and GPR92, have been identified as receptors for different NAAAs.[4][6][8][9]

For instance, N-arachidonoyl glycine (NAGly), a structurally similar NAAA to this compound, has been shown to be an agonist for GPR55.[4][5] Activation of GPR55 by NAGly leads to an increase in intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[4][5] This signaling cascade is initiated by the Gq alpha subunit of the G protein, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium.

Given the structural similarities, it is plausible that this compound may also interact with one or more of these GPCRs and activate similar downstream signaling pathways.

Ligand This compound (Hypothesized) GPCR GPCR (e.g., GPR55) Ligand->GPCR Gq Gq GPCR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor MAPK MAPK Pathway Activation DAG->MAPK Ca [Ca2+]i ↑ ER->Ca Releases Ca->MAPK Response Cellular Response (e.g., Anti-inflammatory effects) MAPK->Response

Caption: Hypothesized signaling pathway for this compound via a GPCR.

Experimental Protocols

Protocol 1: Synthesis of this compound (Generalized)

This protocol is a generalized method for the synthesis of N-acyl amino acids and can be adapted for this compound.

Materials:

  • Stearidonic acid

  • Glycine methyl ester hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • Dissolve stearidonic acid, EDC, and HOBt in DCM.

    • Add glycine methyl ester hydrochloride and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound methyl ester.

  • Ester Hydrolysis:

    • Dissolve the purified this compound methyl ester in a mixture of THF and water.

    • Add LiOH and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Start Start Coupling Amide Coupling: Stearidonic Acid + Glycine Methyl Ester (EDC, HOBt, DIPEA in DCM) Start->Coupling Purification1 Purification 1: Silica Gel Chromatography Coupling->Purification1 Ester This compound Methyl Ester Purification1->Ester Hydrolysis Ester Hydrolysis: (LiOH in THF/Water) Ester->Hydrolysis Acidification Acidification: (1N HCl) Hydrolysis->Acidification Extraction Extraction: (Ethyl Acetate) Acidification->Extraction FinalProduct This compound Extraction->FinalProduct

Caption: Workflow for the synthesis of this compound.

Protocol 2: Quantification of this compound in Biological Samples (Generalized)

This protocol outlines a general workflow for the extraction and quantification of N-acyl amino acids from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., deuterated this compound)

  • Chloroform

  • Methanol

  • Water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • To the biological sample, add the internal standard.

    • Add a mixture of chloroform and methanol (1:2, v/v) and vortex thoroughly.

    • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the extract under a stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried lipid extract in a suitable solvent.

    • Load the sample onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with a low-organic solvent to remove polar impurities.

    • Elute the N-acyl amino acids with a high-organic solvent (e.g., methanol or acetonitrile).

    • Dry the eluate under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the final extract in the initial mobile phase.

    • Inject the sample onto a C18 reversed-phase column.

    • Perform chromatographic separation using a gradient of water and acetonitrile/methanol containing a suitable modifier (e.g., formic acid or ammonium acetate).

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

Sample Biological Sample + Internal Standard Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Drying1 Dry Down (N2) Extraction->Drying1 SPE Solid-Phase Extraction (SPE) Drying1->SPE Drying2 Dry Down (N2) SPE->Drying2 Reconstitution Reconstitution Drying2->Reconstitution LCMS LC-MS/MS Analysis (MRM) Reconstitution->LCMS Quantification Quantification LCMS->Quantification

References

A Technical Guide to the Predicted Physiological Roles of Stearidonoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines (NAGs) are a class of endogenous lipid signaling molecules recognized for their diverse and critical roles in a multitude of physiological and pathological processes. Structurally, these molecules consist of a fatty acid linked to a glycine molecule via an amide bond. Stearidonoyl glycine is a specific N-acylglycine formed from the conjugation of stearidonic acid (18:4, n-3), an omega-3 polyunsaturated fatty acid, and the amino acid glycine.[1] Stearidonic acid itself is a key intermediate in the metabolic conversion of α-linolenic acid (ALA) to the well-known anti-inflammatory eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1]

While direct experimental evidence for the physiological functions of this compound is limited, its structure allows for robust predictions of its roles based on the known bioactivities of its constituent parts and closely related N-acylglycines, such as N-arachidonoyl glycine (NAraGly). This technical guide synthesizes the available information to predict the metabolic pathways, signaling roles, and therapeutic potential of this compound, providing a foundational resource for future research and drug development.

Biosynthesis and Metabolism

The biosynthesis of this compound is predicted to follow the general pathway established for other N-acyl amino acids. The primary route involves the enzymatic conjugation of an activated fatty acid (acyl-CoA) with glycine.

  • Activation of Stearidonic Acid: Stearidonic acid is first converted to its coenzyme A thioester, Stearidonoyl-CoA.

  • Conjugation with Glycine: The enzyme acyl-CoA:glycine N-acyltransferase (GLYAT) or a related enzyme like GLYATL2/3 then catalyzes the condensation of Stearidonoyl-CoA with glycine, releasing coenzyme A and forming this compound.[2][3][4]

SA Stearidonic Acid SCoA Stearidonoyl-CoA SA->SCoA Acyl-CoA Synthetase + ATP, + CoA GLYAT Glycine N-acyltransferase (GLYAT) SCoA->GLYAT Glycine Glycine Glycine->GLYAT SG This compound GLYAT->SG - CoA

Predicted biosynthesis pathway of this compound.

The stearidonic acid moiety is an intermediate in the omega-3 fatty acid metabolic pathway, which converts dietary ALA into the long-chain polyunsaturated fatty acids EPA and DHA, known for their significant health benefits.[1]

ALA α-Linolenic Acid (ALA) (18:3, n-3) SDA Stearidonic Acid (SDA) (18:4, n-3) ALA->SDA Δ6-desaturase ETA Eicosatetraenoic Acid (ETA) (20:4, n-3) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) (20:5, n-3) ETA->EPA Δ5-desaturase DHA Docosahexaenoic Acid (DHA) (22:6, n-3) EPA->DHA Series of elongase and desaturase steps

Metabolic pathway of Stearidonic Acid to EPA and DHA.

Predicted Physiological Roles and Signaling Pathways

Based on the functions of related N-acylglycines and its constituent molecules, this compound is predicted to play significant roles in inflammation, neuromodulation, and metabolic regulation.

Anti-inflammatory and Immunomodulatory Effects

N-arachidonoyl glycine (NAraGly) is known to be a ligand for the orphan G protein-coupled receptor GPR18, and this interaction is thought to mediate anti-inflammatory effects. Fasting has been shown to increase circulating levels of NAraGly, which in turn attenuates CD4+ T cell responsiveness via GPR18 and subsequent mTORC1 signaling.[5] Given its structural similarity, this compound is predicted to be a ligand for GPR18 or related GPCRs, initiating signaling cascades that suppress pro-inflammatory pathways.

SG This compound (Predicted Ligand) GPR18 GPR18 SG->GPR18 Binds AC Adenylyl Cyclase GPR18->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA mTORC1 ↓ mTORC1 Signaling PKA->mTORC1 TCell CD4+ T Cell mTORC1->TCell Modulates Cytokines ↓ Inflammatory Cytokines (e.g., IFN-γ, IL-17) TCell->Cytokines Reduces Production

Predicted anti-inflammatory signaling of this compound.
Neuromodulation

Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem.[6] NAraGly has been shown to be a non-competitive inhibitor of the glycine transporter GLYT2, which is responsible for the reuptake of glycine from the synaptic cleft.[6][7] By inhibiting GLYT2, NAraGly enhances glycinergic neurotransmission, leading to analgesic effects.[4][7] this compound is therefore predicted to act as a modulator of glycinergic signaling, potentially offering a novel mechanism for pain management.

Metabolic Regulation

N-acylglycines are generally implicated in energy homeostasis. The glycine component itself is linked to improved glucose and lipid metabolism, with lower plasma glycine levels observed in patients with insulin resistance and type 2 diabetes.[8] Furthermore, the stearidonic acid component is a precursor to EPA and DHA, which are well-documented to have beneficial effects on cardiovascular health and lipid profiles. The combined structure of this compound suggests a potential role in regulating energy balance, improving insulin sensitivity, and contributing to a favorable cardiometabolic profile.

Quantitative Data

Direct quantitative data for this compound in tissues is not yet available. However, data from its structural analogue, N-arachidonoyl glycine (NAraGly), provides a valuable reference point for predicted concentrations and receptor interactions.

ParameterValueTissue/SystemReference
Endogenous Concentration
NAraGly Level~140 pmol/g (dry weight)Spinal Cord[6]
NAraGly Level~80-100 pmol/g (dry weight)Brain, Kidney, Skin[6]
NAraGly Level<5 pmol/g (dry weight)Heart[6]
Receptor Interactions
NAraGly TargetGPR18G protein-coupled receptor[4]
NAraGly TargetGPR55G protein-coupled receptor[9]
NAraGly TargetGPR92G protein-coupled receptor[4]
Transporter Interactions
NAraGly ActionNon-competitive inhibitorGlycine Transporter GLYT2[6][7]

Experimental Protocols

To validate the predicted roles of this compound, specific experimental approaches are required. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of this compound in Biological Samples via LC-MS/MS

This protocol describes a method for the extraction and quantification of N-acylglycines from plasma or tissue.

1. Sample Preparation and Extraction:

  • Homogenize 50 mg of tissue or use 100 µL of plasma in a 2 mL glass vial.
  • Add 10 µL of an internal standard solution (e.g., d4-NAraGly).
  • Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 chloroform:methanol:Tris buffer pH 8.0).
  • Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.
  • Centrifuge at 15,000 x g for 15 minutes at 4°C.
  • Collect the lower organic phase and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) system.
  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start at 50% B, ramp to 98% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
  • Ionization Source: Electrospray Ionization (ESI).
  • MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound and the internal standard. (Note: These would need to be determined experimentally based on the compound's mass).

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// Edges Start -> Spike; Spike -> Extract; Extract -> Dry; Dry -> Reconstitute; Reconstitute -> Inject; Inject -> Analyze; Analyze -> Quantify; }

Experimental workflow for LC-MS/MS analysis of N-acylglycines.
Protocol 2: GPCR Activation Assay using a Calcium Mobilization Readout

This protocol outlines a method to test if this compound activates GPR18 or GPR55, which are known to couple to Gαq/11 proteins, leading to intracellular calcium release.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the human GPR18 or GPR55 receptor in DMEM supplemented with 10% FBS and a selection antibiotic.
  • Plate the cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and incubate for 24 hours.

2. Calcium Indicator Dye Loading:

  • Aspirate the culture medium from the wells.
  • Add 100 µL of a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) prepared in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
  • Incubate the plate at 37°C for 60 minutes in the dark.

3. Compound Addition and Signal Detection:

  • Prepare serial dilutions of this compound in the assay buffer.
  • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
  • Set the reader to record baseline fluorescence for 20 seconds.
  • Inject 50 µL of the this compound dilutions into the wells while continuously recording fluorescence.
  • Continue recording for an additional 120 seconds to capture the peak calcium response.

4. Data Analysis:

  • Calculate the peak fluorescence intensity minus the baseline fluorescence for each well.
  • Plot the response against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion and Future Directions

This compound is a structurally intriguing endogenous lipid with high potential for bioactivity. Based on established knowledge of related N-acylglycines and its constituent molecules, it is predicted to function as a signaling molecule with significant anti-inflammatory, neuromodulatory, and metabolic regulatory roles. Its potential interaction with GPCRs like GPR18 and modulation of neurotransmitter transporters like GLYT2 present exciting opportunities for therapeutic intervention in inflammatory diseases, chronic pain, and metabolic disorders.

The hypotheses presented in this guide require rigorous experimental validation. Future research should focus on:

  • Direct Quantification: Measuring the endogenous levels of this compound in various tissues and in response to physiological stimuli like fasting or inflammation.

  • Receptor Pharmacology: Systematically screening this compound against a panel of GPCRs and ion channels to identify its primary molecular targets.

  • In Vivo Studies: Utilizing animal models of pain, inflammation, and metabolic disease to confirm the predicted physiological effects of this compound administration.

Elucidating the precise functions of this compound will not only expand our understanding of lipid signaling but may also unveil novel therapeutic targets for a range of human diseases.

References

Stearidonoyl Glycine: A Technical Guide to its Putative Role in Stearidonic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearidonic acid (SDA), an omega-3 polyunsaturated fatty acid, is a direct precursor to eicosapentaenoic acid (EPA), offering a more efficient route for elevating EPA levels in tissues compared to alpha-linolenic acid (ALA). While the metabolism of SDA to EPA is well-documented, the formation and potential biological activities of its N-acyl glycine conjugate, stearidonoyl glycine, remain a nascent field of investigation. This technical guide synthesizes the current understanding of stearidonic acid metabolism and the established pathways of N-acyl glycine biosynthesis to extrapolate the putative role and characteristics of this compound. This document provides a comprehensive overview of the metabolic pathways, proposed enzymatic synthesis, potential signaling activities, and detailed experimental protocols relevant to the study of this molecule. All quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.

Introduction to Stearidonic Acid and N-Acyl Glycines

Stearidonic acid (18:4n-3) is an intermediate in the endogenous conversion of ALA to the long-chain omega-3 fatty acids EPA and docosahexaenoic acid (DHA). The consumption of SDA-rich oils has been shown to effectively increase tissue concentrations of EPA[1][2]. N-acyl glycines are a class of endogenous lipid signaling molecules formed by the conjugation of a fatty acid to a glycine molecule. While N-arachidonoyl glycine, an analogue of the endocannabinoid anandamide, has been studied for its role in pain and inflammation, the existence and function of this compound are less understood[3][4]. This guide explores the intersection of these two areas of lipid biochemistry.

Stearidonic Acid Metabolism

The metabolic pathway of stearidonic acid is a critical component of omega-3 fatty acid biochemistry. SDA bypasses the rate-limiting delta-6-desaturase step in the conversion of ALA to EPA, making it a more efficient precursor[5].

Quantitative Data on Stearidonic Acid to EPA Conversion

Several human and in vitro studies have quantified the conversion efficiency of SDA to EPA. The following tables summarize key findings.

Study Type Subjects/Model SDA Dosage Outcome Measure Results Reference
Human Clinical TrialHealthy men and women1.3, 2.6, or 5.2 g/d%EPA in RBC membranesSignificant increase compared to control. Relative conversion efficiency to EPA declines with increasing SDA intake.[2]
In Vitro StudyHepG2 cellsEquimolar concentrations of ALA and SDACellular EPA levels (% of total FAMEs)SDA was 65% more efficient in enhancing cellular EPA levels than ALA (5.1% vs. 3.0%).[5][6][7]
Human Clinical TrialHealthy subjects1.5 g/dEPA concentration in erythrocytes and plasma phospholipidsDietary SDA increased EPA and DPA concentrations, but not DHA.

FAMEs: Fatty Acid Methyl Esters; RBC: Red Blood Cell

Parameter EPA Supplementation SDA Supplementation ALA Supplementation Relative Effectiveness in Increasing Tissue EPA Reference
Daily Dosage0.75 g and 1.5 g0.75 g and 1.5 g0.75 g and 1.5 g1 : 0.3 : 0.07
Metabolic Pathway of Stearidonic Acid

The conversion of stearidonic acid to EPA and subsequently to other long-chain omega-3 fatty acids involves a series of elongation and desaturation steps.

Stearidonic_Acid_Metabolism ALA α-Linolenic Acid (ALA) SDA Stearidonic Acid (SDA) ALA->SDA Δ6-Desaturase (Rate-limiting) ETA Eicosatetraenoic Acid (ETA) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) ETA->EPA Δ5-Desaturase DPA Docosapentaenoic Acid (DPA) EPA->DPA Elongase DHA Docosahexaenoic Acid (DHA) DPA->DHA Δ6-Desaturase, β-oxidation

Figure 1: Metabolic pathway of stearidonic acid to EPA and DHA.

Putative Biosynthesis and Degradation of this compound

While direct evidence for the enzymatic synthesis of this compound is lacking in the current literature, its formation can be hypothesized based on the known pathways for other N-acyl glycines.

Proposed Biosynthetic Pathways

The primary proposed pathway for N-acyl glycine synthesis involves the activation of a fatty acid to its acyl-CoA derivative, followed by conjugation with glycine, a reaction catalyzed by Glycine N-acyltransferase (GLYAT)[8][9][10]. An alternative pathway involving cytochrome c has also been suggested for the formation of N-arachidonoyl glycine[11][12].

Stearidonoyl_Glycine_Biosynthesis cluster_pathway1 GLYAT-Mediated Pathway cluster_pathway2 Cytochrome c-Mediated Pathway (Proposed) SDA Stearidonic Acid SDA_CoA Stearidonoyl-CoA SDA->SDA_CoA Acyl-CoA Synthetase Stearidonoyl_Glycine1 This compound SDA_CoA->Stearidonoyl_Glycine1 Glycine1 Glycine Glycine1->Stearidonoyl_Glycine1 Glycine N-acyltransferase (GLYAT) SDA_CoA2 Stearidonoyl-CoA Stearidonoyl_Glycine2 This compound SDA_CoA2->Stearidonoyl_Glycine2 Glycine2 Glycine Glycine2->Stearidonoyl_Glycine2 Cytochrome c

Figure 2: Proposed biosynthetic pathways for this compound.
Degradation Pathway

The primary enzyme responsible for the degradation of N-acyl amides, including N-acyl glycines, is Fatty Acid Amide Hydrolase (FAAH). FAAH catalyzes the hydrolysis of the amide bond, releasing the free fatty acid and glycine.

Stearidonoyl_Glycine_Degradation Stearidonoyl_Glycine This compound SDA Stearidonic Acid Stearidonoyl_Glycine->SDA FAAH Glycine Glycine Stearidonoyl_Glycine->Glycine FAAH

Figure 3: Proposed degradation pathway of this compound.

Potential Signaling Mechanisms of this compound

The signaling properties of this compound have not been directly investigated. However, based on the activities of other N-acyl glycines, particularly N-arachidonoyl glycine, several potential targets and pathways can be postulated.

G-Protein Coupled Receptors (GPCRs)

N-arachidonoyl glycine has been reported to interact with the orphan GPCRs GPR18 and GPR55, although with some conflicting results for GPR18[13][14][15][16][17][18]. It is plausible that this compound could also interact with these or other lipid-sensing GPCRs.

  • GPR18: Some studies suggest N-arachidonoyl glycine is an agonist at GPR18, mediating anti-inflammatory effects and inducing apoptosis in macrophages[3][14][17]. However, other studies have failed to demonstrate canonical G-protein coupling upon N-arachidonoyl glycine application[13][15].

  • GPR55: N-arachidonoyl glycine has been identified as an agonist of GPR55, leading to increases in intracellular calcium and activation of the mitogen-activated protein kinase (MAPK) pathway[11][16][18].

GPCR_Signaling Stearidonoyl_Glycine This compound (putative) GPR18 GPR18 Stearidonoyl_Glycine->GPR18 ? GPR55 GPR55 Stearidonoyl_Glycine->GPR55 ? AC Adenylate Cyclase GPR18->AC Gi (inhibitory) Anti_inflammatory Anti-inflammatory Effects, Apoptosis GPR18->Anti_inflammatory PLC Phospholipase C GPR55->PLC Gq cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_MAPK ↑ [Ca2+], MAPK Activation IP3_DAG->Ca_MAPK

Figure 4: Postulated GPCR signaling pathways for this compound.
Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids and their derivatives are known ligands for PPARs, a family of nuclear receptors that regulate lipid metabolism and inflammation[19][20][21][22][23]. It is conceivable that this compound could modulate the activity of PPAR isoforms, thereby influencing gene expression related to fatty acid oxidation and inflammatory responses.

PPAR_Activation Stearidonoyl_Glycine This compound PPAR PPARα/γ/δ Stearidonoyl_Glycine->PPAR Ligand Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression Transcription

Figure 5: Hypothetical activation of PPAR signaling by this compound.

Experimental Protocols for the Analysis of this compound

The quantification of N-acyl glycines in biological matrices typically requires sensitive and specific analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Lipid Extraction
  • Tissue Homogenization: Homogenize frozen tissue samples in a suitable buffer.

  • Lipid Extraction: Perform a liquid-liquid extraction using a mixture of chloroform and methanol (e.g., 2:1 v/v).

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Drying and Reconstitution: Collect the lower organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system (e.g., 50% acetonitrile).

LC-MS/MS Quantification
Parameter Description
Chromatography
ColumnC18 reversed-phase column (e.g., Acquity UPLC BEH C18, Zorbax XDB C18)[24].
Mobile Phase A0.1% Formic acid in water.
Mobile Phase B0.1% Formic acid in acetonitrile/methanol.
GradientA linear gradient from a lower to a higher percentage of mobile phase B.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), typically in negative ion mode for N-acyl glycines.
Analysis ModeMultiple Reaction Monitoring (MRM).
MRM TransitionA specific precursor-to-product ion transition for this compound would need to be determined and optimized. For N-arachidonoyl glycine, a common transition is m/z 344.3 -> 74.1. For this compound (MW: 333.5), the precursor ion would be [M-H]⁻ at m/z 332.5, and the product ion would likely be the glycine fragment at m/z 74.1.
Internal StandardA deuterated analog of this compound would be ideal for accurate quantification.

Experimental Workflow

Experimental_Workflow Sample Biological Sample (Tissue, Plasma) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch method) Homogenization->Extraction LC_MS LC-MS/MS Analysis (MRM mode) Extraction->LC_MS Data_Analysis Data Analysis (Quantification against standard curve) LC_MS->Data_Analysis Results Results (Concentration of this compound) Data_Analysis->Results

Figure 6: General experimental workflow for this compound quantification.

Conclusion and Future Directions

This compound represents an understudied lipid metabolite with the potential for interesting biological activities, given its structural relationship to both the bioactive fatty acid stearidonic acid and the class of signaling lipids, the N-acyl glycines. While its existence and physiological relevance in vivo are yet to be definitively established, the metabolic machinery for its synthesis is present in mammalian systems.

Future research should focus on:

  • Direct Detection: Employing targeted LC-MS/MS methods to detect and quantify this compound in tissues and plasma, particularly after supplementation with SDA-rich oils.

  • Enzymatic Synthesis: Investigating the substrate specificity of Glycine N-acyltransferases for stearidonoyl-CoA.

  • Biological Activity: Screening this compound for activity at GPR18, GPR55, PPARs, and other potential lipid-sensing receptors.

  • Physiological Role: Elucidating the role of this compound in inflammatory processes and lipid metabolism.

This technical guide provides a foundational framework for researchers and drug development professionals to embark on the investigation of this novel N-acyl glycine and its potential contributions to the health benefits associated with stearidonic acid.

References

An In-depth Technical Guide to the Endocannabinoid System and the Emerging Role of N-Acyl Amino Acids, Featuring Stearidonoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in maintaining homeostasis throughout the human body. Comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, the ECS is a prime target for therapeutic intervention across a spectrum of diseases. Expanding upon the classical definition of the ECS, the "endocannabinoidome" includes a wider array of lipid mediators, such as N-acyl amino acids (NAAAs). This technical guide provides a comprehensive overview of the core components and signaling pathways of the endocannabinoid system. It further explores the burgeoning field of N-acyl amino acids, with a specific focus on Stearidonoyl glycine, a conjugate of the omega-3 fatty acid stearidonic acid and the amino acid glycine. While direct research on this compound's interaction with the ECS is nascent, this paper will draw upon data from the more extensively studied N-arachidonoyl glycine (NAGly) to elucidate the potential physiological roles and therapeutic implications of this class of molecules. This guide aims to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to explore this promising area of pharmacology.

The Core Components of the Endocannabinoid System

The endocannabinoid system is fundamentally composed of three core components: cannabinoid receptors, endocannabinoids, and metabolic enzymes.[1]

Cannabinoid Receptors

The primary receptors of the ECS are G protein-coupled receptors (GPCRs), namely the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2).[2]

  • CB1 Receptors: Predominantly expressed in the central nervous system (CNS), including the brain, CB1 receptors are also found in various peripheral tissues.[3][4] Their activation mediates the psychoactive effects of cannabinoids and modulates a range of physiological processes including pain, appetite, and memory.[3][4]

  • CB2 Receptors: Primarily located in the peripheral nervous system and on immune cells, CB2 receptors are key modulators of inflammatory and immune responses.[3][4]

Endocannabinoids

Endocannabinoids are endogenous lipid-based neurotransmitters that bind to and activate cannabinoid receptors. The two most well-characterized endocannabinoids are:

  • Anandamide (AEA or N-arachidonoylethanolamine): A partial agonist for CB1 and CB2 receptors.

  • 2-Arachidonoylglycerol (2-AG): A full agonist for both CB1 and CB2 receptors, and the most abundant endocannabinoid in the brain.

Metabolic Enzymes

The synthesis and degradation of endocannabinoids are tightly regulated by a suite of enzymes. Key enzymes include:

  • Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for the degradation of anandamide.[5]

  • Monoacylglycerol Lipase (MAGL): The main enzyme that breaks down 2-AG.[6]

  • N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD): An enzyme involved in the synthesis of anandamide.

  • Diacylglycerol lipase (DAGL): An enzyme responsible for the synthesis of 2-AG.

Endocannabinoid System Signaling Pathways

The canonical signaling pathway of the ECS involves retrograde signaling at the synapse.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits Ca2+ influx Neuro_Receptor Neurotransmitter Receptor Vesicle->Neuro_Receptor Neurotransmitter Release eCB_synthesis Endocannabinoid Synthesis Neuro_Receptor->eCB_synthesis Activates eCB Endocannabinoid (e.g., 2-AG) eCB_synthesis->eCB eCB->CB1 Retrograde Signaling

Figure 1: Retrograde signaling mechanism of the endocannabinoid system.

Upon stimulation of the postsynaptic neuron, endocannabinoids are synthesized on demand and released into the synaptic cleft. They travel backward ("retrograde") to the presynaptic neuron and bind to CB1 receptors. This activation inhibits the release of neurotransmitters, thereby modulating synaptic transmission.

The Expanded Endocannabinoid System: The Endocannabinoidome

The concept of the "endocannabinoidome" has emerged to encompass a broader range of lipid signaling molecules and their receptors that are functionally interconnected with the core ECS.[7] This expanded system includes N-acyl amino acids (NAAAs), which are fatty acid amides of amino acids.[7]

N-Acyl Amino Acids: A Focus on this compound

This compound is an N-acyl amino acid formed from the conjugation of stearidonic acid, an 18-carbon omega-3 polyunsaturated fatty acid, and the amino acid glycine. While direct experimental data on the interaction of this compound with the endocannabinoid system is currently limited, insights can be gleaned from the study of structurally similar NAAAs, most notably N-arachidonoyl glycine (NAGly).

Biosynthesis of N-Acyl Glycines

The biosynthesis of N-acyl glycines is not fully elucidated but is thought to occur through several pathways. One proposed mechanism involves the direct conjugation of a fatty acid with glycine. Another pathway suggests that N-acyl glycines can be formed from the metabolism of other N-acylethanolamines, such as anandamide.[2]

Anandamide Anandamide (AEA) AA Arachidonic Acid (AA) Anandamide->AA Hydrolysis FAAH FAAH Anandamide->FAAH NAGly N-Arachidonoyl Glycine (NAGly) AA->NAGly Conjugation Glycine Glycine Glycine->NAGly FAAH->AA

Figure 2: Proposed biosynthetic pathway for N-arachidonoyl glycine (NAGly) from anandamide.

Potential Targets of N-Acyl Glycines within the Endocannabinoidome

Research on NAGly suggests that NAAAs may not interact directly with CB1 and CB2 receptors but rather with other GPCRs that are considered part of the expanded endocannabinoid system.

  • GPR18: This orphan GPCR has been identified as a potential receptor for NAGly.[8] However, studies have yielded conflicting results regarding the agonistic activity of NAGly at GPR18.[9][10]

  • GPR55: Another orphan GPCR, GPR55, is also implicated as a target for certain NAAAs.[11]

Quantitative Data and Experimental Protocols

A critical aspect of understanding the pharmacology of this compound is the generation of quantitative data through standardized experimental protocols. Due to the lack of specific data for this compound, this section will present data for the broader ECS and for NAGly as a representative NAAA, along with descriptions of relevant experimental methodologies.

Quantitative Data
CompoundTargetAssay TypeResult (IC50/Ki)Reference
N-Arachidonoyl Glycine (NAGly)FAAH (rat brain)Enzyme Inhibition4.9 µM[12]
JZL184MAGL (mouse brain)Enzyme Inhibition8 nM[13]
URB937FAAH (mouse liver)Enzyme Inhibition (in vivo)ED50: 0.3 mg/kg[14]

Table 1: Selected quantitative data for endocannabinoid system modulators.

Experimental Protocols

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GPR55 receptor.

Materials:

  • Cell membranes expressing GPR55

  • Radiolabeled GPR55 ligand (e.g., [3H]CP-55,940, although a universally accepted standard is lacking)

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known GPR55 ligand)

  • 96-well plates, filter mats, scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or test compound.

  • Incubate to allow binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through filter mats.

  • Wash the filters to remove unbound radioligand.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding and determine the IC50 of the test compound.

start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prep_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep_reagents->plate_setup incubation Incubate to Equilibrium plate_setup->incubation filtration Filter and Wash incubation->filtration quantify Quantify Radioactivity filtration->quantify analysis Data Analysis (Calculate IC50) quantify->analysis end End analysis->end

Figure 3: Workflow for a GPR55 receptor binding assay.

This protocol outlines a method to assess the inhibitory activity of a compound on FAAH or MAGL.

Materials:

  • Source of FAAH or MAGL enzyme (e.g., recombinant enzyme or tissue homogenate)

  • Substrate (e.g., a fluorogenic substrate or the natural substrate like anandamide or 2-AG)

  • Test compound (this compound)

  • Assay buffer

  • Detection system (e.g., fluorescence plate reader or LC-MS for product quantification)

Procedure:

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the enzyme with the test compound or vehicle control.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate for a defined period at a controlled temperature.

  • Stop the reaction.

  • Measure the amount of product formed.

  • Calculate the percentage of inhibition and determine the IC50 of the test compound.

Conclusion and Future Directions

The endocannabinoid system represents a rich and complex signaling network with immense therapeutic potential. The expanding view of the "endocannabinoidome" to include N-acyl amino acids like this compound opens up new avenues for drug discovery and development. While the current body of research on this compound is limited, the data available for the structurally related N-arachidonoyl glycine suggests that this class of molecules may exert its effects through interactions with orphan receptors such as GPR18 and GPR55, rather than the classical CB1 and CB2 receptors.

To fully understand the role of this compound and other NAAAs in physiology and disease, further research is imperative. Key areas for future investigation include:

  • Receptor Binding and Functional Assays: Comprehensive screening of this compound against a panel of receptors, including CB1, CB2, GPR18, and GPR55, is necessary to identify its primary molecular targets.

  • Enzyme Inhibition Profiling: Determining the inhibitory activity of this compound against FAAH, MAGL, and other relevant enzymes will clarify its impact on endocannabinoid tone.

  • In Vivo Studies: Preclinical studies in animal models of disease are required to evaluate the therapeutic potential of this compound and to elucidate its pharmacokinetic and pharmacodynamic properties.

  • Lipidomics: Advanced lipidomic approaches can be employed to understand the endogenous levels and metabolism of this compound and how they are altered in various physiological and pathological states.[7][15][16]

By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this compound and the broader class of N-acyl amino acids, paving the way for novel treatments for a range of disorders.

References

Potential signaling functions of Stearidonoyl glycine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Signaling Functions of Stearidonoyl Glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an N-acyl amino acid, a class of lipid molecules that are gaining recognition as important signaling molecules in various physiological processes. It is formed by the conjugation of stearidonic acid, an omega-3 polyunsaturated fatty acid, with the amino acid glycine. While direct research on the signaling functions of this compound is limited, the activities of structurally similar N-acyl amino acids, particularly N-arachidonoyl glycine (NAGly), provide a strong foundation for hypothesizing its potential roles. This guide summarizes the current understanding of N-acyl glycine biosynthesis, the known (though limited) signaling activity of this compound, and its potential signaling pathways based on the well-documented activities of NAGly. Detailed experimental protocols and quantitative data are provided to facilitate further research in this promising area.

Biosynthesis of N-Acyl Glycines

N-acyl glycines are synthesized in mammals through a pathway involving the enzyme glycine N-acyltransferase (GLYAT).[1][2] This enzyme catalyzes the conjugation of a fatty acyl-CoA with glycine. The biosynthesis can be summarized in the following steps:

  • Activation of Fatty Acid: Stearidonic acid is first activated to its coenzyme A (CoA) thioester, Stearidonoyl-CoA, by an acyl-CoA synthetase.

  • Conjugation with Glycine: Glycine N-acyltransferase (GLYAT) then facilitates the transfer of the stearidonoyl group from Stearidonoyl-CoA to the amino group of glycine, forming this compound.

This pathway is a key route for the production of various N-acyl glycines and is crucial for their biological activities.[1]

Stearidonic Acid Stearidonic Acid Stearidonoyl-CoA Stearidonoyl-CoA Stearidonic Acid->Stearidonoyl-CoA ATP -> AMP + PPi Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase->Stearidonoyl-CoA This compound This compound Stearidonoyl-CoA->this compound Glycine Glycine Glycine->this compound GLYAT GLYAT GLYAT->this compound

Biosynthesis of this compound.

Known Signaling Functions of this compound

Direct evidence for the signaling roles of this compound is currently sparse. However, one study has reported that this compound exhibits a weak potentiating effect on certain subtypes of the glycine receptor, with a statistically significant potentiation observed for the GlyRα2 subtype.[3] This finding, while specific, suggests that this compound may modulate glycinergic neurotransmission. Further investigation is required to fully elucidate the significance of this interaction.

Potential Signaling Pathways Based on N-arachidonoyl glycine (NAGly) Research

The extensive research on NAGly, a structurally similar N-acyl glycine, offers valuable insights into the potential signaling functions of this compound. The following sections detail these hypothesized pathways.

G Protein-Coupled Receptor (GPCR) Agonism

NAGly is a known agonist of the orphan G protein-coupled receptor GPR55.[4] Activation of GPR55 by NAGly initiates a signaling cascade that includes intracellular calcium mobilization and activation of the mitogen-activated protein kinase (MAPK) pathway.[4] Given the structural similarity, it is plausible that this compound may also act as a ligand for GPR55 or other related GPCRs.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound (Hypothesized) This compound (Hypothesized) GPR55 GPR55 This compound (Hypothesized)->GPR55 G-Protein G-Protein GPR55->G-Protein PLC PLC G-Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ IP3->Ca2+ PKC PKC DAG->PKC Cellular Response Cellular Response Ca2+->Cellular Response MAPK Cascade MAPK Cascade PKC->MAPK Cascade MAPK Cascade->Cellular Response

Hypothesized GPR55 Signaling Pathway.

Modulation of Synaptic Transmission

NAGly has been shown to modulate synaptic transmission in the spinal cord. It enhances inhibitory glycinergic transmission by blocking the glycine transporter 2 (GLYT2) and also decreases excitatory NMDA receptor-mediated transmission.[5] These actions contribute to its analgesic effects.[5] this compound, with its glycine moiety, may share these properties and could play a role in regulating neuronal excitability.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine Release Glycine Release Glycine Glycine Glycine Release->Glycine Glycine Receptor Glycine Receptor Glycine->Glycine Receptor This compound (Hypothesized) This compound (Hypothesized) GLYT2 GLYT2 This compound (Hypothesized)->GLYT2 Inhibition NMDA Receptor NMDA Receptor This compound (Hypothesized)->NMDA Receptor Modulation GLYT2->Glycine Uptake Inhibitory Postsynaptic Potential Inhibitory Postsynaptic Potential Glycine Receptor->Inhibitory Postsynaptic Potential Reduced Excitatory Postsynaptic Potential Reduced Excitatory Postsynaptic Potential NMDA Receptor->Reduced Excitatory Postsynaptic Potential

Hypothesized Modulation of Synaptic Transmission.

Vasorelaxant Effects

NAGly exhibits vasorelaxant properties in mesenteric arteries, an effect that is independent of cannabinoid receptors.[6][7] This action is thought to be mediated by an unknown G(i/o)-coupled receptor, leading to the release of nitric oxide and the activation of large-conductance calcium-activated potassium (BKCa) channels.[6] The structural similarity of this compound suggests it could also possess cardiovascular effects through a similar mechanism.

Quantitative Data from N-acyl glycine Research

The following table summarizes quantitative data from studies on NAGly, which can serve as a reference for designing experiments with this compound.

ParameterValueMoleculeSystemReference
pEC50 for Vasorelaxation 5.7 ± 0.2NAGlyRat isolated small mesenteric arteries[6]
Concentration for MAPK activation 3-10 µMNAGlyHAGPR55/CHO cells[4]
Concentration for Calcium Mobilization >1 µMNAGlyHAGPR55/CHO cells[4]

Experimental Protocols

Investigating the potential signaling functions of this compound would involve a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments, based on protocols used for NAGly.

GPCR Activation Assay
  • Objective: To determine if this compound can activate GPR55 or other GPCRs.

  • Cell Line: CHO or HEK293 cells stably transfected with the human GPR55 receptor (or other GPCR of interest).

  • Methodology:

    • Calcium Mobilization Assay:

      • Culture GPR55-expressing cells in 96-well plates.

      • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Establish a baseline fluorescence reading.

      • Apply varying concentrations of this compound and measure the change in fluorescence, which corresponds to changes in intracellular calcium levels.

      • Include a known GPR55 agonist (e.g., LPI) as a positive control.

    • MAPK/ERK Phosphorylation Assay (Western Blot):

      • Treat GPR55-expressing cells with different concentrations of this compound for various time points.

      • Lyse the cells and separate proteins by SDS-PAGE.

      • Transfer proteins to a PVDF membrane and probe with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

      • Quantify the p-ERK/total ERK ratio to determine the extent of MAPK activation.

Synaptic Transmission Assay (Whole-cell Patch Clamp)
  • Objective: To investigate the effects of this compound on inhibitory and excitatory synaptic transmission.

  • Preparation: Acute spinal cord slices from rodents.

  • Methodology:

    • Prepare 300-400 µm thick transverse spinal cord slices.

    • Perform whole-cell patch-clamp recordings from neurons in the substantia gelatinosa (lamina II) of the dorsal horn.

    • To record glycinergic inhibitory postsynaptic currents (IPSCs), hold the neuron at a depolarized potential and apply antagonists for GABAergic and glutamatergic transmission.

    • Bath-apply this compound and record changes in the amplitude and frequency of spontaneous and evoked IPSCs.

    • To assess effects on NMDA receptor currents, isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) pharmacologically and measure changes in their amplitude and kinetics in the presence of this compound.

Vasorelaxation Assay (Wire Myography)
  • Objective: To determine if this compound has vasorelaxant effects.

  • Preparation: Isolated small mesenteric arteries from rodents.

  • Methodology:

    • Dissect and mount segments of small mesenteric arteries in a wire myograph chamber containing physiological salt solution.

    • Pre-constrict the arteries with phenylephrine or another vasoconstrictor.

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound and measure the changes in vessel tension.

    • Perform experiments in both endothelium-intact and endothelium-denuded vessels to determine the role of the endothelium.

    • Use specific inhibitors (e.g., L-NAME for nitric oxide synthase, iberiotoxin for BKCa channels) to probe the underlying mechanism.

Start Start In Vitro Screening In Vitro Screening Start->In Vitro Screening GPCR Activation Assays GPCR Activation Assays In Vitro Screening->GPCR Activation Assays Synaptic Transmission Assays Synaptic Transmission Assays In Vitro Screening->Synaptic Transmission Assays Lead Candidate Identification Lead Candidate Identification GPCR Activation Assays->Lead Candidate Identification Synaptic Transmission Assays->Lead Candidate Identification Ex Vivo Functional Assays Ex Vivo Functional Assays Vasorelaxation Assays Vasorelaxation Assays Ex Vivo Functional Assays->Vasorelaxation Assays In Vivo Studies In Vivo Studies Vasorelaxation Assays->In Vivo Studies Lead Candidate Identification->Ex Vivo Functional Assays End End In Vivo Studies->End

Experimental Workflow for Investigating this compound.

Conclusion

This compound represents a compelling yet understudied lipid signaling molecule. While direct evidence of its functions is currently limited to a potential role in modulating glycine receptors, the well-established signaling pathways of the closely related N-arachidonoyl glycine provide a robust framework for future research. The hypothesized roles of this compound in GPCR activation, synaptic transmission, and vasoregulation present exciting opportunities for the discovery of novel therapeutic targets. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the physiological significance of this intriguing molecule.

References

In Silico Prediction of Stearidonoyl Glycine Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Stearidonoyl glycine is an endogenous N-acyl amino acid, a class of lipid signaling molecules with emerging therapeutic potential.[1] However, its specific molecular targets and mechanism of action remain largely uncharacterized. This technical guide presents a comprehensive in silico workflow to predict and prioritize protein targets of this compound, bridging a critical gap in our understanding of this bioactive lipid. The proposed methodology integrates ligand-based and structure-based computational approaches, followed by a clear roadmap for experimental validation. This document is intended for researchers, scientists, and drug development professionals engaged in lipid pharmacology and target identification. We provide detailed protocols for computational modeling and subsequent experimental validation, present data in structured tables for clarity, and utilize Graphviz diagrams to illustrate complex workflows and signaling pathways.

Introduction to this compound and In Silico Target Prediction

This compound belongs to the family of N-acyl amino acids (NAAAs), which are increasingly recognized for their diverse physiological roles, including neuromodulation, anti-inflammatory effects, and metabolic regulation.[1][2] NAAAs are structurally similar to endocannabinoids and are considered part of the expanded "endocannabinoidome."[1] While research has elucidated the targets of related compounds like N-arachidonoyl glycine (NAGly), which interacts with G-protein coupled receptors (GPCRs) such as GPR55 and transporters like the glycine transporter 2 (GLYT2), the specific protein partners of this compound are yet to be identified.[1]

In the absence of direct experimental data, in silico target prediction offers a powerful, cost-effective, and rapid approach to generate testable hypotheses.[3] These computational methods leverage the structural and chemical information of a ligand to identify potential binding partners from vast biological databases.[4] This guide outlines a systematic workflow to predict the targets of this compound, encompassing both ligand-based and structure-based strategies.

In Silico Target Prediction Workflow

The prediction of this compound's targets will be conducted through a multi-step computational pipeline designed to maximize the accuracy and relevance of the predictions. This workflow integrates various bioinformatics tools and databases.

cluster_0 Phase 1: Preparation & Ligand-Based Prediction cluster_1 Phase 2: Structure-Based Prediction cluster_2 Phase 3: Prioritization & Validation A Ligand Preparation (this compound 3D Structure) B Database Searching (PubChem, ChEMBL) A->B D Pharmacophore Modeling (Based on known GLYT2 inhibitors) A->D C Similarity Search (Identify known ligands with similar structures) B->C E E C->E Putative Target List 1 D->E Putative Target List 2 J Target Prioritization (Consensus Scoring, Pathway Analysis) E->J F Target Selection (GPCRs, Transporters, Enzymes) G Molecular Docking (e.g., AutoDock Vina, Glide) F->G H Binding Affinity Calculation (kcal/mol) G->H I I H->I Ranked Target List I->J K Experimental Validation (Binding & Functional Assays) J->K L Hit Confirmation K->L

Figure 1: In Silico Target Prediction Workflow for this compound.
Phase 1: Ligand Preparation and Ligand-Based Prediction

2.1.1. Ligand Preparation

The initial step involves obtaining a high-quality 3D structure of this compound.

  • Protocol:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database like PubChem (CID: 53383841) or the Human Metabolome Database (HMDB).[5][6]

    • Use a molecular modeling software (e.g., ChemDraw, Avogadro) to convert the SMILES string into a 3D structure.

    • Perform energy minimization on the 3D structure using a force field like MMFF94 to obtain a low-energy, stable conformation.

    • Save the structure in a suitable format (e.g., .sdf, .mol2) for subsequent analyses.

2.1.2. Ligand-Based Target Prediction

This approach identifies potential targets based on the principle that structurally similar molecules often share biological targets.

  • Protocol for Similarity Searching:

    • Utilize platforms like ChEMBL or PubChem to perform a 2D chemical similarity search using the structure of this compound as a query.

    • Set a Tanimoto similarity coefficient threshold (e.g., >0.7) to retrieve structurally related compounds.

    • Compile a list of known biological targets for the identified similar compounds. This will form "Putative Target List 1".

  • Protocol for Pharmacophore Modeling:

    • Given the known interaction of other N-acyl glycines with the glycine transporter GLYT2, a pharmacophore model can be built based on known GLYT2 inhibitors.[7]

    • Collect a set of structurally diverse and potent GLYT2 inhibitors from the literature or databases like BindingDB.

    • Use software like LigandScout or MOE to generate a 3D pharmacophore model that defines the essential chemical features for GLYT2 inhibition (e.g., hydrogen bond donors/acceptors, hydrophobic regions).[8]

    • Screen the 3D structure of this compound against this pharmacophore model to assess its fit. A good fit suggests a potential interaction with GLYT2. This will contribute to "Putative Target List 2".

Phase 2: Structure-Based Prediction

This approach involves docking the 3D structure of this compound into the binding sites of potential protein targets.

2.2.1. Target Selection

Based on the known pharmacology of related N-acyl amino acids, a focused library of potential targets should be compiled.[1][2] This includes:

  • GPCRs: GPR55, GPR18, and other lipid-sensing GPCRs.

  • Transporters: Glycine transporters (GLYT1 and GLYT2).

  • Enzymes: Fatty Acid Amide Hydrolase (FAAH) and other metabolic enzymes involved in lipid signaling.

Crystal structures or high-quality homology models for these proteins can be obtained from the Protein Data Bank (PDB).

2.2.2. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

  • Protocol:

    • Prepare the receptor structures by removing water molecules, adding hydrogen atoms, and defining the binding site. For GPR55, the binding site is known to accommodate ligands with an inverted-L or T shape.[9][10]

    • Prepare the this compound ligand structure by assigning charges and defining rotatable bonds.

    • Perform molecular docking using software such as AutoDock Vina or Glide.[11] The docking algorithm will generate multiple binding poses.

    • Analyze the results based on the predicted binding energy (scoring function) and the plausibility of the binding pose (e.g., formation of hydrogen bonds, hydrophobic interactions).

Phase 3: Target Prioritization and Experimental Validation Plan

The final computational step involves consolidating the results from both ligand-based and structure-based approaches to create a prioritized list of targets for experimental validation.

  • Protocol for Target Prioritization:

    • Combine "Putative Target List 1", "Putative Target List 2", and the ranked list from molecular docking.

    • Assign a consensus score to each potential target based on its appearance in multiple prediction methods.

    • Perform pathway analysis using databases like KEGG or Reactome to understand the biological context of the high-priority targets.

    • Select the top 3-5 targets for experimental validation based on the consensus score, biological relevance, and feasibility of testing.

Predicted Targets and Binding Affinities (Hypothetical Data)

The following tables present a hypothetical summary of the in silico prediction results.

Table 1: Ligand-Based Prediction Summary

Prediction MethodSimilar Compound/PharmacophorePredicted TargetRationale
Similarity SearchN-Arachidonoyl glycineGPR55High structural similarity to a known GPR55 agonist.
Similarity SearchN-Oleoyl glycineGPR18Structural analog with known activity at GPR18.
PharmacophoreGLYT2 Inhibitor ModelGLYT2This compound fits the key chemical features for binding.

Table 2: Structure-Based Prediction - Molecular Docking Results

Target Protein (PDB ID)Predicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
GPR55 (Homology Model)-9.8Phe185, Trp254, Arg260
GLYT2 (Homology Model)-8.5Tyr132, Ser381, Gly385
FAAH (1MT5)-7.2Ser241, Ser217, Ile238

Experimental Validation Protocols

The prioritized targets from the in silico workflow must be validated through experimental assays to confirm direct binding and functional modulation.

Binding Assays

4.1.1. Radioligand Binding Assay (for GPCRs)

  • Objective: To determine if this compound can displace a known radiolabeled ligand from the target receptor (e.g., GPR55).

  • Methodology:

    • Prepare cell membranes expressing the target receptor (e.g., HEK293 cells overexpressing GPR55).

    • Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³H]-CP-55940 for cannabinoid-like receptors) and increasing concentrations of this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the IC50 value (concentration of this compound that displaces 50% of the radioligand) and subsequently the Ki (binding affinity) value.

Functional Assays

4.2.1. Calcium Mobilization Assay (for GPCRs)

  • Objective: To measure the ability of this compound to activate Gq-coupled receptors like GPR55, leading to an increase in intracellular calcium.

  • Methodology:

    • Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Measure the baseline fluorescence.

    • Add increasing concentrations of this compound and monitor the change in fluorescence over time using a plate reader or fluorescence microscope.

    • Calculate the EC50 value (concentration of this compound that produces 50% of the maximal response).

cluster_gpr55 GPR55 Signaling Pathway SDG This compound GPR55 GPR55 SDG->GPR55 Binds and Activates Gq Gq Protein GPR55->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (e.g., Gene Transcription) Ca->Downstream PKC->Downstream

Figure 2: Hypothesized GPR55 Signaling Pathway Activated by this compound.

4.2.2. Glycine Uptake Assay (for GLYT2)

  • Objective: To determine if this compound can inhibit the transport of glycine by GLYT2.

  • Methodology:

    • Use cells expressing GLYT2 (e.g., COS-7 or HEK293 cells).

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Add radiolabeled [³H]-glycine and incubate for a short period.

    • Wash the cells to remove extracellular [³H]-glycine.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC50 value for the inhibition of glycine uptake.

Summary of Experimental Validation Data (Hypothetical)

Table 3: Binding Affinity Data

TargetAssayLigandKi (nM)
GPR55Radioligand BindingThis compound150 ± 25

Table 4: Functional Activity Data

TargetAssayActivityEC50 / IC50 (nM)
GPR55Calcium MobilizationAgonist250 ± 40
GLYT2Glycine UptakeInhibitor850 ± 120

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction and experimental validation of molecular targets for this compound. By integrating ligand-based and structure-based computational methods, researchers can efficiently generate a prioritized list of putative targets. The subsequent experimental validation, through binding and functional assays, is crucial for confirming these predictions and elucidating the biological role of this endogenous lipid. The workflow and protocols detailed herein offer a systematic approach to accelerate the discovery of novel therapeutic targets and to deepen our understanding of the pharmacology of N-acyl amino acids.

References

Stearidonoyl Glycine: A Technical Guide to its Putative Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearidonoyl glycine is an N-acyl amino acid, a class of lipid signaling molecules, formed by the conjugation of stearidonic acid (SDA) and glycine. While the direct natural occurrence and abundance of this compound have not been extensively documented in scientific literature, its existence can be inferred from the co-localization of its precursors and the necessary enzymatic machinery in various organisms. This technical guide provides a comprehensive overview of the known natural sources and abundance of its key precursor, stearidonic acid, and the general biosynthetic pathways for N-acyl glycines. Furthermore, this document outlines detailed experimental protocols and theoretical workflows for the potential identification and quantification of this compound in biological samples. The information presented herein is intended to serve as a foundational resource for researchers investigating this potentially novel bioactive lipid.

Introduction to this compound

This compound belongs to the family of N-acyl amino acids, which are endogenous lipid mediators involved in a range of physiological processes.[1][2][3][4][5] These molecules consist of a fatty acid linked to an amino acid via an amide bond.[1] The biological activities of several N-acyl glycines, such as N-arachidonoyl glycine, have been reported, suggesting potential roles in signaling pathways.[2][4] this compound is structurally characterized by the presence of stearidonic acid (18:4, n-3), a polyunsaturated omega-3 fatty acid. The presence of SDA suggests that this compound may play a role in the metabolic cascade of omega-3 fatty acids.

Natural Sources and Abundance of Precursors

The natural abundance of this compound is directly linked to the availability of its precursors: stearidonic acid (SDA) and glycine. While glycine is a ubiquitous amino acid, the distribution of SDA is more specific.

Stearidonic Acid (SDA) in Marine Organisms

Marine ecosystems are a primary source of stearidonic acid, where it is produced by phytoplankton and bioaccumulated through the food web.

Table 1: Abundance of Stearidonic Acid in Marine Phytoplankton

Phytoplankton Phylum/ClassReported Abundance (% of total fatty acids)Reference(s)
CryptophytaHigh proportions[6][7][8]
Chlorophyta (Class Pyramimonadophyceae)High proportions[6][7][8]

Table 2: Abundance of Stearidonic Acid in Marine Animals

OrganismCommon NameTissue/OilReported Abundance (% of total fatty acids)Reference(s)
Sardina pilchardusSardineFish OilPresent, but not a major component
Clupea harengusHerringFish OilContains 6,9,12,15-octadecatetraenoic acid

Note: While some fish and fish oils contain SDA, they are not considered particularly rich sources.

Stearidonic Acid (SDA) in Terrestrial Plants

Several terrestrial plant seeds are notable for their high content of stearidonic acid.

Table 3: Abundance of Stearidonic Acid in Plant Seed Oils

Plant SourceCommon NameSeed OilReported Abundance (% of total fatty acids)Reference(s)
Echium plantagineumPurple Viper's BuglossEchium Oil12.5 - 12.7%[9][10]
Buglossoides arvensisAhiflowerAhiflower OilInformation not available in search results
Cannabis sativaHempHemp Seed OilPresent in small amounts[11]
Genetically Modified SoybeansSoybeanSoybean OilEnriched with SDA[11]

Biosynthesis of N-Acyl Glycines

The formation of this compound is hypothesized to follow the general biosynthetic pathways established for other long-chain N-acyl glycines.[1][5] This process is primarily catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) or related enzymes with similar activity.[1][5]

Glycine-Dependent Pathway

The primary proposed pathway for the synthesis of N-acyl glycines is the direct conjugation of a fatty acyl-CoA with glycine.[1][5]

  • Fatty Acid Activation: Stearidonic acid is first activated to its coenzyme A (CoA) thioester, Stearidonoyl-CoA, by an acyl-CoA synthetase. This is an ATP-dependent reaction.[1]

  • Glycine Conjugation: The activated Stearidonoyl-CoA is then conjugated with glycine in a reaction catalyzed by Glycine N-acyltransferase (GLYAT).[1][5]

Glycine-Dependent Pathway for this compound Biosynthesis SDA Stearidonic Acid SDA_CoA Stearidonoyl-CoA SDA->SDA_CoA Acyl-CoA Synthetase Glycine Glycine Stearidonoyl_Glycine This compound Glycine->Stearidonoyl_Glycine ATP ATP AMP_PPi AMP + PPi CoA CoA-SH CoA->SDA_CoA SDA_CoA->Stearidonoyl_Glycine GLYAT Glycine N-acyltransferase (GLYAT) GLYAT->Stearidonoyl_Glycine

Biosynthesis of this compound.

Experimental Protocols

While no specific protocols for this compound were found, the following are generalized methodologies for the extraction and analysis of N-acyl amino acids from biological samples, which can be adapted for the study of this compound.

Extraction of N-Acyl Glycines from Biological Tissues

This protocol outlines a general procedure for the extraction of N-acyl glycines from tissues such as the brain, liver, or plant seeds.

Materials:

  • Biological tissue of interest

  • Internal standards (e.g., deuterated N-acyl glycine analogs)

  • Homogenizer

  • Chloroform

  • Methanol

  • 0.1 M HCl

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Nitrogen evaporator

  • LC-MS grade solvents (acetonitrile, water, formic acid)

Procedure:

  • Homogenization: Weigh the frozen tissue and homogenize in a 2:1:1 mixture of chloroform:methanol:0.1 M HCl containing internal standards.

  • Phase Separation: Centrifuge the homogenate to separate the organic and aqueous phases.

  • Lipid Extraction: Collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Solid Phase Extraction (SPE):

    • Reconstitute the dried lipid extract in a non-polar solvent.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a series of increasingly polar solvents to remove interfering compounds.

    • Elute the N-acyl glycines with a suitable solvent mixture (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions (Hypothetical):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS Conditions (Hypothetical):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Quantifier: Precursor ion [M-H]⁻ → Product ion corresponding to the glycine fragment or the fatty acid fragment.

    • Qualifier: A second, less intense product ion for confirmation.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity.

Mandatory Visualizations

Hypothetical Experimental Workflow for this compound Identification

The following diagram illustrates a logical workflow for the discovery and characterization of this compound in a biological sample.

Experimental Workflow for this compound Identification Sample Biological Sample (e.g., Marine Algae, Echium Seeds) Extraction Lipid Extraction (Folch or Bligh-Dyer) Sample->Extraction Homogenization Purification Solid Phase Extraction (SPE) (C18 Cartridge) Extraction->Purification Crude Lipid Extract Analysis LC-MS/MS Analysis (Targeted Lipidomics) Purification->Analysis Purified N-Acyl Glycine Fraction Data_Processing Data Processing and Compound Identification Analysis->Data_Processing Mass Spectra Quantification Quantification (Internal Standards) Data_Processing->Quantification Putative Identification Validation Structural Validation (Comparison with Synthetic Standard) Quantification->Validation Quantified Levels

Workflow for this compound analysis.

Conclusion

While direct evidence for the natural abundance of this compound remains elusive in the current body of scientific literature, the widespread availability of its precursors, stearidonic acid and glycine, in conjunction with the presence of the necessary biosynthetic enzymes in various organisms, provides a strong theoretical basis for its existence in nature. The information and protocols detailed in this guide are intended to equip researchers with the foundational knowledge and methodological framework to pursue the identification and quantification of this novel N-acyl amino acid. Further targeted lipidomics studies, particularly in organisms rich in stearidonic acid, are warranted to elucidate the natural distribution and potential biological significance of this compound.

References

The Pharmacology of Stearidonoyl Glycine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearidonoyl glycine is an endogenous N-acyl amino acid, a class of lipid signaling molecules receiving growing attention for their diverse physiological roles. Structurally, it consists of the omega-3 polyunsaturated fatty acid, stearidonic acid, linked to a glycine molecule via an amide bond. As a member of the broader "endocannabinoidome," the pharmacology of N-acyl amino acids is a field of active investigation, with implications for neuromodulation, inflammation, and metabolic regulation.

This technical guide provides a comprehensive overview of the known pharmacology of this compound, with a focus on its modulatory effects on inhibitory glycine receptors (GlyRs). The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development, offering available quantitative data, detailed experimental methodologies, and a depiction of its primary signaling pathway.

Core Pharmacological Profile

The principal pharmacological action identified for this compound is its role as a positive allosteric modulator (PAM) of inhibitory glycine receptors (GlyRs).[1] GlyRs are ligand-gated ion channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem. Their potentiation is a therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as chronic pain.

This compound belongs to a group of C18 unsaturated N-acyl glycines that have been shown to enhance the function of GlyRs. The potentiation is dependent on the presence of cis double bonds within the acyl chain. While specific data for this compound is part of a broader screening of N-acyl amino acids, the activity of the closely related N-oleoyl glycine (a C18 monounsaturated N-acyl glycine) has been characterized in more detail. N-oleoyl glycine enhances glycine-induced currents by increasing the potency of glycine for the receptor.

Quantitative Data: Positive Allosteric Modulation of Glycine Receptors

The following table summarizes the modulatory effects of N-acyl glycines with C18 acyl chains on various glycine receptor subtypes. This data is based on studies of a library of N-acyl amino acids, where compounds structurally similar to this compound demonstrated significant activity.

Compound ClassReceptor SubtypeConcentrationEffectQuantitative MeasureReference
C18 ω6,9 Glycineα11 µMPotentiation>100% increase in currentGallagher et al., 2020
C18 ω6,9 Glycineα21 µMPotentiation>100% increase in currentGallagher et al., 2020
C18 ω6,9 Glycineα31 µMPotentiation>50% increase in currentGallagher et al., 2020
C18 ω6,9 Glycineα1β1 µMPotentiation>100% increase in currentGallagher et al., 2020
C18 ω6,9 Glycineα2β1 µMPotentiation>100% increase in currentGallagher et al., 2020
C18 ω6,9 Glycineα3β1 µMPotentiation>50% increase in currentGallagher et al., 2020
N-oleoyl glycine (C18 ω9)α13 µMEC50 ShiftGlycine EC50 reduced from 17 µM to 10 µMGallagher et al., 2020

Note: Specific potentiation values for this compound are not detailed in the primary literature abstract; the data presented is for structurally related C18 unsaturated N-acyl glycines from the same study.

Signaling Pathway

This compound, as a positive allosteric modulator of glycine receptors, does not activate the receptor directly. Instead, it binds to a site on the receptor distinct from the glycine binding site. This binding event induces a conformational change in the receptor that increases its affinity for glycine or enhances the channel's opening in response to glycine binding. The result is an increased influx of chloride ions (Cl-) into the neuron, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.

Glycine_Receptor_Modulation cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Neuron Cytoplasm GlyR Glycine Receptor (GlyR) α-subunits β-subunit Chloride Cl⁻ Influx GlyR->Chloride Channel Opening Glycine Glycine Glycine->GlyR Binds to orthosteric site SG Stearidonoyl Glycine SG->GlyR Binds to allosteric site Hyperpolarization Membrane Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Chloride->Hyperpolarization

Modulation of Glycine Receptor by this compound

Experimental Protocols

The primary method for characterizing the pharmacological effects of this compound on glycine receptors is two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus laevis oocytes expressing recombinant GlyR subunits.

Protocol: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
  • Oocyte Preparation and Receptor Expression:

    • Harvest and defolliculate oocytes from mature female Xenopus laevis.

    • Inject oocytes with cRNA encoding the desired human GlyR α and β subunits. Typically, a combination of α and β subunits is used to form heteromeric receptors that more closely resemble native GlyRs.

    • Incubate the oocytes for 2-4 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., ND96).

    • Impale the oocyte with two glass microelectrodes filled with KCl (e.g., 3 M), one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Compound Application and Data Acquisition:

    • Establish a baseline current by perfusing the oocyte with buffer.

    • Apply glycine at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a control glycine-evoked current (IGly).

    • Co-apply this compound (or other N-acyl amino acids) with the same concentration of glycine.

    • Record the potentiated current and calculate the percentage increase relative to the control IGly.

    • To determine the effect on glycine potency, generate a full glycine concentration-response curve in the absence and presence of a fixed concentration of this compound.

  • Data Analysis:

    • Fit concentration-response data to the Hill equation to determine EC50 values and Hill coefficients.

    • Statistically analyze the potentiation and EC50 shift to determine significance.

Experimental Workflow Diagram

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis OocyteHarvest Harvest Xenopus Oocytes cRNA_Inject Inject GlyR cRNA OocyteHarvest->cRNA_Inject Incubation Incubate for Receptor Expression cRNA_Inject->Incubation TEVC_Setup Two-Electrode Voltage-Clamp Setup Incubation->TEVC_Setup Control_Gly Apply Control Glycine (EC10-EC20) TEVC_Setup->Control_Gly CRC Generate Glycine Concentration- Response Curves (± SG) TEVC_Setup->CRC CoApplication Co-apply this compound + Control Glycine Control_Gly->CoApplication Measure_Potentiation Measure Current Potentiation CoApplication->Measure_Potentiation Calculate_EC50 Calculate EC50 Shift CRC->Calculate_EC50 Stats Statistical Analysis Measure_Potentiation->Stats Calculate_EC50->Stats

Workflow for Electrophysiological Characterization

Other Potential Pharmacological Roles

Beyond its effects on glycine receptors, this compound's identity as a lipid metabolite suggests potential involvement in other biological processes. In a multi-omics study of uterine function in pigs, this compound was identified as a differential metabolite that was downregulated in a state described as an "inflammatory-nutritional imbalance." This finding hints at a possible role in inflammatory signaling or metabolic homeostasis, though further research is required to elucidate a specific mechanism.

Conclusion

The pharmacology of this compound is an emerging area of research. Its primary characterized activity is the positive allosteric modulation of inhibitory glycine receptors, a mechanism with therapeutic potential for pain and other neurological disorders. While detailed quantitative data for this compound itself is still forthcoming in publicly accessible literature, studies on structurally related N-acyl amino acids provide a strong foundation for its expected pharmacological profile. Future research should focus on elucidating the specific potency and efficacy of this compound at different GlyR subtypes, its pharmacokinetic and pharmacodynamic properties in vivo, and its potential roles in inflammation and metabolic signaling.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Stearidonoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearidonoyl glycine is an N-acyl amino acid, a class of lipid signaling molecules that are gaining interest for their potential therapeutic applications. This document provides a detailed protocol for the chemical synthesis of this compound from stearidonic acid and glycine. The primary method described involves the activation of stearidonic acid via its acyl chloride, followed by coupling with glycine. An alternative direct coupling method using common peptide coupling reagents is also discussed. This protocol includes information on reaction conditions, purification, and characterization of the final product.

Introduction

N-acyl amino acids (NAAAs) are endogenous signaling molecules formed by the covalent linkage of a fatty acid to an amino acid via an amide bond.[1] this compound, which incorporates the omega-3 polyunsaturated fatty acid stearidonic acid, is of particular interest for research into the biological activities of this class of lipids. The synthesis of NAAAs can be achieved through various chemical methods, including the Schotten-Baumann reaction involving an acyl chloride and an amino acid salt, or through direct amidation facilitated by a coupling agent.[2][3] Enzymatic routes also exist, offering a greener alternative to traditional chemical synthesis.[4][5] The protocol detailed below is based on the well-established acyl chloride methodology, which is suitable for laboratory-scale synthesis.

Chemical Synthesis of this compound

The overall synthesis of this compound involves a two-step process: the conversion of stearidonic acid to its acyl chloride, followed by the reaction of the acyl chloride with glycine to form the final product.

Signaling Pathway and Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Bond Formation cluster_purification Purification & Characterization SA Stearidonic Acid SAC Stearidonoyl Chloride SA->SAC Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->SAC Solvent1 Inert Solvent (e.g., DCM) Solvent1->SAC Glycine Glycine SG This compound SAC->SG Reaction Glycine->SG Base Base (e.g., NaOH) Base->SG Solvent2 Acetone/Water Solvent2->SG Purification Recrystallization SG->Purification FinalProduct Pure this compound Purification->FinalProduct Characterization FTIR, NMR, MS FinalProduct->Characterization

Caption: Workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-acyl glycines based on literature for analogous compounds.

ParameterAcyl Chloride MethodDirect Coupling MethodReference(s)
Starting Materials Stearidonic Acid, Thionyl Chloride, GlycineStearidonic Acid, Glycine, Coupling Agent (e.g., TBTU)[6][7]
Key Reagents NaOHHOBt, DIPEA[6][7]
Solvent(s) Dichloromethane (DCM), Acetone/WaterDimethylformamide (DMF)[6][8]
Reaction Temperature 0°C to Room TemperatureRoom Temperature[6][7]
Reaction Time 2-4 hours3-12 hours[9][10]
Typical Yield 60-90%70-95%[2]
Purification Method Recrystallization from Ethanol/Petroleum BenzineColumn Chromatography or Recrystallization[6]

Experimental Protocols

Materials and Equipment:

  • Stearidonic acid

  • Thionyl chloride (SOCl₂)

  • Glycine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM), anhydrous

  • Acetone

  • Ethanol

  • Petroleum benzine

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Protocol 1: Synthesis via Acyl Chloride

Step 1: Formation of Stearidonoyl Chloride

  • In a fume hood, dissolve stearidonic acid (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, or until the evolution of gas ceases. The reaction can be monitored by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride carbonyl stretch.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude stearidonoyl chloride, which can be used in the next step without further purification.

Step 2: Coupling of Stearidonoyl Chloride with Glycine

  • In a separate flask, dissolve glycine (1.5 equivalents) in an aqueous solution of sodium hydroxide (2 equivalents) and cool to 0°C in an ice bath.

  • Dissolve the crude stearidonoyl chloride from Step 1 in cold acetone.

  • Slowly add the stearidonoyl chloride solution to the vigorously stirred glycine solution over a period of 25-30 minutes, maintaining the temperature at 0°C.[6]

  • Continue stirring the mixture at 0°C for an additional 2 hours.

  • Acidify the reaction mixture to pH 2-3 with dilute HCl. A white precipitate of this compound should form.

  • Collect the crude product by vacuum filtration and wash with cold water.

Purification:

  • Recrystallize the crude this compound from a mixture of ethanol and petroleum benzine to obtain the pure product.[6]

  • Dry the purified product under vacuum.

Protocol 2: Direct Coupling using a Coupling Reagent (Alternative Method)

This method avoids the use of thionyl chloride and proceeds via an activated ester intermediate.

  • Dissolve stearidonic acid (1 equivalent), TBTU (1.1 equivalents), and HOBt (1.1 equivalents) in DMF.

  • In a separate flask, dissolve glycine (1.2 equivalents) in DMF with the aid of a base such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).[8]

  • Add the glycine solution to the activated stearidonic acid solution and stir at room temperature for 3-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:

  • FTIR Spectroscopy: To confirm the presence of the amide bond (N-H stretch and C=O stretch) and the disappearance of the carboxylic acid O-H stretch from the starting material.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₂₀H₃₁NO₃, FW: 333.5 g/mol ).[11]

Logical Relationship Diagram

Logical_Relationships cluster_synthesis Synthesis Strategy cluster_methods Synthetic Methods cluster_analysis Product Analysis Stearidonic Acid Stearidonic Acid This compound This compound Stearidonic Acid->this compound Glycine Glycine Glycine->this compound Acyl Chloride Method Acyl Chloride Method This compound->Acyl Chloride Method yields Direct Coupling Method Direct Coupling Method This compound->Direct Coupling Method yields Purification Purification This compound->Purification Characterization Characterization Purification->Characterization

Caption: Logical relationships in the synthesis and analysis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes: Enzymatic Synthesis of Stearidonoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stearidonoyl glycine is an N-acyl amino acid composed of stearidonic acid, an omega-3 polyunsaturated fatty acid, and the amino acid glycine.[1] N-acyl amino acids are a class of lipid-derived signaling molecules with diverse biological activities. The enzymatic synthesis of such compounds offers a green and highly specific alternative to traditional chemical methods, which often involve hazardous reagents.[2][3] This application note provides a detailed protocol for the lipase-catalyzed synthesis of this compound, leveraging a novel approach that utilizes an in-situ esterification-aminolysis cascade in an aqueous system.[4]

Principle

The synthesis of this compound is achieved through a one-pot, two-step enzymatic reaction catalyzed by a lipase. Initially, stearidonic acid is activated through esterification with glycerol, which acts as a co-solvent. The resulting glycerol-stearidonate ester then undergoes aminolysis, where the acyl group is transferred to the amino group of glycine to form the final product, this compound. This method, particularly with engineered lipases, has demonstrated high yields for the synthesis of various N-acyl glycines.[3][4][5]

Experimental Protocols

Materials and Reagents

  • Stearidonic Acid (SDA)

  • Glycine

  • Immobilized Lipase (e.g., Novozym 435 or a genetically modified Rhizomucor lipase)[3][5][6]

  • Glycerol

  • Phosphate Buffer (pH 7.0)

  • Ethyl Acetate

  • Hexane

  • Ethanol

  • Deionized Water

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Equipment

  • Jacketed glass reactor with overhead stirrer and temperature control

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or Mass Spectrometry (MS) detector[7]

  • Rotary evaporator

  • Lyophilizer (optional)

  • Standard laboratory glassware

Protocol 1: Enzymatic Synthesis of this compound

  • Reaction Setup:

    • In a jacketed glass reactor, prepare a reaction mixture containing glycine and glycerol in a phosphate buffer (pH 7.0).

    • Add stearidonic acid to the mixture. The molar ratio of glycine to stearidonic acid should be optimized, but a starting point of 2:1 can be used.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 50°C).

  • Enzyme Addition and Reaction:

    • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 10-20% (w/w) of the total substrates.[6][8]

    • Maintain the reaction at a constant temperature with continuous stirring (e.g., 200 rpm) for 12-24 hours.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them via HPLC.

  • Product Extraction and Purification:

    • After the reaction reaches completion (as determined by HPLC), terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent like ethanol and stored for reuse.

    • Acidify the reaction mixture to a pH of approximately 2.0 using HCl to protonate the unreacted fatty acids and the product.

    • Extract the this compound from the aqueous phase using ethyl acetate. Perform the extraction three times to ensure maximum recovery.

    • Combine the organic phases and wash with deionized water to remove any remaining glycerol and salts.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator.

  • Product Characterization:

    • The final product can be further purified using column chromatography if necessary.

    • Characterize the purified this compound using techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[9]

Protocol 2: Analytical Method for Quantification of this compound

  • HPLC-MS/MS Analysis: [7]

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

      • Gradient: A suitable gradient from 20% B to 100% B over 15-20 minutes.

      • Flow Rate: 0.2-0.4 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z of this compound) to a specific product ion (e.g., the fragment corresponding to glycine).

    • Quantification: Create a standard curve using a known concentration of purified this compound to quantify the product in the reaction samples.

Data Presentation

Table 1: Reaction Parameters for Lipase-Catalyzed N-Acyl Glycine Synthesis

ParameterValue/RangeReference
EnzymeGenetically modified Rhizomucor lipase[3][4][5]
SubstratesFatty Acids (C8-C18), Glycine[4]
Co-solventGlycerol[3][5]
pH7.0 - 8.0[10]
Temperature50 - 65°C[6][8]
Enzyme Loading10 - 20% (w/w)[6][8]
Reaction Time12 - 24 hours[8][11]
Conversion/YieldUp to 80-94%[3][4][11]

Visualizations

Enzymatic_Synthesis_Workflow Substrates Substrates: Stearidonic Acid Glycine Glycerol Reactor Jacketed Glass Reactor (pH 7.0, 50°C) Substrates->Reactor Reaction Esterification & Aminolysis (12-24h) Reactor->Reaction Enzyme Immobilized Lipase Enzyme->Reactor Filtration Enzyme Filtration (Recycle Enzyme) Reaction->Filtration Extraction Acidification (pH 2) & Ethyl Acetate Extraction Filtration->Extraction Purification Solvent Evaporation & Chromatography Extraction->Purification Product Purified This compound Purification->Product Signaling_Pathway_Context ALA α-Linolenic Acid (ALA) SDA Stearidonic Acid (SDA) ALA->SDA Δ6-desaturase EPA Eicosapentaenoic Acid (EPA) SDA->EPA Elongase & Δ5-desaturase SDG This compound SDA->SDG DHA Docosahexaenoic Acid (DHA) EPA->DHA Glycine Glycine Glycine->SDG Signaling Potential Biological Signaling SDG->Signaling

References

Application Note: Quantification of Stearidonoyl Glycine in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Stearidonoyl glycine in biological matrices such as plasma. This compound, an N-acyl glycine, is an endogenous lipid mediator involved in various physiological processes. Accurate quantification of this analyte is crucial for understanding its role in health and disease. This method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

N-acyl glycines are a class of lipid signaling molecules formed through the conjugation of a fatty acid with glycine.[1] this compound is a specific N-acyl glycine derived from stearidonic acid, an omega-3 polyunsaturated fatty acid. These molecules are implicated in various biological functions, including the regulation of metabolic and inflammatory pathways.[2] Given their potential as biomarkers and therapeutic targets, a reliable method for their quantification is essential. HPLC-MS/MS offers the high sensitivity and selectivity required for the accurate measurement of low-abundance lipids like this compound in complex biological samples.[1]

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.

Protocol:

  • To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d8-N-Arachidonoyl glycine).

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.

Liquid Chromatography

A reversed-phase HPLC system is used for the chromatographic separation of this compound.

Table 1: HPLC Parameters

ParameterValue
HPLC SystemStandard HPLC system
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase BMethanol
Flow Rate300 µL/min
Column Temperature40°C
Injection Volume10 µL
Gradient Program
Time (min)%B
0.045
0.570
10.099
14.099
14.545
21.045
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for the detection and quantification of this compound.

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Nebulizer Gas10 L/min
Sheath Gas Flow8 L/min
Source Temperature325°C
Sheath Gas Temperature250°C

Table 3: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound334.276.110020
d8-N-Arachidonoyl glycine (IS)368.376.110020

Note: Collision energy may require optimization depending on the specific instrument used.

Quantitative Data

The method should be validated for linearity, sensitivity, precision, and accuracy. The following table summarizes representative quantitative data for the analysis of N-acyl glycines.[1]

Table 4: Summary of Quantitative Performance

ParameterResult
Linearity (r²)> 0.99
Calibration Curve Range0.1 - 100 µM
Lower Limit of Quantification (LLOQ)0.1 µM
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of this compound.

experimental_workflow sample Plasma Sample extraction Protein Precipitation (Acetonitrile + IS) sample->extraction 1. Add centrifugation Centrifugation extraction->centrifugation 2. Vortex & Spin supernatant Supernatant Transfer centrifugation->supernatant 3. Collect hplc HPLC Separation (C18 Column) supernatant->hplc 4. Inject ms MS/MS Detection (MRM Mode) hplc->ms 5. Elute data Data Analysis ms->data 6. Quantify

Figure 1: Experimental workflow for this compound quantification.

Biosynthesis of N-Acyl Glycines

The diagram below outlines the primary biosynthetic pathways of N-acyl glycines, including this compound.

n_acyl_glycine_biosynthesis stearidonic_acid Stearidonic Acid acyl_coa_synthetase Acyl-CoA Synthetase stearidonic_acid->acyl_coa_synthetase stearidonoyl_coa Stearidonoyl-CoA acyl_coa_synthetase->stearidonoyl_coa ATP, CoA glyat Glycine N-acyltransferase (GLYAT) stearidonoyl_coa->glyat glycine Glycine glycine->glyat stearidonoyl_glycine This compound glyat->stearidonoyl_glycine

Figure 2: Biosynthesis pathway of this compound.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific tool for the quantification of this compound in biological samples. The simple sample preparation and the high selectivity of MRM detection make this method suitable for high-throughput analysis in both research and drug development settings. The accurate measurement of this compound will aid in elucidating its physiological and pathological roles.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Stearidonoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of Stearidonoyl glycine, a lipoamino acid of interest in various biological contexts. Understanding its fragmentation behavior is crucial for its accurate identification and quantification in complex biological matrices. This application note outlines a standard protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and presents the expected fragmentation data. A schematic of the fragmentation pathway is also provided to aid in spectral interpretation.

Introduction

N-acyl amino acids are a class of lipid signaling molecules involved in diverse physiological processes. This compound, formed by the conjugation of stearidonic acid (18:4, n-3) and glycine, is an emerging member of this class. Its structural elucidation and quantification are essential for understanding its biological roles. Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose, providing structural information through controlled fragmentation of the parent molecule. This note details the predicted fragmentation pattern of this compound under collision-induced dissociation (CID).

Predicted Fragmentation Pattern

The fragmentation of N-acyl amino acids in positive ion mode ESI-MS/MS typically involves the cleavage of the amide bond linking the fatty acid and the amino acid moieties.[1] For this compound, the protonated molecule [M+H]⁺ is expected to undergo characteristic fragmentation, yielding key product ions. The primary fragmentation is anticipated to be the cleavage of the amide bond, resulting in an acylium ion from the stearidonoyl moiety and a protonated glycine fragment. Further fragmentation can occur through neutral losses from the glycine portion, such as the loss of water (H₂O) or formic acid (HCOOH).[2][3]

Table 1: Predicted m/z Values for Major Ions of this compound in Positive Ion Mode

Ion DescriptionPredicted m/zRelative Abundance
Protonated Molecule [M+H]⁺334.23High
Stearidonoyl Acylium Ion259.21High
Protonated Glycine76.04Medium
[M+H - H₂O]⁺316.22Low
[M+H - HCOOH]⁺288.22Low

Note: The exact m/z values and relative abundances may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general procedure for the analysis of this compound using a standard LC-MS/MS system.

1. Materials and Reagents

  • This compound standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm)

2. Sample Preparation

  • Dissolve the this compound standard in methanol to prepare a stock solution of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution in a 50:50 mixture of mobile phase A and B.

  • For biological samples, a lipid extraction method (e.g., Folch or Bligh-Dyer) should be employed, followed by reconstitution of the lipid extract in the initial mobile phase conditions.

3. Liquid Chromatography Conditions

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Re-equilibrate at 50% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • MS1 Scan Range: m/z 100-500

  • MS/MS Transitions:

    • Precursor Ion: 334.2

    • Product Ions: 259.2, 76.0 (Collision energy should be optimized for the specific instrument, typically in the range of 15-30 eV)

Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation pathway of protonated this compound.

Fragmentation_Pathway Parent [this compound + H]⁺ m/z = 334.23 Acylium Stearidonoyl Acylium Ion m/z = 259.21 Parent->Acylium Amide Bond Cleavage Glycine [Glycine + H]⁺ m/z = 76.04 Parent->Glycine Amide Bond Cleavage LossH2O [M+H - H₂O]⁺ m/z = 316.22 Parent->LossH2O - H₂O LossHCOOH [M+H - HCOOH]⁺ m/z = 288.22 Parent->LossHCOOH - HCOOH

Caption: Predicted fragmentation of this compound.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Experimental_Workflow Start Start: Sample/Standard SamplePrep Sample Preparation (Extraction/Dilution) Start->SamplePrep LC Liquid Chromatography (C18 Separation) SamplePrep->LC MS Mass Spectrometry (ESI+, MS1 Scan) LC->MS MSMS Tandem MS (CID Fragmentation) MS->MSMS DataAnalysis Data Analysis (Spectral Interpretation) MSMS->DataAnalysis End End: Identification/Quantification DataAnalysis->End

Caption: Workflow for LC-MS/MS analysis.

Conclusion

The provided information offers a foundational guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, centered around the cleavage of the amide bond, provides key diagnostic ions for its identification. The outlined LC-MS/MS protocol serves as a starting point for method development and can be adapted to various research applications, from metabolomics to drug discovery. Accurate mass measurements and comparison with a synthetic standard are recommended for unambiguous identification.

References

Application Notes and Protocols for a Cell-Based Assay to Determine Stearidonoyl Glycine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearidonoyl glycine is a member of the N-acyl glycine family, a class of endogenous lipid signaling molecules. While the precise biological functions of many N-acyl glycines are still under investigation, related compounds have been shown to play roles in a variety of physiological processes, including inflammation, pain perception, and neurotransmission. These molecules often exert their effects by interacting with G-protein coupled receptors (GPCRs) and other cellular targets. The development of robust cell-based assays to screen for and characterize the activity of N-acyl glycines like this compound is crucial for understanding their mechanism of action and for the discovery of potential therapeutic agents that modulate their signaling pathways.

This document provides a detailed protocol for a cell-based assay to measure the activity of this compound. The assay is based on the activation of the G-protein coupled receptor 55 (GPR55), a known receptor for other N-acyl glycines, and the subsequent measurement of intracellular calcium mobilization. The protocol is designed for a 96-well plate format, making it suitable for medium- to high-throughput screening.

Principle of the Assay

This assay utilizes a human cell line that endogenously expresses GPR55. Upon binding of an agonist, such as this compound, GPR55 is thought to couple to Gαq and/or Gα12/13 proteins. Activation of the Gαq pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium concentration ([Ca2+]i) is a direct measure of GPR55 activation and can be quantified using a fluorescent calcium indicator dye, such as Fluo-4 AM.

Materials and Reagents

ReagentSupplierCatalog Number
SW480 cellsATCCCCL-228
This compoundCayman Chemical9000327
Fluo-4 AMThermo Fisher ScientificF14201
Pluronic F-127Thermo Fisher ScientificP3000MP
ProbenecidSigma-AldrichP8761
URB597 (FAAH Inhibitor)Cayman Chemical10011609
GLYATL2 siRNASanta Cruz Biotechnologysc-75150 (example)
Lipofectamine RNAiMAXThermo Fisher Scientific13778075
DMEMGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Hank's Balanced Salt Solution (HBSS)Gibco14025092
HEPESGibco15630080
ATP (positive control)Sigma-AldrichA2383
Ionomycin (positive control)Sigma-AldrichI9657
96-well black, clear-bottom platesCorning3603

Experimental Protocols

Cell Culture and Maintenance
  • Culture SW480 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days, or when they reach 80-90% confluency. For the assay, seed cells into 96-well black, clear-bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[1]

  • Incubate the plates for 18-24 hours before the assay to allow for cell attachment.

Preparation of Reagents
  • Assay Buffer: Prepare HBSS containing 20 mM HEPES. For the calcium flux assay, supplement the Assay Buffer with 2.5 mM probenecid to inhibit the extrusion of the dye from the cells.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in ethanol or DMSO.

  • Fluo-4 AM Loading Solution: Prepare a 2 µM Fluo-4 AM solution in Assay Buffer containing 0.04% Pluronic F-127.

Calcium Mobilization Assay
  • Cell Plating: Seed SW480 cells in a 96-well black, clear-bottom plate and incubate overnight as described in section 1.

  • Dye Loading:

    • Remove the culture medium from the wells.

    • Add 100 µL of Fluo-4 AM Loading Solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[2]

  • Compound Addition:

    • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range to test would be from 1 nM to 100 µM.

    • After the incubation period, gently wash the cells twice with 100 µL of Assay Buffer.

    • Add 100 µL of the this compound dilutions to the respective wells. Include wells with Assay Buffer only as a negative control and wells with a known agonist like ATP (e.g., 10 µM) as a positive control.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader equipped with an automated injection system.

    • Measure the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.[1]

    • Record the fluorescence signal for a baseline reading for 10-20 seconds before the addition of the compound, and then continuously for at least 120 seconds after compound addition.

Modulating this compound Signaling

To further validate the assay and to investigate the endogenous metabolism of this compound, the following experimental manipulations can be performed:

  • Inhibition of this compound Degradation:

    • Pre-incubate the cells with a fatty acid amide hydrolase (FAAH) inhibitor, such as URB597 (e.g., 1 µM), for 30-60 minutes before adding this compound.

    • Perform the calcium mobilization assay as described above. An enhanced response to this compound would suggest that it is degraded by FAAH in the cells.[3][4]

  • Knockdown of this compound Synthesis:

    • Transfect SW480 cells with siRNA targeting Glycine N-acyltransferase-like 2 (GLYATL2) using a lipid-based transfection reagent like Lipofectamine RNAiMAX, following the manufacturer's protocol.[5][6][7] A non-targeting siRNA should be used as a control.

    • After 48-72 hours of transfection, perform the calcium mobilization assay. A diminished response to an endogenous stimulus (if known) or an altered baseline could indicate the role of GLYATL2 in producing endogenous N-acyl glycines that may tonically activate GPR55.

Data Presentation and Analysis

Quantitative Data Summary

The results of the calcium mobilization assay should be presented in a clear and structured format to allow for easy comparison. The primary endpoint is the change in fluorescence intensity upon stimulation with this compound.

Table 1: Dose-Response of this compound on Intracellular Calcium Mobilization

Concentration (µM)Peak Fluorescence (RFU)Fold Change over Baseline
0 (Vehicle)
0.001
0.01
0.1
1
10
100
ATP (10 µM)

Table 2: Effect of Modulators on this compound (10 µM) Activity

TreatmentPeak Fluorescence (RFU)% of this compound Response
This compound100%
This compound + URB597 (1 µM)
This compound (GLYATL2 siRNA)
This compound (Control siRNA)
Data Analysis
  • Normalization: For each well, normalize the fluorescence data by dividing the fluorescence at each time point by the average baseline fluorescence.

  • Dose-Response Curves: Plot the peak fluorescence response (or fold change over baseline) against the logarithm of the this compound concentration.

  • EC50 Calculation: Fit the dose-response curve to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response. While the EC50 for this compound on GPR55 is not established, other N-acyl dopamines have shown EC50 values in the range of 6-80 µM on cancer cell lines.[8][9][10]

Visualizations

Signaling Pathway of this compound via GPR55

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 G_alpha Gαq/13 GPR55->G_alpha Activates PLC Phospholipase C (PLC) G_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response Initiates Stearidonoyl_Glycine Stearidonoyl Glycine Stearidonoyl_Glycine->GPR55 Binds

Caption: GPR55 signaling cascade initiated by this compound.

Experimental Workflow for the Cell-Based Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Culture SW480 Cells Seed_Plate 2. Seed 96-well Plate Cell_Culture->Seed_Plate Dye_Loading 3. Load with Fluo-4 AM Seed_Plate->Dye_Loading Wash 4. Wash Cells Dye_Loading->Wash Add_Compound 5. Add this compound Wash->Add_Compound Measure_Fluorescence 6. Measure Fluorescence Add_Compound->Measure_Fluorescence Data_Analysis 7. Analyze Data (EC50) Measure_Fluorescence->Data_Analysis

Caption: Workflow for the this compound cell-based assay.

Conclusion

The described cell-based assay provides a robust and quantitative method for assessing the biological activity of this compound. By measuring a key downstream signaling event of GPR55 activation, this assay can be utilized for compound screening, structure-activity relationship studies, and for investigating the cellular mechanisms of N-acyl glycine signaling. The inclusion of protocols for modulating the synthesis and degradation of this compound further enhances the utility of this assay for detailed mechanistic studies.

References

Stearidonoyl Glycine: A Novel Probe for Elucidating Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stearidonoyl glycine is an N-acyl amino acid, a class of signaling lipids that are gaining increasing attention for their diverse biological activities. While its close analog, N-arachidonoyl glycine (NAGly), has been more extensively studied, this compound presents a unique tool for investigating the roles of omega-3 fatty acid-derived signaling molecules. This document provides an overview of the potential applications of this compound as a research tool and detailed protocols for its use in studying lipid signaling.

Stearidonic acid is an omega-3 polyunsaturated fatty acid that serves as an intermediate in the conversion of α-linolenic acid to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] Conjugation of stearidonic acid with glycine creates a molecule with the potential to interact with various components of the endocannabinoid system and other lipid-sensing pathways. N-acyl amino acids are known to modulate the activity of enzymes like fatty acid amide hydrolase (FAAH) and interact with G-protein coupled receptors (GPCRs), making them valuable probes for dissecting complex signaling networks.[2][3]

Potential Applications

  • Investigating Fatty Acid Amide Hydrolase (FAAH) Inhibition: N-acyl amino acids are known to be inhibitors of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[2][4] By studying the interaction of this compound with FAAH, researchers can explore the potential for omega-3-derived lipids to modulate endocannabinoid tone.

  • Exploring G-Protein Coupled Receptor (GPCR) Activation: N-arachidonoyl glycine has been shown to be an agonist for GPR18 and GPR55.[5][6][7] this compound can be used to investigate if these or other GPCRs are also targets for omega-3-derived N-acyl amino acids, potentially uncovering novel signaling pathways.

  • Studying Downstream Signaling Cascades: Activation of GPCRs by N-acyl amino acids can trigger a variety of downstream signaling events, including calcium mobilization, mitogen-activated protein kinase (MAPK) activation, and modulation of ion channels.[5][8][9] this compound can be employed to trace these signaling pathways and understand their physiological consequences.

  • Elucidating Physiological Roles: The diverse signaling activities of N-acyl amino acids translate into a range of physiological effects, including regulation of vascular tone, cell migration, and inflammation.[6][8][10] this compound provides a tool to explore the specific roles of omega-3-derived signaling lipids in these processes.

Quantitative Data

Quantitative data for the biological activity of this compound is currently limited in the scientific literature. However, data from studies on the closely related N-arachidonoyl glycine (NAGly) can provide a basis for comparison and hypothesis generation.

Table 1: Bioactivity of N-arachidonoyl glycine (NAGly) at various molecular targets.

Molecular TargetAssay TypeCell Line/SystemMeasured EffectPotency (EC50/IC50)Reference
GPR18Cell MigrationBV-2 microglia, HEK293-GPR18Induction of cell migrationSub-nanomolar[6]
GPR18MAPK ActivationHEK293-GPR18p44/42 MAPK activationNanomolar[11]
GPR55Calcium MobilizationHAGPR55/CHOConcentration-dependent increase~1-10 µM[5]
GPR55MAPK ActivationHAGPR55/CHO2-3 fold increase in ERK 1/2 phosphorylation3-10 µM[5]
FAAHEnzyme InhibitionRat, Mouse, Human FAAH preparationsInhibition of anandamide hydrolysisPotent (species-dependent)[2]
VasorelaxationIsolated Rat Mesenteric ArteriesEndothelium-intact arteriesRelaxationpEC50 = 5.7 ± 0.2[12]

Experimental Protocols

The following protocols are adapted from methodologies used to study N-acyl amino acids and can be applied to investigate the biological activity of this compound.

Protocol 1: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a method to determine the inhibitory potential of this compound on FAAH activity.

Materials:

  • Recombinant human FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • Anandamide-[ethanolamine-3H] or other suitable fluorescent/colorimetric substrate

  • This compound

  • Scintillation cocktail and counter (for radiolabeled substrate) or plate reader (for fluorescent/colorimetric substrate)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO).

  • In a microplate, add FAAH assay buffer.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (solvent alone) and a positive control inhibitor (e.g., URB597).

  • Add the FAAH enzyme to each well and incubate for a short period at 37°C to allow the inhibitor to bind.

  • Initiate the reaction by adding the FAAH substrate (e.g., Anandamide-[ethanolamine-3H]).

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction (e.g., by adding activated charcoal to bind unhydrolyzed substrate).

  • Separate the hydrolyzed product from the unhydrolyzed substrate (e.g., by centrifugation).

  • Quantify the amount of product formed using a scintillation counter or plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: G-Protein Coupled Receptor (GPCR) Activation - Calcium Mobilization Assay

This protocol outlines a method to assess whether this compound can activate GPCRs, leading to an increase in intracellular calcium.

Materials:

  • Cells expressing the GPCR of interest (e.g., HEK293 cells transfected with GPR18 or GPR55)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • This compound

  • Positive control agonist (e.g., NAGly for GPR18/GPR55)

  • Fluorescent plate reader with an injection system

Procedure:

  • Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescent plate reader and monitor the baseline fluorescence.

  • Inject varying concentrations of this compound into the wells and continue to monitor the fluorescence signal over time. Include a vehicle control and a positive control.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Analyze the data to determine the dose-response relationship and calculate the EC50 value.

Protocol 3: Cell Migration Assay (Boyden Chamber)

This protocol describes how to evaluate the effect of this compound on cell migration.

Materials:

  • Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)

  • Cells of interest (e.g., BV-2 microglia for GPR18-mediated migration)

  • Cell culture medium with low serum or serum-free

  • This compound

  • Chemoattractant (positive control, e.g., NAGly)

  • Cell stain (e.g., Crystal Violet)

Procedure:

  • Prepare a stock solution of this compound.

  • In the lower chamber of the Boyden apparatus, add cell culture medium containing various concentrations of this compound, a vehicle control, or a positive control chemoattractant.

  • Harvest the cells and resuspend them in serum-free medium.

  • Add the cell suspension to the upper chamber of the inserts.

  • Incubate the chamber at 37°C in a CO2 incubator for a period sufficient for migration to occur (e.g., 4-24 hours).

  • After incubation, remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.

  • Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells under a microscope.

  • Compare the migration in response to this compound with the controls.

Visualizations

FAAH_Inhibition_Pathway cluster_0 Mechanism of Action Anandamide Anandamide (Endocannabinoid) FAAH FAAH (Enzyme) Anandamide->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Stearidonoyl_Glycine This compound (Potential Inhibitor) Stearidonoyl_Glycine->FAAH Inhibition

Caption: FAAH Inhibition by this compound.

GPCR_Signaling_Pathway cluster_1 Potential GPCR Signaling Stearidonoyl_Glycine This compound GPCR GPCR (e.g., GPR18, GPR55) Stearidonoyl_Glycine->GPCR Activation G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Calcium_Mobilization Ca²⁺ Mobilization Second_Messenger->Calcium_Mobilization MAPK_Activation MAPK Activation Second_Messenger->MAPK_Activation Cellular_Response Cellular Response (e.g., Migration, Gene Expression) Calcium_Mobilization->Cellular_Response MAPK_Activation->Cellular_Response

Caption: GPCR Signaling by this compound.

Experimental_Workflow cluster_2 Experimental Workflow Start Hypothesis: This compound is a bioactive lipid FAAH_Assay FAAH Inhibition Assay (Protocol 1) Start->FAAH_Assay GPCR_Screening GPCR Activation Screening (e.g., Calcium Mobilization - Protocol 2) Start->GPCR_Screening Functional_Assay Functional Assays (e.g., Cell Migration - Protocol 3) FAAH_Assay->Functional_Assay Identify_Target Identify Target Receptor(s) GPCR_Screening->Identify_Target Downstream_Signaling Investigate Downstream Signaling (e.g., MAPK Activation) Identify_Target->Downstream_Signaling Downstream_Signaling->Functional_Assay Conclusion Elucidate Biological Role Functional_Assay->Conclusion

Caption: Workflow for Characterizing this compound.

References

Application Note: Extraction and Quantification of Stearidonoyl Glycine from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stearidonoyl glycine is an N-acyl amino acid, a class of lipid signaling molecules involved in various physiological and pathological processes.[1] Accurate and reproducible quantification of this compound in biological matrices such as plasma, serum, and tissue is crucial for understanding its biological role and potential as a biomarker. This application note provides a detailed protocol for the extraction of this compound from biological samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is based on a liquid-liquid extraction procedure, which is a common and effective technique for the isolation of lipids.[2]

Principle

This protocol employs a liquid-liquid extraction method to separate lipids, including this compound, from other cellular components based on their differential solubility in immiscible organic and aqueous phases. Protein precipitation is first achieved using a cold organic solvent, followed by phase separation to isolate the lipid-containing organic layer. An internal standard is incorporated early in the workflow to ensure accurate quantification by correcting for sample loss during preparation and for matrix effects during LC-MS/MS analysis.[3]

Materials and Reagents

  • Biological Sample (Plasma, Serum, or Tissue Homogenate)

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., Stearidonoyl-[d2]-glycine)

  • LC-MS Grade Methanol (MeOH), chilled on ice

  • LC-MS Grade Methyl tert-butyl ether (MTBE)

  • LC-MS Grade Water

  • Phosphate Buffered Saline (PBS)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Nitrogen evaporator or vacuum concentrator

  • Autosampler vials with inserts

Experimental Protocols

4.1. Sample Preparation

  • Plasma/Serum: Thaw frozen plasma or serum samples on ice. Vortex briefly to ensure homogeneity.

  • Tissue: Flash-freeze tissue samples in liquid nitrogen immediately after collection to prevent enzymatic degradation.[4] Homogenize a known weight of the frozen tissue in a suitable buffer (e.g., PBS) on ice.

4.2. Extraction Protocol

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (plasma, serum, or tissue homogenate).[5]

  • Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard (e.g., Stearidonoyl-[d2]-glycine) to each sample.

  • Protein Precipitation and Lipid Extraction:

    • Add 225 µL of ice-cold methanol to the sample.[6]

    • Vortex vigorously for 30 seconds.

    • Add 750 µL of MTBE.[6]

    • Vortex for 1 minute.

  • Phase Separation:

    • Add 188 µL of PBS to induce phase separation.[6]

    • Vortex for 20 seconds.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Collection of Organic Phase:

    • Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new microcentrifuge tube.

  • Re-extraction (Optional but Recommended):

    • To the remaining lower aqueous phase, add an additional 500 µL of MTBE.

    • Vortex and centrifuge as in step 4.

    • Combine the second upper organic phase with the first one.

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[6]

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent, typically the initial mobile phase of the LC-MS/MS analysis (e.g., 95:5 Acetonitrile:Water with 0.1% formic acid).[6]

  • Final Preparation: Vortex the reconstituted sample and centrifuge at high speed to pellet any insoluble debris. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table presents hypothetical quantitative data for the extraction and analysis of this compound from various biological samples to illustrate the expected performance of the protocol.

Biological SampleSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)RSD (%) (n=3)
Human Plasma109.2924.5
5048.5973.2
10095.895.82.8
Mouse Brain Homogenate108.9895.1
5046.793.44.2
10092.392.33.5
Rat Liver Homogenate109.5954.8
5049.198.23.9
10097.297.22.5

Visualization

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with Internal Standard Sample->Spike Add_MeOH Add Cold Methanol Spike->Add_MeOH Add_MTBE Add MTBE Add_MeOH->Add_MTBE Vortex1 Vortex Add_MTBE->Vortex1 Add_PBS Add PBS for Phase Separation Vortex1->Add_PBS Centrifuge Centrifuge (14,000 x g, 4°C) Add_PBS->Centrifuge Collect_Organic Collect Upper Organic Phase Centrifuge->Collect_Organic Dry Evaporate to Dryness Collect_Organic->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for the extraction of this compound.

Hypothetical Signaling Pathway

G cluster_synthesis Biosynthesis cluster_signaling Potential Signaling Stearidonic_Acid Stearidonic Acid GLYAT Glycine N-acyltransferase (GLYAT) Stearidonic_Acid->GLYAT Glycine Glycine Glycine->GLYAT SDA_Glycine This compound GLYAT->SDA_Glycine Receptor Target Receptor (e.g., GPCR) SDA_Glycine->Receptor Downstream Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Downstream Response Cellular Response (e.g., Anti-inflammatory) Downstream->Response

Caption: Potential biosynthetic and signaling pathway of this compound.

References

Application Notes and Protocols for Tracing with Stable Isotope-Labeled Stearidonoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying the flux of metabolites in biological systems.[1] By introducing a compound labeled with a heavy isotope, such as ¹³C or ¹⁵N, researchers can trace its journey through various biochemical reactions.[2] This approach offers a dynamic view of metabolism that is not achievable with traditional concentration measurements alone. Stearidonoyl glycine is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid (stearidonic acid in this case) with glycine.[3] N-acylglycines are implicated in various physiological and pathological processes, and their quantification can serve as biomarkers for certain inborn errors of metabolism.[4] The use of stable isotope-labeled this compound allows for precise tracing of its metabolic fate, providing insights into fatty acid metabolism and the broader N-acylglycine metabolic network.

These application notes provide a framework for using stable isotope-labeled this compound to investigate its metabolism in cell culture and in vivo models. The protocols are designed for analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific quantification of small molecules in complex biological matrices.[5]

Key Applications

  • Metabolic Fate Analysis: Tracing the conversion of this compound into downstream metabolites.

  • Enzyme Activity Assays: Quantifying the activity of enzymes involved in N-acylglycine metabolism, such as glycine N-acyltransferase (GLYAT).[4]

  • Drug Discovery and Development: Assessing the effect of novel therapeutic agents on this compound metabolism.[2]

  • Biomarker Validation: Using labeled this compound as an internal standard for the accurate quantification of its endogenous counterpart.

Experimental Protocols

Protocol 1: In Vitro Tracing of Stable Isotope-Labeled this compound in Cultured Cells

This protocol describes the introduction of stable isotope-labeled this compound into cultured cells to monitor its uptake and metabolism.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium

  • Stable Isotope-Labeled this compound (e.g., [¹³C₁₈]-Stearidonoyl [¹⁵N]-glycine)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow to approximately 80% confluency.

  • Labeling: Prepare the labeling medium by supplementing the standard cell culture medium with a known concentration of stable isotope-labeled this compound (e.g., 10 µM).

  • Incubation: Remove the standard culture medium from the cells and replace it with the labeling medium. Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well and incubate at -20°C for 15 minutes to precipitate proteins and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant, which contains the extracted metabolites, to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the detection and quantification of this compound and its potential metabolites.

Protocol 2: In Vivo Tracing of Stable Isotope-Labeled this compound in a Mouse Model

This protocol outlines the administration of stable isotope-labeled this compound to mice to study its distribution and metabolism in different tissues.

Materials:

  • Mice (e.g., C57BL/6)

  • Stable Isotope-Labeled this compound formulated for in vivo administration

  • Vehicle for administration (e.g., saline, corn oil)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue collection tools

  • Homogenizer

  • Organic solvents for extraction (e.g., methanol, chloroform)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Tracer Administration: Administer a single dose of stable isotope-labeled this compound to the mice via an appropriate route (e.g., oral gavage, intravenous injection).

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) into EDTA-coated tubes.

    • At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, brain).

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma.

    • Tissues: Homogenize the collected tissues in an appropriate buffer.

  • Metabolite Extraction:

    • Perform a liquid-liquid extraction on plasma and tissue homogenates to isolate lipids and other small molecules. A common method is the Folch extraction using a chloroform:methanol mixture.

  • Sample Preparation:

    • Dry the organic phase containing the lipids and metabolites.

    • Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the concentration of the labeled this compound and its metabolites in plasma and different tissues over time.

Data Presentation

Quantitative data from tracing experiments should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Hypothetical In Vitro Tracing of [¹³C₁₈, ¹⁵N]-Stearidonoyl Glycine in Hepatocytes

Time (hours)Intracellular Labeled this compound (pmol/mg protein)Labeled Metabolite A (pmol/mg protein)Labeled Metabolite B (pmol/mg protein)
00.5 ± 0.10.1 ± 0.050.2 ± 0.08
115.2 ± 1.82.5 ± 0.31.8 ± 0.2
445.8 ± 5.210.1 ± 1.15.6 ± 0.6
1225.3 ± 3.122.7 ± 2.515.4 ± 1.7
2410.1 ± 1.235.9 ± 4.028.9 ± 3.2

Data are presented as mean ± standard deviation (n=3).

Table 2: Hypothetical In Vivo Distribution of [¹³C₁₈, ¹⁵N]-Stearidonoyl Glycine in Mice (2 hours post-administration)

TissueLabeled this compound (ng/g tissue)Labeled Metabolite A (ng/g tissue)
Liver150.6 ± 18.245.2 ± 5.8
Adipose Tissue85.3 ± 10.515.8 ± 2.1
Brain5.2 ± 0.81.1 ± 0.2
Plasma250.1 ± 30.560.7 ± 7.9

Data are presented as mean ± standard deviation (n=5).

Visualizations

metabolic_pathway Stearidonic_Acid Stearidonic Acid-CoA Stearidonoyl_Glycine This compound Stearidonic_Acid->Stearidonoyl_Glycine Glycine Glycine Glycine->Stearidonoyl_Glycine GLYAT Metabolite_A Downstream Metabolite A Stearidonoyl_Glycine->Metabolite_A Enzyme X Metabolite_B Downstream Metabolite B Stearidonoyl_Glycine->Metabolite_B Enzyme Y

Caption: Metabolic pathway of this compound.

experimental_workflow cluster_in_vitro In Vitro Protocol cluster_in_vivo In Vivo Protocol Cell_Culture Cell Culture Labeling Addition of Labeled This compound Cell_Culture->Labeling Incubation Time Course Incubation Labeling->Incubation Extraction Metabolite Extraction Incubation->Extraction LCMS_Analysis_Vitro LC-MS/MS Analysis Extraction->LCMS_Analysis_Vitro Animal_Model Animal Model Administration Tracer Administration Animal_Model->Administration Sample_Collection Blood and Tissue Collection Administration->Sample_Collection Extraction_Vivo Metabolite Extraction Sample_Collection->Extraction_Vivo LCMS_Analysis_Vivo LC-MS/MS Analysis Extraction_Vivo->LCMS_Analysis_Vivo

Caption: Experimental workflows for tracing studies.

References

Application Notes: Quantification of Stearidonoyl Glycine in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stearidonoyl glycine (SDA-Gly) is an N-acyl amino acid, a class of endogenous lipid signaling molecules. It is characterized by the conjugation of stearidonic acid (SDA, C18:4), an omega-3 polyunsaturated fatty acid, with a glycine molecule via an amide bond. As an intermediate in the metabolic pathway that converts alpha-linolenic acid (ALA) into eicosapentaenoic acid (EPA), stearidonic acid itself is of significant nutritional interest.[1] The formation of SDA-Gly places it within the broader family of N-acyl amides, which includes molecules with diverse biological activities, such as neuromodulation and inflammation control.[1][2][3]

The accurate and precise quantification of SDA-Gly in biological matrices is essential for understanding its physiological roles, metabolic pathways, and potential as a biomarker or therapeutic target. Due to its low endogenous abundance and complex sample matrix, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical method, offering high sensitivity and selectivity.[4] These application notes provide detailed protocols for the sample preparation and quantification of this compound from biological matrices for researchers in lipidomics, pharmacology, and drug development.

Principle of Analysis

The quantitative analysis of this compound is based on the principle of stable isotope dilution mass spectrometry. A known quantity of a stable isotope-labeled internal standard (e.g., Stearidonoyl-[d2]-Glycine) is added to the biological sample at the beginning of the extraction process. This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. The internal standard co-elutes with the endogenous SDA-Gly and experiences similar matrix effects and losses during sample preparation. By calculating the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, correcting for variations in extraction recovery and instrument response.

Biological Context: Biosynthesis of N-Acyl Glycines

N-acyl glycines (NAGlys) are synthesized endogenously through enzymatic processes. One primary pathway involves the direct condensation of an acyl-Coenzyme A (acyl-CoA) molecule with glycine. This reaction is catalyzed by enzymes such as glycine N-acyltransferase (GLYAT).[3] The availability of the specific acyl-CoA, in this case, stearidonoyl-CoA, is a determining factor for the synthesis of the corresponding N-acyl glycine. The degradation of NAGlys is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release the fatty acid and glycine.[1][5]

Simplified Biosynthesis of N-Acyl Glycines cluster_reactants Substrates cluster_products Products SDA_CoA Stearidonyl-CoA Enzyme Glycine N-Acyltransferase (GLYAT) SDA_CoA->Enzyme Gly Glycine Gly->Enzyme SDA_Gly This compound CoA Coenzyme A Enzyme->SDA_Gly Enzyme->CoA

Caption: Biosynthesis pathway of N-acyl glycines.

Data Presentation

While this compound is a known member of the N-acyl amide family, specific quantitative data on its endogenous levels in tissues were not prominently available in the reviewed literature. However, studies have successfully quantified a wide range of other N-acyl amino acids in mammalian brain tissue. The following table summarizes reported concentrations of structurally related N-acyl glycines in rat brain to provide context for expected physiological levels.[2][6]

Table 1: Endogenous Levels of Representative N-Acyl Glycines in Rat Brain

N-Acyl Glycine Fatty Acid Moiety Endogenous Level (pmol/g wet weight)
N-Linoleoyl Glycine Linoleic Acid (18:2) 0.31 ± 0.03
N-Oleoyl Glycine Oleic Acid (18:1) 0.54 ± 0.06
N-Stearoyl Glycine Stearic Acid (18:0) 3.3 ± 0.3
N-Arachidonoyl Glycine Arachidonic Acid (20:4) 0.26 ± 0.04
N-Docosahexaenoyl Glycine Docosahexaenoic Acid (22:6) 33.3 ± 2.4

Note: Data is sourced from targeted lipidomics studies in rat brain and is presented as mean ± SEM. These values serve as a reference for the general concentration range of this lipid class.[2][6]

Experimental Protocols

The selection of a sample preparation protocol depends on the biological matrix. Due to the polyunsaturated nature of this compound, it is crucial to minimize oxidation. This can be achieved by keeping samples on ice, using solvents pre-chilled to -20°C, and adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents.[7]

General Experimental Workflow for SDA-Gly Quantification cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A 1. Collect Biological Sample (Tissue or Plasma) B 2. Add Internal Standard (e.g., SDA-[d2]-Gly) A->B C 3. Lipid Extraction (LLE or PPT) B->C D 4. Evaporate Solvent (under Nitrogen) C->D E 5. Reconstitute Extract D->E F 6. LC-MS/MS Analysis E->F G 7. Peak Integration & Ratio Calculation (SDA-Gly / IS) F->G H 8. Quantification via Calibration Curve G->H

Caption: Experimental workflow for N-acyl glycine quantification.
Protocol 1: Lipid Extraction from Brain Tissue (Liquid-Liquid Extraction)

This protocol is adapted from established methods for lipid extraction from neural tissues.[7]

Materials:

  • Frozen brain tissue (~50 mg)

  • Internal Standard (IS) working solution (e.g., 10 ng/mL in methanol)

  • Ice-cold 0.9% NaCl solution

  • Ice-cold Methanol (MeOH) with 1 mM BHT

  • Ice-cold Chloroform (CHCl₃)

  • Homogenizer (e.g., bead beater)

  • Glass centrifuge tubes

  • Nitrogen evaporator

Method:

  • Weigh approximately 50 mg of frozen brain tissue into a pre-chilled homogenization tube.

  • Add 50 µL of the IS working solution directly to the tissue.

  • Add 1 mL of ice-cold methanol with BHT and homogenize thoroughly until no visible tissue clumps remain.

  • Transfer the homogenate to a glass centrifuge tube. Add 2 mL of ice-cold chloroform and vortex vigorously for 2 minutes.

  • Add 0.8 mL of ice-cold 0.9% NaCl solution to induce phase separation. Vortex for another 2 minutes.

  • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a middle protein disk, and a lower organic layer.

  • Carefully aspirate and discard the upper aqueous layer.

  • Using a glass Pasteur pipette, pierce the protein layer and collect the lower organic (chloroform) phase, transferring it to a clean glass tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., Acetonitrile/Isopropanol 90:10, v/v).

Protocol 2: Lipid Extraction from Plasma (Protein Precipitation)

This protocol is a rapid method suitable for plasma or serum samples.[4]

Materials:

  • Plasma sample, thawed on ice

  • Internal Standard (IS) working solution (e.g., 10 ng/mL in acetonitrile)

  • Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Method:

  • Pipette 50 µL of plasma into a clean microcentrifuge tube.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard and 0.1% formic acid.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 2: Recommended LC-MS/MS Parameters for N-Acyl Glycine Analysis

Parameter Recommended Setting
Liquid Chromatography
LC System UPLC or HPLC system
Column Reversed-phase C18 or C8 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Start at 50% B, increase to 98% B over 8 min, hold for 2 min, re-equilibrate
Mass Spectrometry
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage ~3.0 kV
Source Temperature ~150 °C
Desolvation Temp. ~400 °C
MRM Transition (SDA-Gly) Precursor Ion (Q1): m/z 332.2 → Product Ion (Q3): m/z 74.0 (glycine fragment)
MRM Transition (IS) e.g., Precursor Ion (Q1): m/z 334.2 → Product Ion (Q3): m/z 76.0

Note: MRM transitions are predicted based on the molecular weight of this compound (C₂₀H₃₁NO₃, MW: 333.47) in negative mode ([M-H]⁻) and its characteristic fragmentation. These must be empirically optimized.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of a synthetic this compound standard into a surrogate matrix (e.g., charcoal-stripped plasma). Add a fixed concentration of the internal standard to each calibrator. Process these standards alongside the unknown samples.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentration of each calibrator. Apply a linear regression model, often with 1/x weighting.

  • Determine the concentration of this compound in the biological samples by interpolating their measured peak area ratios from the calibration curve. The final concentration should be normalized to the initial sample volume or tissue weight.[8]

The protocols described provide a robust framework for the extraction and quantification of this compound from complex biological matrices. The use of a stable isotope-labeled internal standard coupled with LC-MS/MS analysis ensures high accuracy and sensitivity, which is critical for measuring low-abundance signaling lipids.[9] These methods will enable researchers to further investigate the metabolic pathways and biological functions of this novel omega-3 derived N-acyl glycine, potentially uncovering new roles in health and disease.

References

Application Notes and Protocols for Stearidonoyl Glycine in GPR55 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target due to its involvement in a multitude of physiological and pathological processes, including inflammatory pain, bone physiology, and cancer.[1][2] GPR55 is considered an atypical cannabinoid receptor, activated by various endogenous and synthetic ligands, including lysophosphatidylinositol (LPI) and certain cannabinoids.[1][3] Recent interest has grown in the role of lipoamino acids, such as N-arachidonoyl glycine (NAGly), as endogenous modulators of GPR55.[4][5] Stearidonoyl glycine, a conjugate of the omega-3 fatty acid stearidonic acid and glycine, is a novel lipoamino acid of interest for its potential interaction with GPR55. These application notes provide a comprehensive guide for researchers investigating the effects of this compound on GPR55, including detailed experimental protocols and an overview of the receptor's signaling pathways.

GPR55 Signaling Pathways

Activation of GPR55 initiates a complex network of intracellular signaling cascades, primarily through Gαq and Gα12/13 proteins.[1][6][7] This activation leads to the stimulation of downstream effectors including phospholipase C (PLC) and RhoA.[1][2] PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a hallmark of GPR55 activation.[6] The Gα12/13 pathway stimulates the RhoA/ROCK signaling cascade, which is involved in cytoskeleton rearrangement.[8] Furthermore, GPR55 activation has been linked to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the activation of various transcription factors such as NFAT, CREB, and NF-κB.[8][9]

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound (or other agonist) GPR55 GPR55 Ligand->GPR55 binds Gq Gαq GPR55->Gq activates G1213 Gα12/13 GPR55->G1213 activates PLC PLC Gq->PLC activates RhoA RhoA G1213->RhoA activates IP3 IP3 PLC->IP3 ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release (from ER) IP3->Ca_release ERK p-ERK1/2 Ca_release->ERK Transcription Transcription Factor Activation (NFAT, CREB) Ca_release->Transcription Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

GPR55 Signaling Cascade

Application Notes

This compound, as a novel N-acyl glycine, can be investigated for its potential agonistic or antagonistic properties at the GPR55 receptor. Based on studies with the structurally related compound N-arachidonoyl glycine (NAGly), it is hypothesized that this compound may act as a GPR55 agonist.[4] Key applications in GPR55 research include:

  • Characterization of GPR55 Agonism/Antagonism: Determining whether this compound activates or inhibits GPR55 signaling using functional assays such as calcium mobilization and ERK phosphorylation.

  • Elucidation of Structure-Activity Relationships: Comparing the potency and efficacy of this compound with other N-acyl glycines to understand the structural requirements for GPR55 ligand binding and activation.

  • Investigation of Physiological Roles: Utilizing this compound as a pharmacological tool to probe the physiological and pathophysiological functions of GPR55 in various cellular and animal models.

Quantitative Data for GPR55 Ligands

The following table summarizes the activity of N-arachidonoyl glycine (NAGly) and other relevant ligands at the GPR55 receptor. This data can serve as a reference for evaluating the potency of this compound.

CompoundAssay TypeCell LinePotency (EC₅₀/IC₅₀)Reference
N-arachidonoyl glycine (NAGly)Calcium MobilizationHAGPR55/CHOConcentration-dependent increase[4]
N-arachidonoyl glycine (NAGly)MAPK/ERK ActivationHAGPR55/CHOConcentration-dependent increase[4]
LPIβ-arrestin RecruitmentU2OS-GPR551.2 µM[10]
AM251β-arrestin RecruitmentU2OS-GPR559.6 µM[10]
SR141716A (Rimonabant)β-arrestin RecruitmentU2OS-GPR553.9 µM[10]
ML193 (Antagonist)β-arrestin RecruitmentU2OS-GPR55221 nM (IC₅₀)[10]
ML192 (Antagonist)β-arrestin RecruitmentU2OS-GPR551080 nM (IC₅₀)[10]
ML191 (Antagonist)β-arrestin RecruitmentU2OS-GPR55160 nM (IC₅₀)[10]

Experimental Protocols

Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium mobilization following GPR55 activation, a primary downstream signaling event.[6]

Workflow:

Calcium_Assay_Workflow cell_prep 1. Cell Culture (HEK293 expressing GPR55) dye_loading 2. Dye Loading (e.g., Fluo-4 AM) cell_prep->dye_loading incubation 3. Incubation dye_loading->incubation compound_add 4. Add this compound incubation->compound_add readout 5. Measure Fluorescence (Kinetic Reading) compound_add->readout analysis 6. Data Analysis (Dose-Response Curve) readout->analysis

Calcium Mobilization Assay Workflow

Materials:

  • HEK293 cells stably or transiently expressing human GPR55.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • This compound stock solution (in DMSO).

  • 96- or 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with kinetic reading capabilities and liquid handling.

Procedure:

  • Cell Plating: Seed GPR55-expressing HEK293 cells into black, clear-bottom 96- or 384-well plates at a density that will yield a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in the assay buffer.

  • Remove the culture medium from the cells and add the dye loading buffer.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.[11]

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer.

  • Place the assay plate in the fluorescence plate reader and monitor the baseline fluorescence.

  • Add the this compound dilutions to the wells.

  • Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) for 2-3 minutes.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

ERK1/2 Phosphorylation Assay

This protocol measures the phosphorylation of ERK1/2, a downstream event in the GPR55 signaling cascade.[12][13]

Workflow:

ERK_Assay_Workflow cell_culture 1. Cell Culture & Starvation (GPR55-expressing cells) stimulation 2. Stimulate with This compound cell_culture->stimulation lysis 3. Cell Lysis stimulation->lysis detection 4. Detection of p-ERK (e.g., AlphaScreen, Western Blot) lysis->detection analysis 5. Data Analysis detection->analysis

ERK1/2 Phosphorylation Assay Workflow

Materials:

  • GPR55-expressing cells.

  • Serum-free culture medium.

  • This compound.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • ERK1/2 phosphorylation detection kit (e.g., AlphaScreen® SureFire®) or reagents for Western blotting (primary antibodies for phospho-ERK1/2 and total ERK1/2, secondary antibodies, and detection reagents).[12]

Procedure (using AlphaScreen® SureFire®):

  • Cell Culture and Starvation: Plate GPR55-expressing cells in a 96-well plate and grow to confluency. The day before the assay, replace the growth medium with serum-free medium and incubate overnight.

  • Stimulation: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-30 minutes) at 37°C.

  • Cell Lysis: Remove the medium and add the lysis buffer provided with the kit. Incubate on a shaker for 15 minutes.

  • Detection: Transfer the lysate to a 384-well ProxiPlate. Add the acceptor bead mix and incubate for 2 hours at room temperature.

  • Add the donor bead mix and incubate for another 2 hours in the dark.

  • Data Acquisition: Read the plate on an EnVision® or similar plate reader capable of AlphaScreen® detection.

  • Data Analysis: Normalize the signal to a positive control (e.g., LPI) and plot the dose-response curve to determine the EC₅₀.

GPR55 Receptor Binding Assay

This protocol is a representative method for a competitive radioligand binding assay to determine the binding affinity of this compound for the GPR55 receptor.[14]

Workflow:

Binding_Assay_Workflow reagent_prep 1. Prepare Reagents (Membranes, Radioligand, Compound) incubation 2. Incubation (Total, Non-specific, Competitive) reagent_prep->incubation filtration 3. Filtration & Washing incubation->filtration scintillation 4. Scintillation Counting filtration->scintillation analysis 5. Data Analysis (Calculate Ki) scintillation->analysis

GPR55 Receptor Binding Assay Workflow

Materials:

  • Cell membranes from cells expressing GPR55.

  • A suitable radiolabeled GPR55 ligand (e.g., [³H]-ligand).

  • This compound.

  • Non-specific binding control (e.g., 10 µM of a known GPR55 ligand).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.[14]

  • 96-well plates.

  • Glass fiber filters (pre-treated with polyethylenimine).

  • Filtration apparatus.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reagent Preparation:

    • Thaw and dilute the GPR55-expressing cell membranes in ice-cold assay buffer.

    • Prepare serial dilutions of this compound.

    • Dilute the radioligand to a final concentration approximately equal to its Kd value.

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Add the non-specific binding control, radioligand, and membrane suspension.

    • Competitive Binding: Add each dilution of this compound, radioligand, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.[14]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

These application notes and protocols provide a robust framework for investigating the interaction of this compound with the GPR55 receptor. By employing these methodologies, researchers can effectively characterize the pharmacological profile of this novel compound and contribute to a deeper understanding of GPR55 signaling and its potential as a therapeutic target. Careful optimization of these protocols for specific experimental conditions is recommended to ensure reliable and reproducible results.

References

Stearidonoyl Glycine: Application Notes and Protocols for Therapeutic Agent Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Stearidonoyl glycine is a synthetic N-acyl amino acid, a class of lipid signaling molecules with emerging therapeutic potential. It combines stearidonic acid (SDA), an omega-3 polyunsaturated fatty acid, with the amino acid glycine. While direct research on this compound is limited, its therapeutic potential can be inferred from the known biological activities of its constituent parts and the broader class of N-acyl glycines.

Stearidonic acid is a precursor to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), known for their anti-inflammatory, cardiovascular, and neuroprotective benefits. N-acyl glycines, such as N-arachidonoyl glycine (NAGly) and N-oleoyl glycine (NOGly), are endogenous signaling molecules involved in regulating pain, inflammation, and metabolic processes. These molecules often exert their effects by interacting with G-protein coupled receptors (GPCRs), ion channels, and transporters.

Given this background, this compound is a promising candidate for investigation in several therapeutic areas:

  • Inflammatory Disorders: The stearidonic acid moiety suggests potent anti-inflammatory activity. This compound may modulate inflammatory pathways by serving as a precursor to anti-inflammatory eicosanoids and by directly interacting with receptors involved in inflammation, such as GPR18, which is a known target for other N-acyl glycines.

  • Neuropathic Pain: N-acyl glycines are known to modulate pain perception. This compound could potentially alleviate neuropathic pain by interacting with targets such as the glycine transporter 2 (GlyT2) or T-type calcium channels.

  • Metabolic Diseases: The combination of an omega-3 fatty acid and a signaling amino acid suggests potential applications in metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and insulin resistance. N-oleoyl glycine has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.

These application notes provide a framework for the investigation of this compound as a novel therapeutic agent. The following protocols, based on established methods for related compounds, offer a starting point for its synthesis, characterization, and biological evaluation.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes quantitative data for related N-acyl glycines to provide a comparative context for experimental design.

CompoundTargetAssayIC50 / EC50Reference CompoundReference IC50 / EC50
N-arachidonoyl glycineGlyT2Glycine uptake inhibition~9 µM--
N-oleoyl glycineGlyT2Glycine uptake inhibition~0.5 µM--
Oleoyl-d-lysineGlyT2Glycine uptake inhibitionNanomolar rangeORG25543-
N-arachidonoyl glycineGPR18GPR18 activationMicromolar range--
N-oleoyl glycinePPARαPPARα activation-GW6471 (antagonist)-

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of N-acyl glycines, which can be adapted for this compound.

Materials:

  • Stearidonic acid

  • Glycine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Esterification of Glycine: If starting with glycine, it must first be esterified to protect the carboxylic acid group. This can be achieved by reacting glycine with thionyl chloride in methanol.

  • Coupling Reaction:

    • Dissolve stearidonic acid and glycine methyl ester hydrochloride in DCM.

    • Add DMAP as a catalyst.

    • Slowly add a solution of DCC in DCM to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification of the Ester: Purify the crude this compound methyl ester by silica gel column chromatography.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of methanol and 1M NaOH.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1M HCl to pH 2-3.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate to yield this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.

In Vitro G-Protein Coupled Receptor (GPCR) Activation Assay

This protocol outlines a method to assess the activation of GPCRs (e.g., GPR18, GPR55, GPR92) by this compound using a calcium mobilization assay in cells overexpressing the receptor of interest.

Materials:

  • HEK293 cells stably expressing the GPCR of interest (e.g., GPR18)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (in DMSO)

  • Positive control agonist for the specific GPCR

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Culture: Plate the HEK293 cells expressing the target GPCR in 96-well plates and grow to 80-90% confluency.

  • Loading with Calcium Indicator:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Calcium Mobilization Assay:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Measure the baseline fluorescence.

    • Inject a solution of this compound (at various concentrations) or the positive control agonist into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the maximum response obtained with the positive control.

    • Plot the normalized response against the log of the this compound concentration to determine the EC50 value.

In Vitro Anti-inflammatory Assay: Cytokine Release in Macrophages

This protocol describes a method to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced cytokine production in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Measurement:

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only control.

    • Plot the percentage inhibition against the log of the this compound concentration to determine the IC50 value.

In Vivo Animal Model of Inflammatory Pain

This protocol provides a framework for assessing the analgesic efficacy of this compound in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound formulation for injection (e.g., in a vehicle of saline, ethanol, and cremophor)

  • Von Frey filaments for assessing mechanical allodynia

  • Plantar test apparatus for assessing thermal hyperalgesia

  • Intrathecal or intraperitoneal injection supplies

Procedure:

  • Induction of Inflammation:

    • Induce inflammation by injecting CFA into the plantar surface of one hind paw of each rat.

  • Baseline Measurements:

    • Before CFA injection, establish baseline measurements for mechanical withdrawal threshold using von Frey filaments and thermal withdrawal latency using the plantar test.

  • Post-CFA Measurements:

    • At a set time point after CFA injection (e.g., 24 hours), when inflammation and pain behaviors are established, re-measure the mechanical and thermal thresholds.

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., intrathecal or intraperitoneal injection).

  • Post-Treatment Measurements:

    • Measure mechanical and thermal withdrawal thresholds at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis:

    • Calculate the paw withdrawal threshold (in grams) for mechanical allodynia and the paw withdrawal latency (in seconds) for thermal hyperalgesia.

    • Compare the post-treatment values between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a method for the quantitative analysis of this compound in plasma samples using liquid chromatography-tandem mass spectrometry.

Materials:

  • Plasma samples

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., Stearidonoyl-[d4]-glycine)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a known volume of plasma, add the internal standard solution.

    • Protein Precipitation: Add cold acetonitrile to precipitate proteins. Vortex and centrifuge. Collect the supernatant.

    • Solid-Phase Extraction (alternative): Condition an SPE cartridge. Load the plasma sample. Wash the cartridge. Elute the analyte.

  • Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Liquid Chromatography: Separate this compound from other plasma components using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Mass Spectrometry: Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive or negative ion mode.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the this compound standard.

    • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

G cluster_0 Biosynthesis of this compound Stearidonic Acid Stearidonic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Stearidonic Acid->Acyl-CoA Synthetase Stearidonoyl-CoA Stearidonoyl-CoA Acyl-CoA Synthetase->Stearidonoyl-CoA Glycine N-acyltransferase Glycine N-acyltransferase Stearidonoyl-CoA->Glycine N-acyltransferase Glycine Glycine Glycine->Glycine N-acyltransferase This compound This compound Glycine N-acyltransferase->this compound

Caption: Proposed biosynthesis of this compound.

G cluster_1 Hypothetical Signaling Pathway This compound This compound GPCR (e.g., GPR18) GPCR (e.g., GPR18) This compound->GPCR (e.g., GPR18) G-protein activation G-protein activation GPCR (e.g., GPR18)->G-protein activation Downstream Effectors Downstream Effectors G-protein activation->Downstream Effectors Anti-inflammatory Response Anti-inflammatory Response Downstream Effectors->Anti-inflammatory Response

Caption: Potential GPCR-mediated signaling of this compound.

G cluster_2 In Vitro Anti-inflammatory Assay Workflow Seed Macrophages Seed Macrophages Pre-treat with this compound Pre-treat with this compound Seed Macrophages->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate 24h Incubate 24h Stimulate with LPS->Incubate 24h Collect Supernatant Collect Supernatant Incubate 24h->Collect Supernatant Measure Cytokines (ELISA) Measure Cytokines (ELISA) Collect Supernatant->Measure Cytokines (ELISA)

Caption: Workflow for assessing anti-inflammatory activity.

Application Notes and Protocols for In Vitro Studies of Stearidonoyl Glycine Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearidonoyl glycine is an N-acyl amino acid, a class of endogenous lipid signaling molecules that are gaining increasing attention for their diverse physiological roles. Structurally, it consists of a stearidonic acid molecule linked to a glycine moiety. Stearidonic acid is an 18-carbon omega-3 polyunsaturated fatty acid. While the precise functions of this compound are still under investigation, its structural similarity to other well-characterized N-acyl amino acids, such as N-arachidonoyl glycine, suggests its potential involvement in a variety of cellular processes. These may include modulation of ion channels, activation of G-protein coupled receptors (GPCRs), and regulation of inflammatory and pain pathways.

These application notes provide a comprehensive guide to establishing in vitro models for the functional characterization of this compound. The protocols detailed below are designed to be adaptable and can be optimized for specific research questions and available laboratory resources.

Potential In Vitro Models and Targets

Based on the known activities of structurally related N-acyl glycines, the following in vitro models and molecular targets are proposed for studying the function of this compound:

  • Glycine Receptor (GlyR) Modulation: this compound may act as a modulator of glycine receptors, particularly the GlyRα2 subtype. In vitro models can be established using cell lines recombinantly expressing specific glycine receptor subunits to investigate potentiation or inhibition of glycine-induced currents.

  • G-Protein Coupled Receptor (GPCR) Activation: N-acyl amino acids are known to interact with several GPCRs, including GPR18, GPR55, and GPR132 (also known as G2A). Cell-based assays measuring downstream signaling events such as intracellular calcium mobilization, ERK phosphorylation, and changes in cyclic AMP (cAMP) levels can be employed to screen for and characterize the activity of this compound at these receptors.

  • Enzymatic Synthesis and Degradation: The biosynthesis and degradation of this compound are likely regulated by enzymes such as Glycine N-acyltransferase (GLYAT) and Fatty Acid Amide Hydrolase (FAAH), respectively. In vitro enzyme activity assays using purified or recombinant enzymes can be utilized to study the kinetics of these processes and to identify potential inhibitors.

Data Presentation: Comparative Potency of N-Acyl Glycines

While specific quantitative data for this compound is limited, the following table summarizes the reported potency of structurally similar N-acyl glycines at the human GPR132a receptor, as determined by a yeast-based functional assay. This data can serve as a reference for designing dose-response experiments for this compound.

CompoundAcyl ChainpEC50 (± SEM)
N-Palmitoylglycine (NPGly)C16:06.2 (± 0.16)
N-Linoleoylglycine (NLGly)C18:2~6.0
N-OleoylglycineC18:1~5.5
N-Stearoylglycine C18:0 ~5.5
N-Arachidonoylglycine (NAGly)C20:4<5.0

Data adapted from related research on N-acylamides and GPR132 activation.[1][2][3]

Experimental Protocols

Protocol 1: Glycine Receptor Modulation in Recombinant HEK293 Cells

This protocol describes the use of HEK293 cells transiently expressing glycine receptor subunits to assess the modulatory effects of this compound using whole-cell patch-clamp electrophysiology.

Materials:

  • HEK293 cells

  • Expression plasmids for human GlyRα2 and GlyRβ subunits

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Cell culture medium (DMEM supplemented with 10% FBS)

  • External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

  • Internal pipette solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2

  • Glycine stock solution

  • This compound stock solution (in DMSO or ethanol)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Co-transfect cells with plasmids encoding GlyRα2 and GlyRβ subunits using a suitable transfection reagent according to the manufacturer's protocol. A fluorescent reporter plasmid (e.g., GFP) can be co-transfected for easy identification of transfected cells.

    • Plate transfected cells onto glass coverslips and allow 24-48 hours for receptor expression.

  • Electrophysiological Recording:

    • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with external recording solution.

    • Perform whole-cell patch-clamp recordings from fluorescently labeled cells.

    • Apply glycine at a concentration that elicits a submaximal current (e.g., EC₂₀) to establish a baseline response.

    • Co-apply this compound at various concentrations with the submaximal glycine concentration to assess for potentiation or inhibition of the glycine-induced current.

    • Wash out this compound and re-apply glycine alone to check for recovery.

  • Data Analysis:

    • Measure the peak amplitude of the glycine-induced currents in the absence and presence of this compound.

    • Normalize the current amplitude in the presence of this compound to the baseline glycine response.

    • Generate a dose-response curve and calculate the EC₅₀ or IC₅₀ value for this compound's modulatory effect.

Protocol 2: GPCR Activation - Calcium Mobilization Assay

This protocol outlines a method to screen for this compound-induced activation of Gq-coupled GPCRs (e.g., GPR55) by measuring intracellular calcium mobilization in stably or transiently transfected CHO or HEK293 cells.

Materials:

  • CHO-K1 or HEK293 cells

  • Expression plasmid for human GPR55 (or other GPCR of interest)

  • Cell culture medium (e.g., F-12K for CHO-K1, DMEM for HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution

  • Positive control agonist (e.g., LPI for GPR55)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Line Generation and Plating:

    • Generate a stable cell line expressing the GPCR of interest or perform transient transfection in CHO-K1 or HEK293 cells.

    • Seed the cells into 96-well black, clear-bottom plates at a density that will form a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Wash the cells with assay buffer to remove excess dye.

  • Calcium Flux Measurement:

    • Place the plate in a fluorescence plate reader.

    • Record baseline fluorescence for a short period.

    • Automatically inject varying concentrations of this compound into the wells and continue to record the fluorescence signal to detect changes in intracellular calcium.

    • Inject a positive control agonist in separate wells to confirm assay performance.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline to the peak response for each well.

    • Normalize the response to the maximum response elicited by a saturating concentration of a known agonist.

    • Generate a dose-response curve and calculate the EC₅₀ value for this compound.

Protocol 3: GPCR Activation - ERK1/2 Phosphorylation Western Blot

This protocol describes a method to assess the activation of GPCRs that signal through the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2 in response to this compound.

Materials:

  • HEK293 or other suitable cells expressing the GPCR of interest

  • Cell culture medium

  • Serum-free medium

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.

    • Treat cells with varying concentrations of this compound for a predetermined time (e.g., 5-30 minutes). Include an untreated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Re-probing for Total ERK:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total ERK using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

    • Express the results as fold-change over the untreated control.

Visualizations

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR55 GPR55 This compound->GPR55 Binds Gq Gαq GPR55->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK1/2 Phosphorylation PKC->ERK

Caption: Putative GPR55 signaling cascade upon this compound binding.

Experimental_Workflow_Calcium_Mobilization start Start seed_cells Seed cells expressing GPCR in 96-well plate start->seed_cells dye_loading Load cells with calcium-sensitive dye seed_cells->dye_loading wash_cells Wash to remove excess dye dye_loading->wash_cells read_baseline Measure baseline fluorescence wash_cells->read_baseline add_compound Inject this compound read_baseline->add_compound read_response Measure fluorescence change add_compound->read_response analyze_data Analyze data and generate dose-response curve read_response->analyze_data end End analyze_data->end

Caption: Workflow for a calcium mobilization assay to screen for GPCR activation.

Experimental_Workflow_ERK_Phosphorylation start Start plate_cells Plate cells and grow to 80-90% confluency start->plate_cells serum_starve Serum-starve cells plate_cells->serum_starve treat_cells Treat with this compound serum_starve->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE and Western Blot Transfer lyse_cells->sds_page probe_pERK Probe with anti-p-ERK antibody sds_page->probe_pERK detect_signal1 Detect chemiluminescent signal probe_pERK->detect_signal1 strip_reprobe Strip and re-probe with anti-total-ERK antibody detect_signal1->strip_reprobe detect_signal2 Detect chemiluminescent signal strip_reprobe->detect_signal2 analyze_data Densitometry and data analysis detect_signal2->analyze_data end End analyze_data->end

Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.

References

Application Notes and Protocols for Investigating the Effects of N-arachidonoyl glycine (NAGly) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While the initial topic of interest was Stearidonoyl glycine, a comprehensive literature search revealed a scarcity of research on this specific compound. However, a closely related and extensively studied molecule, N-arachidonoyl glycine (NAGly), has emerged as a significant endogenous lipid with diverse physiological effects. NAGly, a metabolite of the endocannabinoid anandamide, has garnered attention for its analgesic, anti-inflammatory, and neuroprotective properties, often mediated through pathways distinct from the classical cannabinoid receptors.[1][2] This document provides detailed application notes and protocols for investigating the effects of NAGly in various animal models, focusing on pain, inflammation, and metabolic studies.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the in vivo effects of N-arachidonoyl glycine.

Table 1: Effects of N-arachidonoyl glycine on Inflammatory Pain in Rats

Animal ModelTreatmentDosePrimary Outcome MeasureResultReference
Freund's Complete Adjuvant (FCA)-induced inflammatory pain in Sprague-Dawley ratsIntrathecal NAGly70 - 700 nmolMechanical Paw Withdrawal ThresholdSignificant increase (reduction in allodynia) at 700 nmol[1][3]
Freund's Complete Adjuvant (FCA)-induced inflammatory pain in Sprague-Dawley ratsIntrathecal NAGly70 - 700 nmolThermal Paw Withdrawal LatencySignificant increase (reduction in hyperalgesia) at 700 nmol[1][3]

Table 2: Effects of N-arachidonoyl glycine on Neuropathic Pain in Rats

Animal ModelTreatmentDosePrimary Outcome MeasureResultReference
Partial sciatic nerve ligation in Sprague-Dawley ratsIntrathecal NAGly700 nmolMechanical Paw Withdrawal ThresholdSignificant increase (reduction in allodynia)[4]

Table 3: Effects of N-arachidonoyl glycine on Metabolic Parameters in Mice

Animal ModelTreatmentDosePrimary Outcome MeasureResultReference
8-week-old BALB/c miceSubcutaneous NAGly1 nM (LD) & 10 nM (HD)Weight Gain (after 3 weeks)Significant increase in both LD (21.6±1.1 g) and HD (21.4±2.1 g) groups compared to control
8-week-old BALB/c miceSubcutaneous NAGly1 nM (LD) & 10 nM (HD)Food IntakeIncreased consumption of high-fat and high-sugar diets

Experimental Protocols

Protocol 1: Induction and Assessment of Inflammatory Pain in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats (160-200 g).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of Inflammation:

  • Induce inflammation by a single intraplantar injection of 100 µl of Freund's Complete Adjuvant (FCA) into the plantar surface of the left hind paw.

3. Drug Administration:

  • Administer N-arachidonoyl glycine (NAGly) or vehicle via intrathecal injection.

  • Preparation of NAGly Solution: Dissolve NAGly in a vehicle of saline and ethanol (e.g., 1:1 ratio). Doses typically range from 70 to 700 nmol.[1][3]

4. Behavioral Testing:

  • Mechanical Allodynia (von Frey Test):

    • Acclimatize rats in individual Plexiglas chambers on a wire mesh floor for 15-20 minutes.

    • Apply a series of calibrated von Frey filaments (with increasing stiffness) to the plantar surface of the inflamed paw.

    • The paw withdrawal threshold is the lowest force that elicits a withdrawal response.

  • Thermal Hyperalgesia (Plantar Test):

    • Place rats in Plexiglas enclosures on a glass floor.

    • A radiant heat source is focused on the plantar surface of the inflamed paw.

    • Record the latency to paw withdrawal. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

5. Experimental Workflow:

G cluster_acclimatization Acclimatization cluster_induction Inflammation Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Acclimatize Acclimatize rats to housing Induce Intraplantar FCA injection Acclimatize->Induce Day 0 Treat Intrathecal NAGly administration Induce->Treat Day 1 Assess_vonFrey von Frey Test (Mechanical Allodynia) Treat->Assess_vonFrey Post-treatment time points Assess_Plantar Plantar Test (Thermal Hyperalgesia) Treat->Assess_Plantar Post-treatment time points Analyze Analyze paw withdrawal thresholds and latencies Assess_vonFrey->Analyze Assess_Plantar->Analyze

Caption: Experimental workflow for the inflammatory pain model.

Protocol 2: Induction and Assessment of Neuropathic Pain in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Surgery: Partial sciatic nerve ligation. Briefly, under anesthesia, the common sciatic nerve is exposed, and a partial, tight ligation of the nerve is performed.

2. Drug Administration:

  • Administer NAGly (e.g., 700 nmol) or vehicle intrathecally.[4]

3. Behavioral Testing:

  • Mechanical Allodynia (von Frey Test): Assessed as described in Protocol 1.

4. Experimental Workflow:

G cluster_surgery Surgery cluster_recovery Recovery cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Surgery Partial Sciatic Nerve Ligation Recovery Post-operative recovery Surgery->Recovery Day 0 Treat Intrathecal NAGly administration Recovery->Treat e.g., Day 7 Assess von Frey Test Treat->Assess Post-treatment time points Analyze Analyze paw withdrawal thresholds Assess->Analyze G NAGly N-arachidonoyl glycine GPR18 GPR18 NAGly->GPR18 binds G_alpha_i_o Gαi/o GPR18->G_alpha_i_o activates Immune_Mod CD4+ T Cell Responsiveness GPR18->Immune_Mod AC Adenylyl Cyclase G_alpha_i_o->AC inhibits MAPK_pathway MAPK Pathway (ERK1/2, p38) G_alpha_i_o->MAPK_pathway activates cAMP cAMP AC->cAMP produces Apoptosis Macrophage Apoptosis MAPK_pathway->Apoptosis G NAGly N-arachidonoyl glycine GPR55 GPR55 NAGly->GPR55 binds G_alpha_q Gαq GPR55->G_alpha_q G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 PLC Phospholipase C G_alpha_q->PLC activates RhoA RhoA G_alpha_12_13->RhoA activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG MAPK_ERK MAPK/ERK Pathway RhoA->MAPK_ERK Ca_release Intracellular Ca2+ Release IP3->Ca_release DAG->MAPK_ERK Cell_Prolif Cell Proliferation & Migration Ca_release->Cell_Prolif MAPK_ERK->Cell_Prolif

References

Application Notes and Protocols for High-Throughput Screening of Stearidonoyl Glycine Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of small molecule modulators of Stearidonoyl glycine (SDG), a bioactive lipid with potential therapeutic applications. The provided methodologies are designed to be robust, scalable, and suitable for identifying novel compounds that can either enhance or inhibit the activity or synthesis of SDG.

Introduction

This compound is an N-acyl amino acid, a class of signaling lipids formed by the conjugation of a fatty acid (stearidonic acid) and an amino acid (glycine). Emerging research suggests the involvement of N-acyl amino acids in various physiological processes, including pain perception, inflammation, and energy metabolism. The enzyme Glycine N-acyltransferase (GLYAT) is a key catalyst in the biosynthesis of N-acylglycines, including SDG.[1][2][3] Modulation of SDG levels or its downstream signaling could therefore represent a promising therapeutic strategy for a range of disorders.

This application note details a fluorescence-based high-throughput screening assay designed to identify modulators of GLYAT activity, thereby indirectly identifying compounds that affect SDG synthesis.

Signaling Pathways and Experimental Workflow

This compound Biosynthesis and Signaling

The synthesis of this compound is primarily catalyzed by Glycine N-acyltransferase (GLYAT), which facilitates the conjugation of stearidonoyl-CoA and glycine. Once synthesized, SDG can exert its biological effects through various potential downstream targets, which may include G-protein coupled receptors and ion channels. The diagram below illustrates the biosynthetic pathway of this compound and its potential signaling interactions.

cluster_synthesis Biosynthesis of this compound cluster_signaling Potential Downstream Signaling Stearidonoyl-CoA Stearidonoyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Stearidonoyl-CoA->GLYAT Glycine Glycine Glycine->GLYAT SDG This compound (SDG) GLYAT->SDG GPCR G-Protein Coupled Receptors (e.g., GPR55) SDG->GPCR IonChannel Ion Channels SDG->IonChannel CellularResponse Cellular Response (e.g., Calcium Mobilization, MAPK signaling) GPCR->CellularResponse IonChannel->CellularResponse

Caption: Biosynthesis and potential signaling pathway of this compound.

High-Throughput Screening Workflow

The HTS workflow is designed for efficiency and scalability, moving from a primary screen of a large compound library to more focused secondary and confirmatory assays.

cluster_workflow HTS Workflow for SDG Modulators Start Compound Library (e.g., 100,000 compounds) PrimaryScreen Primary HTS: Fluorescence-based GLYAT Assay Start->PrimaryScreen HitSelection Hit Identification (e.g., >50% inhibition/activation) PrimaryScreen->HitSelection DoseResponse Dose-Response and IC50/EC50 Determination HitSelection->DoseResponse SecondaryAssay Secondary Assays: Orthogonal Enzyme Assay DoseResponse->SecondaryAssay Confirmation Hit Confirmation and SAR SecondaryAssay->Confirmation End Lead Compounds Confirmation->End

Caption: High-throughput screening workflow for identifying modulators of this compound.

Experimental Protocols

Primary High-Throughput Screening: Fluorescence-Based GLYAT Inhibition Assay

This assay measures the activity of Glycine N-acyltransferase (GLYAT) by detecting the production of Coenzyme A (CoA), a product of the N-acylglycine synthesis reaction. A fluorogenic probe that reacts with the free thiol group of CoA is used to generate a fluorescent signal.

Materials:

  • Recombinant human GLYAT enzyme

  • Stearidonoyl-CoA (substrate)

  • Glycine (substrate)

  • Thiol-reactive fluorescent probe (e.g., ThioGlo™)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 384-well black, flat-bottom microplates

  • Compound library

  • Positive control (e.g., a known GLYAT inhibitor, if available, or a non-specific enzyme inhibitor)

  • Negative control (DMSO)

Protocol:

  • Compound Plating:

    • Dispense 50 nL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well microplate.

    • For control wells, dispense 50 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution of GLYAT in assay buffer.

    • Prepare a 2X substrate solution containing Stearidonoyl-CoA and glycine in assay buffer.

  • Assay Procedure:

    • Add 10 µL of the 2X GLYAT enzyme solution to each well of the microplate containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the 2X substrate solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Signal Detection:

    • Add 5 µL of the thiol-reactive fluorescent probe to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 380 nm and emission at 500 nm for ThioGlo™).

Secondary Assay: Orthogonal GLYAT Activity Assay (LC-MS/MS-based)

This assay directly measures the formation of the product, this compound, providing a more direct confirmation of GLYAT modulation.

Materials:

  • Same enzymatic reaction components as the primary assay.

  • Quenching solution (e.g., acetonitrile with an internal standard).

  • LC-MS/MS system.

Protocol:

  • Enzymatic Reaction:

    • Perform the enzymatic reaction in a 96-well plate with a larger reaction volume (e.g., 50 µL) following the same steps as the primary assay (compound pre-incubation, reaction initiation).

  • Reaction Quenching:

    • Stop the reaction at a specific time point by adding an equal volume of quenching solution.

  • Sample Preparation:

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the samples onto an LC-MS/MS system.

    • Use a suitable chromatographic method to separate this compound from other reaction components.

    • Detect and quantify the formation of this compound using mass spectrometry.

Data Presentation

Quantitative data from the HTS and subsequent assays should be presented in a clear and structured format to facilitate comparison and decision-making.

Table 1: Primary HTS Results Summary

MetricValue
Library Size100,000
Hit Rate (%)0.5%
Z'-factor0.75
Signal-to-Background10

Table 2: Dose-Response Data for a Hypothetical Hit Compound

Compound IDIC50 (µM)Hill Slope
HTS-0012.51.1
HTS-00210.80.9
HTS-0035.21.3

Table 3: Comparison of Primary and Secondary Assay Results

Compound IDPrimary Assay IC50 (µM)Secondary Assay IC50 (µM)
HTS-0012.53.1
HTS-00210.812.5
HTS-0035.26.0

Conclusion

The described fluorescence-based high-throughput screening assay provides a robust method for identifying novel modulators of Glycine N-acyltransferase, a key enzyme in the synthesis of this compound. The integration of orthogonal secondary assays and structured data analysis will facilitate the identification and validation of promising lead compounds for further drug development.

References

Application Notes and Protocols for the Structural Analysis of Stearidonoyl Glycine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearidonoyl glycine is an N-acyl amino acid, a class of lipid molecules with growing interest in biomedical research due to their diverse biological activities. Structurally, it consists of stearidonic acid, an 18-carbon omega-3 polyunsaturated fatty acid with four cis double bonds, linked to a glycine molecule via an amide bond. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the unambiguous structural elucidation of such molecules. This document provides detailed application notes and experimental protocols for the comprehensive structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Predicted NMR Data for this compound

Due to the limited availability of published experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C chemical shifts. These predictions are based on known chemical shifts of stearidonic acid, N-acyl glycines, and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
Atom NumberMoietyPredicted Chemical Shift (ppm)Multiplicity
H-1'Glycine~4.15d
H-2Stearidonic Acid~2.25t
H-3Stearidonic Acid~1.65m
H-4, H-5Stearidonic Acid~1.30m
H-6, H-9, H-12, H-15Stearidonic Acid~5.35m
H-7, H-8, H-10, H-11, H-13, H-14Stearidonic Acid~2.80, ~2.05m
H-16Stearidonic Acid~2.05m
H-17Stearidonic Acid~1.30m
H-18Stearidonic Acid~0.97t
NHAmide~6.50t
OHCarboxylic Acid>10br s
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
Atom NumberMoietyPredicted Chemical Shift (ppm)
C-1'Glycine~41.5
C-2'Glycine~173.0
C-1Stearidonic Acid~174.5
C-2Stearidonic Acid~36.0
C-3Stearidonic Acid~25.0
C-4, C-5Stearidonic Acid~29.0-30.0
C-6, C-7, C-9, C-10, C-12, C-13, C-15, C-16Stearidonic Acid~127.0-132.0
C-8, C-11, C-14Stearidonic Acid~25.6
C-17Stearidonic Acid~31.5
C-18Stearidonic Acid~14.3

Experimental Protocols

Sample Preparation
  • Solvent Selection: For this compound, deuterated chloroform (CDCl₃) is a suitable solvent due to the lipidic nature of the molecule. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used, which may improve the resolution of the exchangeable amide and carboxyl protons.

  • Concentration: Dissolve 5-10 mg of this compound in 0.6 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for ¹H and ¹³C detection.

2.1. 1D ¹H NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse experiment (zg).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 2-4 seconds.

2.2. 1D ¹³C NMR Spectroscopy

  • Pulse Sequence: Proton-decoupled ¹³C experiment (zgpg30).

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

2.3. 2D COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

  • Pulse Sequence: Standard COSY90 or DQF-COSY.

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and their directly attached carbons.

  • Pulse Sequence: Standard HSQC with gradient selection (hsqcedetgpsisp2.2).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 180-200 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different molecular fragments.

  • Pulse Sequence: Standard HMBC with gradient selection (hmbcgplpndqf).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 200-240 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-32.

Data Processing and Analysis

  • Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

  • Phasing and Baseline Correction: Manually phase the spectra and apply automatic baseline correction.

  • Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0 ppm.

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • 2D Spectra Analysis: Analyze the cross-peaks in the 2D spectra to establish connectivities.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis sample This compound (5-10 mg) solvent CDCl3 (0.6 mL) + TMS sample->solvent Dissolve nmr_tube 5 mm NMR Tube solvent->nmr_tube Filter nmr_spectrometer High-Field NMR Spectrometer nmr_tube->nmr_spectrometer h1_nmr 1D ¹H NMR nmr_spectrometer->h1_nmr c13_nmr 1D ¹³C NMR nmr_spectrometer->c13_nmr cosy 2D COSY nmr_spectrometer->cosy hsqc 2D HSQC nmr_spectrometer->hsqc hmbc 2D HMBC nmr_spectrometer->hmbc processing Processing (FT, Phasing, Baseline Correction) h1_nmr->processing c13_nmr->processing cosy->processing hsqc->processing hmbc->processing analysis Spectral Analysis & Interpretation processing->analysis structure Structure Elucidation analysis->structure

Caption: Experimental workflow for NMR analysis.

structural_elucidation cluster_1d_nmr 1D NMR Data cluster_2d_nmr 2D NMR Connectivity cluster_structure Final Structure h1 ¹H NMR: Identify proton types (olefinic, aliphatic, amide, etc.) and their relative numbers. cosy COSY: Establish ¹H-¹H spin systems within the acyl chain and glycine moiety. h1->cosy hsqc HSQC: Correlate protons to their directly attached carbons. h1->hsqc hmbc HMBC: Connect fragments via long-range ¹H-¹³C correlations (e.g., from NH to C-1). h1->hmbc c13 ¹³C NMR: Identify carbon types (carbonyl, olefinic, aliphatic). c13->hsqc c13->hmbc structure Combine all data to confirm the complete structure of this compound. cosy->structure Confirms acyl chain and glycine fragments hsqc->structure Assigns ¹³C signals hmbc->structure Confirms amide linkage and overall connectivity

Caption: Logic for structural elucidation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust methodology for the complete structural characterization of this compound. The protocols and predicted data presented in these application notes serve as a comprehensive guide for researchers in the fields of chemistry, biochemistry, and drug development to confidently analyze this and similar N-acyl amino acid molecules. Careful execution of these experiments and thorough analysis of the resulting spectra will enable unambiguous confirmation of the molecular structure and provide valuable insights for further research.

Troubleshooting & Optimization

Technical Support Center: Stearidonoyl Glycine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to optimize the synthesis of Stearidonoyl glycine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is synthesized by forming an amide bond between stearidonic acid (a polyunsaturated fatty acid) and glycine. The most common laboratory methods involve activating the carboxylic acid group of stearidonic acid to make it more reactive towards the amine group of glycine.[1][2] Key approaches include:

  • Carbodiimide Coupling: Using reagents like Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or WSCI) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[3][4]

  • Acyl Chloride Formation: Converting stearidonic acid to stearidonoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][5] The resulting acyl chloride is highly reactive and readily couples with glycine or a glycine ester.

  • Enzymatic Synthesis: Utilizing enzymes like lipases or glycine N-acyltransferase (GLYAT) can be a greener alternative, often providing high specificity under mild conditions.[6][7]

Q2: How do I choose the right coupling reagent for the amidation reaction?

A2: The choice of coupling reagent depends on factors like substrate stability, desired reaction conditions, and ease of byproduct removal.

  • EDC (WSCI): A popular choice due to its water solubility, which simplifies the removal of the urea byproduct during aqueous workup.[3] This is often preferred over DCC.

  • DCC: Effective but forms a dicyclohexylurea (DCU) byproduct that is notoriously difficult to remove as it is poorly soluble in most common solvents.[4]

  • TBTU/HATU: Phosphonium and guanidinium salts are highly efficient and fast-acting coupling reagents but can be more expensive. They are often used in solid-phase peptide synthesis.[8]

Q3: Why is it necessary to protect the carboxylic acid group of glycine during synthesis?

A3: Glycine has both an amine group and a carboxylic acid group. During the coupling reaction, the activated stearidonic acid could react with either end of another glycine molecule, leading to polymerization and other side products. To ensure the reaction occurs specifically at the amine group, the carboxylic acid of glycine is often protected, typically as an ester (e.g., glycine methyl ester or benzyl ester).[3] The protecting group is then removed in a final step (hydrolysis) to yield the desired this compound.

Q4: What are the best practices for handling and storing polyunsaturated fatty acids like stearidonic acid?

A4: Stearidonic acid is a polyunsaturated fatty acid (PUFA) with four double bonds, making it highly susceptible to oxidation. To prevent degradation, it should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (≤ -20°C).[9] When working with it, use deoxygenated solvents and minimize its exposure to air and light.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yield is a common issue in fatty acid amide synthesis. Several factors could be responsible.

Potential Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The carboxylic acid of stearidonic acid must be activated to react with glycine.[1]

    • Solution: Ensure your coupling reagent (e.g., EDC, DCC) is fresh and active. Consider adding an activator adjuvant like HOBt or HOAt, which can form a more stable activated intermediate, reducing side reactions.[3]

  • Amine Basicity: In a neutral or acidic medium, the amine group of glycine can be protonated, rendering it non-nucleophilic.[1]

    • Solution: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to neutralize any acid and free the amine for reaction.[8] Use at least one equivalent of the base.

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield.

    • Solution: Run the reaction in an appropriate anhydrous aprotic solvent like Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF).[3][10] While some reactions proceed at room temperature, cooling the initial activation step to 0°C can minimize side reactions before allowing it to warm to room temperature for the coupling.[3] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Degradation of Stearidonic Acid: As a PUFA, stearidonic acid can degrade via oxidation.

    • Solution: Use high-purity starting materials. Handle stearidonic acid under an inert atmosphere and use solvents that have been purged with nitrogen or argon.

Issue 2: Presence of Unreacted Starting Materials

Q: My final product is contaminated with significant amounts of unreacted stearidonic acid and/or glycine. Why is this happening?

A: This indicates an incomplete or inefficient reaction.

Potential Causes & Solutions:

  • Stoichiometry: Incorrect molar ratios of reactants or reagents can lead to incomplete conversion.

    • Solution: Typically, a slight excess (1.1-1.2 equivalents) of the amine (glycine or glycine ester) and the coupling reagent relative to the carboxylic acid is used to drive the reaction to completion.

  • Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent, limiting their ability to react.

    • Solution: Ensure your solvent can dissolve all reactants. DMF is often a good choice for its high polarity.[3] Sonication can sometimes help to dissolve recalcitrant starting materials.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for long enough.

    • Solution: Monitor the disappearance of the limiting reagent (usually stearidonic acid) using TLC or HPLC. Allow the reaction to stir overnight if necessary.[3]

Issue 3: Difficult Purification and Byproduct Removal

Q: I am struggling to isolate a pure product. What are the common byproducts and how can I remove them?

A: Byproducts from coupling reagents are a frequent source of purification challenges.

Potential Causes & Solutions:

  • Coupling Reagent Byproducts:

    • DCC: Forms dicyclohexylurea (DCU), which is insoluble in most solvents. Solution: Filter the reaction mixture to remove the precipitated DCU. If some remains soluble, it can sometimes be removed by trituration with a solvent in which the product is soluble but DCU is not (e.g., diethyl ether). A better long-term solution is to switch to a water-soluble carbodiimide like EDC.[4]

    • EDC: Forms a water-soluble urea byproduct. Solution: This is easily removed during workup by washing the organic layer with dilute acid (e.g., 1N HCl) and/or water.[3]

  • Unreacted Acid/Amine: As discussed above.

    • Solution: Use standard workup procedures. Wash the organic layer with a mild base (e.g., 5% NaHCO₃ solution) to remove unreacted stearidonic acid.[3] Follow this with a wash with dilute acid (e.g., 1N HCl) to remove any unreacted amine (if a glycine ester and excess base were used).[3] Finally, wash with brine to remove residual salts.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling ReagentAbbreviationByproductByproduct RemovalKey Advantages
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC, WSCIWater-soluble ureaAqueous washEasy workup, good for sensitive substrates.[3]
DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)Filtration (often incomplete)Inexpensive, effective.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateTBTUTetramethylureaAqueous washFast reaction times, high yields.[8]

Table 2: Reported Yields for N-Acyl Glycine Synthesis from Vegetable Oils.[11]

Acyl Source (Oil)ProductYield
Coconut OilCocoyl glycine (CG)87%
Soybean OilAcyl glycine from soybean oil (SAG)86%

Note: These yields were achieved via a green synthesis method using the oil directly with sodium glycinate at high temperatures and may not be directly comparable to bench-scale coupling reagent methods but provide a useful benchmark.

Experimental Protocols

Protocol 1: Synthesis of this compound via EDC/HOBt Coupling

This protocol is a representative method for fatty acid amidation and should be optimized for this compound.

Materials:

  • Stearidonic Acid

  • Glycine ethyl ester hydrochloride (or other protected glycine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactant Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Stearidonic Acid (1.0 eq) in anhydrous DCM.

  • Add Glycine ethyl ester hydrochloride (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the mixture until all solids are dissolved.

  • Activation & Coupling: Cool the flask to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C for one hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring overnight.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound ethyl ester.

  • Purification: Purify the crude ester using flash column chromatography on silica gel.

  • Deprotection (Hydrolysis): Dissolve the purified ester in a mixture of THF and water. Add Lithium Hydroxide (LiOH) (2-3 eq) and stir at room temperature until the reaction is complete (monitor by TLC).

  • Final Workup: Acidify the mixture to pH ~2-3 with 1N HCl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, this compound.

Protocol 2: Product Analysis by LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the standard for analyzing N-acylglycines.[12]

  • Sample Preparation: Reconstitute the purified product in a suitable solvent (e.g., 50% acetonitrile).

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm).[13]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to elute the compound.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI), typically in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M-H]⁻ ion of this compound (C₂₀H₃₁NO₃, MW: 333.5 g/mol ; [M-H]⁻ m/z ≈ 332.5). A characteristic product ion for N-acylglycines is the glycine fragment at m/z 74.1.[12]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_final Final Steps A 1. Dissolve Stearidonic Acid, Glycine Ester, HOBt, DIPEA in DCM B 2. Cool to 0°C A->B C 3. Add EDC B->C D 4. Stir Overnight at RT C->D E 5. Aqueous Washes (HCl, NaHCO3, Brine) D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H 8. Hydrolyze Ester (LiOH) G->H I 9. Acidify & Extract H->I J 10. Final Product (this compound) I->J

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield cluster_activation Activation Issues cluster_reaction Reaction Conditions cluster_stability Reagent Stability Start Low Product Yield Activation Is Carboxylic Acid Activation Inefficient? Start->Activation Conditions Are Reaction Conditions Optimal? Start->Conditions Stability Is Stearidonic Acid Degrading? Start->Stability Sol_Activation Use fresh coupling reagent. Add HOBt. Ensure anhydrous conditions. Activation->Sol_Activation Yes Sol_Conditions Check stoichiometry. Use non-nucleophilic base (DIPEA). Monitor reaction by TLC. Conditions->Sol_Conditions Yes Sol_Stability Use inert atmosphere (N2/Ar). Use high-purity starting material. Use deoxygenated solvents. Stability->Sol_Stability Yes

Caption: Troubleshooting logic for low synthesis yield.

amidation_pathway RCOOH Stearidonic Acid (R-COOH) Intermediate1 O-acylisourea (Active Intermediate) RCOOH->Intermediate1 + EDC EDC EDC HOBt HOBt Intermediate2 HOBt Active Ester Intermediate1->Intermediate2 + HOBt Urea Urea Byproduct Intermediate1->Urea + H+ Product This compound Ester (R-CONH-R') Intermediate2->Product + Glycine Ester Glycine Glycine Ester (H2N-R')

Caption: Activation pathway using EDC and HOBt coupling agents.

References

Preventing degradation of Stearidonoyl glycine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Stearidonoyl glycine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, this compound should be stored at -20°C.[1][2][3][4][5] At this temperature, the compound is stable for at least two years.[1] It is typically supplied as a solution in an organic solvent, such as ethanol.

Q2: My this compound is in a powdered form. How should I handle and store it?

If you have this compound as a powder, it is crucial to handle it with care due to its polyunsaturated fatty acid component, which makes it susceptible to oxidation and hydrolysis.[3] It is recommended to dissolve the powder in a suitable organic solvent like ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) in a glass vial with a Teflon-lined cap.[1][3] The solution should then be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[3]

Q3: Can I store this compound in a solution at 4°C for a short period?

While short-term storage at 4°C may be possible, it is not ideal. The stability of this compound at this temperature has not been extensively studied, and the risk of degradation, particularly oxidation and hydrolysis, increases at higher temperatures. For optimal stability, it is always recommended to store it at -20°C.

Q4: What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The amide bond linking stearidonic acid and glycine can be cleaved, especially in the presence of strong acids or bases, to yield stearidonic acid and glycine.

  • Oxidation: The polyunsaturated stearidonic acid moiety is susceptible to oxidation at its double bonds. This can be initiated by exposure to air (oxygen), light, or heat, leading to the formation of various oxidation byproducts such as hydroperoxides, aldehydes, and ketones.

Q5: How can I detect the degradation of my this compound sample?

Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This method can separate this compound from its degradation products and identify them based on their mass-to-charge ratio. Changes in the sample's physical appearance, such as discoloration or precipitation, may also indicate degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC-MS chromatogram Sample degradation due to improper storage or handling.1. Review storage conditions. Ensure the sample has been consistently stored at -20°C and protected from light and air. 2. Prepare a fresh sample from a new stock vial for analysis. 3. If the issue persists, perform a forced degradation study to identify potential degradation products and confirm their presence in your sample.
Loss of compound potency or activity in experiments Degradation of this compound leading to a lower concentration of the active compound.1. Confirm the purity of your this compound stock using HPLC-MS. 2. If degradation is confirmed, procure a new batch of the compound. 3. Always prepare fresh working solutions for your experiments from a stock stored at -20°C.
Sample appears discolored or has precipitated Significant degradation of the compound.1. Do not use the sample for experiments. 2. Discard the degraded sample and use a fresh stock. 3. Review your handling procedures to prevent future degradation. Ensure the use of appropriate solvents and storage containers.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

  • Sample Preparation: Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C in a sealed vial for 7 days.

    • Photodegradation: Expose the stock solution to UV light (254 nm) at room temperature for 24 hours.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a final concentration of approximately 0.1 mg/mL with the initial mobile phase composition. Analyze the samples using the HPLC-MS method described below.

HPLC-MS Method for Stability Analysis

This method is suitable for separating and identifying this compound and its primary degradation products.

  • Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-15 min: Gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: Gradient to 60% B

    • 21-25 min: Hold at 60% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • UV Detection: 205 nm.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan and targeted MS/MS of expected parent ions.

Data Presentation

Illustrative Stability Data for this compound under Forced Degradation Conditions

The following table provides representative data on the stability of this compound under various stress conditions. This data is for illustrative purposes to demonstrate the expected outcomes of a forced degradation study.

Stress Condition Duration Temperature Percent Degradation (Illustrative) Primary Degradation Products Observed
0.1 M HCl24 hours60°C15%Stearidonic acid, Glycine
0.1 M NaOH24 hours60°C25%Stearidonic acid, Glycine
3% H₂O₂24 hoursRoom Temp30%Oxidized Stearidonic acid derivatives, Stearidonic acid, Glycine
Thermal7 days60°C10%Oxidized Stearidonic acid derivatives
Photolytic (UV)24 hoursRoom Temp5%Oxidized Stearidonic acid derivatives

Visualizations

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Stearidonic Acid Stearidonic Acid This compound->Stearidonic Acid Acid/Base Glycine Glycine This compound->Glycine Acid/Base Hydroperoxides Hydroperoxides This compound->Hydroperoxides O2, Light, Heat Aldehydes/Ketones Aldehydes/Ketones Hydroperoxides->Aldehydes/Ketones

Caption: Degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress preparation Sample Preparation (Neutralization, Dilution) stress->preparation analysis HPLC-MS Analysis preparation->analysis data Data Analysis (Identify Degradants, Quantify Degradation) analysis->data end End: Stability Profile data->end

Caption: Workflow for forced degradation study.

Troubleshooting start Unexpected Analytical Result? check_storage Verify Storage Conditions (-20°C, Protected from Light/Air) start->check_storage fresh_sample Analyze Fresh Sample from New Stock check_storage->fresh_sample issue_persists Issue Persists? fresh_sample->issue_persists forced_degradation Perform Forced Degradation Study to Confirm Degradant Identity issue_persists->forced_degradation Yes resolved Problem Resolved issue_persists->resolved No

References

Technical Support Center: Troubleshooting Low Signal Intensity of Stearidonoyl Glycine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Stearidonoyl glycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal signal intensity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a member of the N-acyl glycine family, which are endogenous signaling lipids. These molecules are formed by the conjugation of a fatty acid (stearidonic acid in this case) with the amino acid glycine.[1] N-acyl glycines are involved in various physiological processes and are being investigated for their roles in signaling pathways, making their accurate quantification crucial for research in areas such as metabolic disorders and drug development.[2]

Q2: What are the most common causes of low signal intensity for this compound in LC-MS analysis?

Low signal intensity for lipid-like molecules such as this compound can stem from several factors:

  • Inefficient Ionization: As a relatively nonpolar molecule, this compound may not ionize efficiently in the mass spectrometer source.[3]

  • Ion Suppression: Components in the sample matrix can co-elute with this compound and interfere with its ionization, leading to a suppressed signal.[4][5]

  • Suboptimal Sample Preparation: Incomplete extraction from the biological matrix, sample degradation, or the presence of contaminants can all reduce the amount of analyte reaching the detector.[6]

  • Poor Chromatographic Peak Shape: Broad or tailing peaks result in a lower signal-to-noise ratio, which can be perceived as low intensity.[3]

  • Incorrect Mass Spectrometry Parameters: Non-optimized ion source parameters, incorrect precursor/product ion selection for Multiple Reaction Monitoring (MRM), or inappropriate collision energy can all lead to a weak signal.

Q3: Which ionization mode, positive or negative, is better for this compound analysis?

Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of N-acyl glycines.

  • Positive Ion Mode (ESI+): this compound can be detected as protonated molecules [M+H]+ or as adducts with sodium [M+Na]+ or ammonium [M+NH4]+.[3] The formation of adducts can sometimes enhance signal intensity.

  • Negative Ion Mode (ESI-): Detection as the deprotonated molecule [M-H]- is also common for N-acyl glycines due to the presence of the carboxylic acid group.[7][8] Negative mode can sometimes offer a cleaner baseline with less background noise.

The optimal mode can be instrument and matrix-dependent. It is recommended to test both modes during method development to determine which provides the best sensitivity and signal-to-noise ratio for your specific experimental conditions.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.

Problem 1: Weak or no signal from a pure standard solution.

This suggests an issue with the LC-MS system or the fundamental properties of the analyte under the current conditions.

Systematic Troubleshooting Workflow

cluster_ms Mass Spectrometer Troubleshooting cluster_lc LC Method Troubleshooting Start Low Signal with Standard CheckMS Direct Infusion of Standard Start->CheckMS Tune Check Tuning and Calibration CheckMS->Tune Weak Signal CheckLC Inject Standard via LC CheckMS->CheckLC Strong Signal CleanSource Clean Ion Source Tune->CleanSource OptimizeSource Optimize Source Parameters CleanSource->OptimizeSource MobilePhase Optimize Mobile Phase CheckLC->MobilePhase Weak Signal End Problem Identified CheckLC->End Strong Signal (Problem is likely sample prep) Column Check Column Integrity MobilePhase->Column

Caption: A logical workflow for troubleshooting low signal intensity when analyzing a standard.

Potential Causes and Solutions:

Potential Cause Solution
Incorrect MS Parameters Ensure the mass spectrometer is tuned and calibrated. Verify that you are monitoring the correct m/z for the precursor ion (e.g., [M+H]+, [M-H]-, or adducts).
Dirty Ion Source A contaminated ion source is a frequent cause of poor signal.[6] Clean the ion source components, including the capillary and orifice plate, according to the manufacturer's instructions.
Inefficient Ionization Systematically optimize ion source parameters such as spray voltage, source temperature, and gas flows.[3]
Suboptimal Mobile Phase For positive mode, ensure the mobile phase contains a proton source like 0.1% formic acid. For negative mode, a basic additive might be necessary, though often not required for carboxylic acids. The organic content of the mobile phase can also affect ionization efficiency.
Analyte Degradation Ensure the standard is fresh and has been stored correctly. Polyunsaturated fatty acids are susceptible to oxidation.
Problem 2: Good signal from the standard, but weak or no signal from the extracted sample.

This points towards issues with the sample preparation or matrix effects.

Potential Causes and Solutions:

Potential Cause Solution
Ion Suppression The sample matrix contains compounds that co-elute with this compound and suppress its ionization.[4][5] To diagnose this, perform a post-column infusion of the standard while injecting an extracted blank sample. A dip in the standard's signal at the retention time of this compound confirms ion suppression. To mitigate this, improve sample cleanup (e.g., using solid-phase extraction) or modify the chromatographic method to separate the interfering compounds.
Inefficient Extraction The protocol may not be effectively extracting the analyte from the sample matrix. Consider alternative extraction methods, such as a Folch extraction, or optimize the current protocol. Ensure complete evaporation of the extraction solvent and proper reconstitution in a solvent compatible with the initial mobile phase.[6]
Sample Degradation Ensure proper sample handling and storage to prevent degradation of the analyte.
Incorrect Internal Standard Use If using an internal standard, ensure it is added at the beginning of the sample preparation process and that its concentration is appropriate. A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and extraction variability.[2]

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma

This protocol is a common method for extracting N-acyl glycines from plasma samples.[2]

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or an autosampler vial for LC-MS analysis.

LC-MS/MS Method Parameters for N-Acyl Glycine Analysis

The following are typical starting parameters for the analysis of N-acyl glycines and should be optimized for your specific instrument and application.[4]

Parameter Typical Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode ESI Positive or Negative
Spray Voltage 3.0 - 4.5 kV
Source Temperature 300 - 450 °C
Nebulizing Gas Nitrogen, optimize for stable spray
Drying Gas Nitrogen, optimize for efficient desolvation
Predicted MRM Transitions for this compound

The molecular weight of this compound (C₂₀H₃₁NO₃) is approximately 333.48 g/mol . The exact mass will vary slightly depending on the isotopic composition. The following are predicted Multiple Reaction Monitoring (MRM) transitions based on the common fragmentation patterns of N-acyl glycines, which typically involve the cleavage of the amide bond.

Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Description
Positive (ESI+) ~334.2 [M+H]+~76.0 [Glycine+H]+Fragmentation of the amide bond with charge retention on the glycine moiety.
~334.2 [M+H]+VariesNeutral loss of the glycine moiety.
Negative (ESI-) ~332.2 [M-H]-~74.0 [Glycine-H]-Fragmentation of the amide bond with charge retention on the deprotonated glycine.

Note: These are predicted values and should be confirmed and optimized empirically on your mass spectrometer.

Signaling Pathway

N-acyl glycines, including this compound, are known to interact with G protein-coupled receptors (GPCRs), such as GPR55.[9][10][11] Activation of GPR55 can lead to an increase in intracellular calcium, which in turn can trigger various downstream cellular responses.

Stearidonoyl_glycine This compound GPR55 GPR55 Stearidonoyl_glycine->GPR55 binds and activates G_protein Gq/11 GPR55->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_response Downstream Cellular Responses Ca2_release->Cellular_response

Caption: Simplified signaling pathway of this compound via GPR55 activation.

References

Technical Support Center: Accurate Quantification of Stearidonoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Stearidonoyl glycine (SDG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges related to matrix effects in SDG quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the quantification of this compound?

A1: The "matrix effect" in liquid chromatography-mass spectrometry (LC-MS) refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix. This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis. In biological samples such as plasma or tissue homogenates, the complex matrix contains salts, proteins, and a high abundance of other lipids like phospholipids, which are a major cause of ion suppression in electrospray ionization (ESI).

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: Two primary methods are used to assess the presence and impact of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of SDG is infused into the mass spectrometer, post-analytical column. A blank matrix extract is then injected onto the column. Dips in the constant signal at the retention time of SDG indicate the presence of co-eluting components that cause ion suppression.

  • Post-Extraction Spike Method: This is a quantitative approach. The signal response of SDG spiked into a blank matrix extract is compared to the response of SDG in a neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.

Q3: My SDG signal is low and inconsistent across samples. Could this be due to matrix effects?

A3: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects. The variability arises because the composition and concentration of interfering components can differ between individual samples.

Q4: What is the most effective way to minimize matrix effects in SDG quantification?

A4: A multi-faceted approach is most effective, combining optimized sample preparation, robust chromatography, and the use of an appropriate internal standard. The use of a stable isotope-labeled (SIL) internal standard for SDG is highly recommended as it co-elutes and experiences similar matrix effects as the analyte, thus providing the most accurate correction for signal variations.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Signal Intensity for SDG Significant ion suppression from matrix components, especially phospholipids.1. Optimize Sample Preparation: Employ a more rigorous cleanup method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering lipids. 2. Dilute the Sample: A simple 1:10 dilution of the final extract can reduce the concentration of interfering components. Ensure the SDG concentration remains above the instrument's limit of quantification (LOQ). 3. Chromatographic Separation: Modify the LC gradient to better separate SDG from the region where phospholipids elute.
High Variability in Results (Poor Precision) Inconsistent matrix effects between samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects. A SIL-SDG will be affected by the matrix in the same way as the endogenous SDG, allowing for reliable normalization.[1] 2. Standardize Sample Preparation: Ensure the sample preparation workflow is highly consistent across all samples.
Poor Peak Shape for SDG Co-eluting matrix components interfering with the chromatography.1. Improve Chromatographic Resolution: Test different analytical columns (e.g., C18, C30) or modify the mobile phase composition (e.g., different organic solvent or additives) to improve peak shape. 2. Enhance Sample Cleanup: Use a more selective SPE sorbent or a multi-step extraction protocol to remove the interfering compounds.
Inaccurate Quantification (Poor Accuracy) Uncorrected matrix effects leading to consistent bias (suppression or enhancement).1. Assess Matrix Effect: Quantify the matrix effect using the post-extraction spike method. 2. Implement a SIL-IS: This will compensate for the bias introduced by the matrix effect. 3. Matrix-Matched Calibrators: If a SIL-IS is not available, prepare calibration standards in a blank matrix that has undergone the same extraction procedure as the samples. This helps to ensure that the calibrators and samples experience similar matrix effects.

Data on Sample Preparation Techniques

Sample Preparation Technique Typical Analyte Recovery (%) Matrix Effect (%) *Advantages Disadvantages
Protein Precipitation (PPT) with Acetonitrile 85 - 10540 - 70Fast, simple, and inexpensive.High levels of residual phospholipids, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) with MTBE 80 - 10085 - 110Effective removal of polar interferences like salts and some phospholipids.Can be labor-intensive and may have lower recovery for more polar analytes.
Solid-Phase Extraction (SPE) with a C18 Sorbent 90 - 11090 - 110High selectivity and good removal of a broad range of interferences.Requires method development and can be more expensive.

*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value closer to 100% indicates a lower matrix effect.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects on SDG analysis.

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard solution of SDG in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Blank Matrix Extract): Process a blank biological matrix (e.g., plasma from a control animal) through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Spike the SDG standard into the blank matrix extract from Set B to the same final concentration as Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Mean peak area of Set C / Mean peak area of Set A) * 100.

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Quantification of SDG using Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods for similar long-chain N-acyl glycines and is designed to minimize matrix effects.[2]

  • Sample Preparation:

    • To 50 µL of plasma or tissue homogenate, add 10 µL of a stable isotope-labeled SDG internal standard (SIL-IS) solution.

    • Add 500 µL of ice-cold 2:1 (v/v) methanol/water and vortex thoroughly to precipitate proteins.

    • Add 1 mL of methyl tert-butyl ether (MTBE) for lipid extraction.

    • Vortex vigorously for 10 minutes at 4°C.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extraction:

    • Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.

    • Dry the extract under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in 100 µL of 90:10 (v/v) methanol/water.

    • Inject an aliquot into the LC-MS/MS system for analysis.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio (SDG / SIL-IS) against the concentration of the calibration standards.

    • Determine the concentration of SDG in the samples by interpolating their measured peak area ratios from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Tissue) add_is Spike with SIL-Internal Standard sample->add_is ppt Protein Precipitation (Methanol/Water) add_is->ppt lle Liquid-Liquid Extraction (MTBE) ppt->lle dry Evaporation lle->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Peak Integration) lcms->data quant Quantification (Calibration Curve) data->quant

Caption: Experimental workflow for SDG quantification.

G fatty_acid Stearidonic Acid-CoA enzyme Glycine N-acyltransferase fatty_acid->enzyme glycine Glycine glycine->enzyme sdg This compound (SDG) enzyme->sdg Conjugation

Caption: Biosynthesis pathway of N-acyl glycines.

References

Technical Support Center: Purification Strategies for Synthetic Stearidonoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of synthetic Stearidonoyl glycine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the purification of this polyunsaturated N-acyl glycine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying synthetic this compound?

A1: The main challenges in purifying this compound stem from its amphiphilic nature and the presence of four double bonds in the stearidonic acid backbone. This polyunsaturated fatty acyl chain makes the molecule susceptible to oxidation. Key challenges include:

  • Oxidative instability: Exposure to air, light, and certain purification conditions can lead to the degradation of the polyunsaturated chain.
  • Removal of starting materials: Unreacted glycine and stearidonic acid (or its activated form, such as an acyl chloride) are common impurities that need to be efficiently removed.
  • Separation from side products: Byproducts from the synthesis, such as the formation of esters or other acylated species, can be structurally similar to the desired product, making separation difficult.
  • Amphiphilic character: The combination of a polar glycine head group and a long, nonpolar acyl chain can lead to challenging chromatographic behavior, including peak tailing.

Q2: What are the recommended purification methods for this compound?

A2: A multi-step purification strategy is often necessary to achieve high purity. The most common methods include:

  • Recrystallization: This is a cost-effective method for initial purification, particularly for removing highly soluble or insoluble impurities.
  • Flash Column Chromatography: Silica gel chromatography is widely used to separate this compound from less polar impurities. Due to the potential for on-column degradation, careful selection of the stationary and mobile phases is crucial.
  • Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a high-resolution technique suitable for final polishing to achieve very high purity (>98%).

Q3: How can I minimize oxidation of this compound during purification?

A3: Minimizing oxidation is critical for maintaining the integrity of the molecule. Here are some key strategies:

  • Work under an inert atmosphere: Whenever possible, perform purification steps under nitrogen or argon to minimize exposure to oxygen.
  • Use degassed solvents: Solvents can contain dissolved oxygen, which can promote oxidation. Degassing solvents by sparging with an inert gas or by freeze-pump-thaw cycles is recommended.
  • Add antioxidants: A small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can be added to solvents to scavenge free radicals.
  • Avoid prolonged exposure to heat and light: Perform purification steps at low temperatures and protect the compound from light by wrapping flasks and columns in aluminum foil.
  • Prompt processing: Do not leave the compound in solution or on a chromatography column for extended periods.

Troubleshooting Guides

Recrystallization
Problem Potential Cause(s) Solution(s)
Oiling out instead of crystallization. The compound's melting point may be below the solvent's boiling point, or there are significant impurities present.- Try a lower boiling point solvent or a solvent mixture.- Attempt to purify further by column chromatography before recrystallization.- Cool the solution very slowly.
No crystal formation upon cooling. The solution is not supersaturated (too much solvent used), or nucleation is inhibited.- Reduce the solvent volume by evaporation.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Low recovery of crystals. The compound has significant solubility in the cold solvent, or too much solvent was used for washing.- Ensure the solution is thoroughly cooled to maximize precipitation.- Use a minimal amount of ice-cold solvent to wash the crystals.- Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures.
Flash Column Chromatography
Problem Potential Cause(s) Solution(s)
Poor separation of product from impurities. Inappropriate solvent system or stationary phase. Co-elution of structurally similar compounds.- Optimize the mobile phase polarity. A gradient elution from a non-polar to a more polar solvent system is often effective.- Consider a different stationary phase, such as alumina or a bonded phase, if silica gel is not providing adequate separation.[1]
Product degradation on the column. The acidic nature of silica gel can promote degradation of the polyunsaturated fatty acyl chain.- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 0.1-1%).[1]- Perform the chromatography quickly to minimize contact time with the silica gel.
Peak tailing. Strong interaction between the polar glycine headgroup and the silica gel.- Add a small amount of a polar modifier, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase to improve peak shape.
Preparative HPLC
Problem Potential Cause(s) Solution(s)
Broad or asymmetric peaks. Suboptimal mobile phase composition or flow rate. Column overloading.- Adjust the mobile phase composition (e.g., the ratio of organic solvent to water).- Optimize the flow rate.- Reduce the amount of sample injected onto the column.
Irreversible adsorption of the compound. Strong hydrophobic interactions with the stationary phase.- Use a mobile phase with a higher percentage of organic solvent.- Consider a different stationary phase with a shorter alkyl chain (e.g., C8 instead of C18).
Baseline noise or ghost peaks. Contaminants in the mobile phase or from the sample.- Use high-purity HPLC-grade solvents.- Filter the sample before injection.

Data Presentation

The following table summarizes typical data for the purification of long-chain N-acyl glycines. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.

Purification StepPurity (Initial)Purity (Final)Yield (%)Key Parameters
Recrystallization 70-85%85-95%60-80%Solvent: Ethanol/Water or Acetonitrile
Flash Chromatography 85-95%>95%70-90%Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient
Preparative HPLC >95%>98%80-95%Column: C18; Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or acetonitrile).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight. To prevent oxidation, drying can be done in a desiccator under vacuum with an inert gas backfill.

Protocol 2: Flash Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane). Pack the column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Preparative HPLC of this compound
  • Mobile Phase Preparation: Prepare the mobile phases (e.g., Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid). Degas the solvents.

  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm filter.

  • Chromatography: Equilibrate the C18 preparative column with the initial mobile phase. Inject the sample and run a gradient program, increasing the percentage of Mobile Phase B to elute the compound.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the organic solvent under reduced pressure, and then lyophilize to remove the aqueous solvent and obtain the pure product.

Mandatory Visualization

PurificationWorkflow General Purification Workflow for this compound Crude Crude Synthetic Product Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup FlashChrom Flash Column Chromatography Recrystallization->FlashChrom Removal of Polar/Non-polar Impurities PrepHPLC Preparative HPLC FlashChrom->PrepHPLC Final Polishing PureProduct Pure this compound (>98%) PrepHPLC->PureProduct High Purity Product

Caption: General purification workflow for synthetic this compound.

TroubleshootingRecrystallization Troubleshooting Recrystallization Issues Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Oiling Out Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes Success Successful Crystallization Problem->Success No SolutionOiling Change solvent Slower cooling OilingOut->SolutionOiling SolutionNoCrystals Reduce solvent Scratch flask Add seed crystal NoCrystals->SolutionNoCrystals SolutionLowYield Cool further Minimal wash LowYield->SolutionLowYield SolutionOiling->Start SolutionNoCrystals->Start SolutionLowYield->Start

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Enhancing the Stability of Stearidonoyl Glycine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Stearidonoyl glycine (SDG) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SDG) and why is its stability a concern?

This compound is a synthetic N-acyl amino acid composed of stearidonic acid (SDA), an omega-3 polyunsaturated fatty acid (PUFA), and the amino acid glycine. Like other PUFAs, the multiple double bonds in the stearidonic acid backbone make SDG highly susceptible to oxidation when exposed to air, light, and certain components of cell culture media.[1][2][3] This degradation can lead to a loss of biological activity and the formation of cytotoxic byproducts, impacting experimental reproducibility and validity.

Q2: What are the primary factors that contribute to the degradation of SDG in cell culture media?

Several factors can accelerate the degradation of SDG in your cell culture experiments:

  • Oxidation: This is the primary degradation pathway. It is initiated by reactive oxygen species (ROS) and can be catalyzed by light, heat, and trace metal ions present in the media.

  • Temperature: Higher temperatures, such as the standard cell culture incubation temperature of 37°C, increase the rate of chemical reactions, including oxidation.[1]

  • pH: While cell culture media pH is typically well-controlled, significant deviations can affect the stability of fatty acid derivatives.

  • Hydrolysis: The amide bond linking stearidonic acid and glycine can be subject to enzymatic or chemical hydrolysis, although this is generally a slower process than oxidation in typical cell culture conditions.

Q3: What are the visible signs of SDG degradation or instability in my cell culture medium?

You may observe the following if your SDG solution is unstable:

  • Precipitation or Cloudiness: SDG has limited solubility in aqueous media.[4][][6] Instability can lead to the formation of precipitates or a cloudy appearance in the medium, especially at higher concentrations.

  • Color Change: A yellowish tint in the medium may indicate the presence of oxidation byproducts.

  • Decreased Cell Viability or Altered Morphology: The presence of cytotoxic degradation products can negatively impact your cells.[2]

Q4: How can I improve the solubility and stability of SDG in my cell culture experiments?

The most effective method is to complex SDG with a carrier protein, such as fatty-acid-free Bovine Serum Albumin (BSA).[2][6] This mimics the physiological transport of fatty acids and enhances both solubility and stability. Other strategies include the use of antioxidants and careful preparation and storage of stock solutions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate forms in the cell culture medium after adding SDG. 1. Poor solubility of SDG.[][6]2. Concentration of SDG is too high.3. Improper preparation of the SDG-BSA complex.1. Prepare a complex of SDG with fatty-acid-free BSA before adding it to the medium. See the detailed protocol below.2. Perform a dose-response experiment to determine the optimal, non-toxic, and soluble concentration for your specific cell line.[7]3. Ensure the molar ratio of SDG to BSA is appropriate (typically between 2:1 and 6:1).[7]
Decreased cell viability or signs of cytotoxicity after SDG treatment. 1. Formation of cytotoxic oxidation byproducts.[2][7]2. The concentration of SDG is too high (lipotoxicity).[2]3. Toxicity from the solvent used for the stock solution (e.g., ethanol, DMSO).[2]1. Prepare fresh SDG solutions for each experiment. Add an antioxidant like α-tocopherol (Vitamin E) to the stock solution or culture medium.2. Lower the concentration of SDG used in your experiments.3. Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic to your cells (typically <0.1%).[7]
Inconsistent or non-reproducible experimental results. 1. Degradation of SDG stock solution over time.2. Variability in the preparation of the SDG-BSA complex.3. Presence of serum in the medium, which contains endogenous lipids and binding proteins.[2]1. Prepare fresh stock solutions regularly and store them properly (at -20°C or -80°C, protected from light).[8]2. Follow a standardized and detailed protocol for preparing the SDG-BSA complex for every experiment.3. If possible, use a serum-free medium. If serum is required, be aware of its potential to interfere and maintain a consistent serum concentration across all experiments.[2]

Quantitative Data Summary

The stability of this compound is influenced by various storage and culture conditions. While specific quantitative data for SDG is limited, the following tables provide representative data based on the behavior of similar polyunsaturated fatty acids.

Table 1: Estimated Stability of SDG-BSA Complex in Cell Culture Medium at 37°C

ConditionEstimated Half-lifeKey Considerations
Standard Medium12-24 hoursOxidation is the primary driver of degradation.
Medium + α-tocopherol (10 µM)24-48 hoursAntioxidants significantly reduce the rate of peroxidation.
Medium (serum-free)18-36 hoursThe absence of other lipids and proteins in serum can alter stability.

Table 2: Factors Influencing SDG Oxidation Rate

FactorEffect on Oxidation RateRecommendation
Temperature Increases with higher temperatureStore stock solutions at -20°C or below. Minimize time at 37°C before use.
Oxygen Exposure Increases with greater exposureUse de-gassed buffers for stock solution preparation. Overlay stock solutions with an inert gas like nitrogen or argon.[8]
Light Exposure Increases with light exposureStore stock solutions in amber vials or wrapped in foil.[9]
Antioxidants DecreasesAdd antioxidants such as α-tocopherol or BHT to stock solutions.[10]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a sterile, bioavailable solution of SDG complexed with fatty-acid-free BSA for cell culture applications.[11][7][12]

Materials:

  • This compound (SDG)

  • Ethanol (200 proof, sterile)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or serum-free cell culture medium

  • Sterile conical tubes

  • Water bath or incubator at 37°C

  • Sterile 0.22 µm filter

Procedure:

  • Prepare SDG Stock Solution: Dissolve SDG in sterile ethanol to create a concentrated stock solution (e.g., 50 mM).

  • Prepare BSA Solution: In a sterile conical tube, prepare a 10% (w/v) solution of fatty acid-free BSA in sterile DPBS or serum-free medium.

  • Warm BSA Solution: Gently warm the BSA solution to 37°C for approximately 15-30 minutes.

  • Complexation: Slowly add the SDG stock solution dropwise to the warm BSA solution while gently vortexing. The final molar ratio of SDG to BSA should be between 2:1 and 6:1.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Sterilization: Sterile-filter the final SDG-BSA complex solution using a 0.22 µm filter.

  • Dilution: The complex is now ready to be diluted to the final desired concentration in your complete cell culture medium.

Protocol 2: Assessment of SDG Stability via Lipid Peroxidation (MDA) Assay

This protocol provides a method to quantify the degradation of SDG by measuring the formation of malondialdehyde (MDA), a common byproduct of lipid peroxidation.[4][9][10]

Materials:

  • Cell culture medium containing SDG (from your experiment)

  • MDA Lysis Buffer (containing an antioxidant like BHT)

  • Thiobarbituric Acid (TBA) reagent

  • MDA standards

  • Microplate reader

Procedure:

  • Sample Collection: Collect aliquots of your cell culture medium containing SDG at various time points (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Preparation: Add the collected medium to the MDA Lysis Buffer to stop further peroxidation.

  • TBA Reaction: Add the TBA reagent to your samples and standards. Incubate at 95°C for 60 minutes. This reaction forms a pink-colored adduct with any MDA present.

  • Cooling: Cool the samples on ice for 10 minutes to stop the reaction.

  • Measurement: Measure the absorbance of the samples and standards at 532 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of MDA in your samples using the standard curve. An increase in MDA concentration over time indicates the degradation of SDG.

Visualizations

experimental_workflow Experimental Workflow for SDG Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sdg Prepare SDG Stock in Ethanol complex Complex SDG with BSA (37°C Incubation) prep_sdg->complex prep_bsa Prepare Fatty-Acid-Free BSA Solution prep_bsa->complex add_to_media Add SDG-BSA Complex to Cell Culture Media complex->add_to_media Sterile Filter incubate Incubate at 37°C add_to_media->incubate collect_samples Collect Media Samples at Time Points (0, 6, 12, 24h) incubate->collect_samples mda_assay Perform MDA Assay (Lipid Peroxidation) collect_samples->mda_assay analyze_data Analyze Data & Determine Degradation Rate mda_assay->analyze_data

Workflow for SDG stability assessment.

signaling_pathway Proposed Cellular Uptake and Metabolism of SDG cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism sdg_bsa SDG-BSA Complex (Extracellular) transporter Fatty Acid Transporters (e.g., CD36, FATP) sdg_bsa->transporter Binding sdg_intra Intracellular SDG transporter->sdg_intra Transport hydrolysis Hydrolysis (e.g., by FAAH) sdg_intra->hydrolysis sda Stearidonic Acid (SDA) hydrolysis->sda glycine Glycine hydrolysis->glycine elongation Elongation/Desaturation sda->elongation beta_ox β-oxidation sda->beta_ox eicosanoids Anti-inflammatory Eicosanoids elongation->eicosanoids energy Energy Production beta_ox->energy

References

Technical Support Center: Optimizing Derivatization of Stearidonoyl Glycine for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Stearidonoyl glycine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for successful GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Direct analysis of N-acyl amino acids like this compound by GC-MS is challenging.[1][2] The molecule contains a polar carboxyl group and an amide linkage, making it non-volatile and prone to thermal degradation at the high temperatures used in gas chromatography.[1][3] Derivatization is a crucial step to convert these polar functional groups into less polar, more volatile, and thermally stable derivatives, which improves chromatographic peak shape and ensures accurate quantification.[1][2]

Q2: What are the most common derivatization methods for this compound?

A2: The two primary methods for derivatizing N-acyl amino acids are silylation and esterification.

  • Silylation: This method targets active hydrogens on carboxyl, hydroxyl, and amide groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are used to create trimethylsilyl (TMS) derivatives.[4]

  • Esterification/Acylation: This two-step process first converts the carboxylic acid group to a methyl ester (FAME) using reagents like boron trifluoride-methanol (BF3-Methanol) or methanolic HCl.[4] The amide group can then be acylated using an anhydride like trifluoroacetic anhydride (TFAA).

Q3: How do I choose between silylation and esterification?

A3: The choice depends on your specific analytical goals and sample matrix.

  • Silylation is a powerful, one-step method that can derivatize multiple functional groups simultaneously.[1] However, silyl derivatives are highly sensitive to moisture, which can lead to incomplete reactions and derivative instability.[2][5][6]

  • Esterification to form Fatty Acid Methyl Esters (FAMEs) is a robust and widely used method that produces very stable derivatives.[1] However, it is often a two-step process if the amide group also requires derivatization.

Q4: Can the polyunsaturated fatty acid (PUFA) chain of this compound degrade during derivatization?

A4: Yes, long-chain polyunsaturated fatty acids can be unstable during GC analysis, and high derivatization temperatures can pose a risk of structural degradation.[7] It is crucial to optimize reaction conditions, particularly temperature and time, to minimize degradation. Base-catalyzed methods for esterification are often performed under milder conditions, which can be advantageous for sensitive compounds.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

Problem 1: Incomplete Derivatization (Low Peak Area or No Peak)
Possible Cause Troubleshooting Steps
Presence of Moisture Silylating reagents are extremely sensitive to water.[2][5] Ensure all glassware is oven-dried and cooled in a desiccator. Use high-purity, anhydrous solvents. Consider lyophilizing the sample to remove all traces of water.[4]
Insufficient Reagent Increase the molar excess of the derivatization reagent. A 10x molar excess is a good starting point, but optimization may be required.[4] For silylation, a molar ratio of at least 2:1 of reagent to each active hydrogen is recommended.[5]
Suboptimal Reaction Conditions Optimize reaction temperature and time. Analyze aliquots at different time points to determine when the reaction reaches completion (i.e., when the peak area no longer increases). If the reaction is still incomplete, cautiously increase the temperature.[5]
Poor Reagent Quality Use only high-quality, fresh derivatization reagents. Store them properly according to the manufacturer's instructions to prevent degradation. Always run a reagent blank to check for contaminants.
Problem 2: Poor Peak Shape (Peak Tailing)
Possible Cause Troubleshooting Steps
Incomplete Derivatization Tailing can occur if polar carboxyl or amide groups remain underivatized, leading to interactions with the GC column.[4] Follow the steps in "Problem 1" to ensure complete derivatization.
Active Sites in GC System The GC inlet liner or the front of the analytical column may have active sites that interact with the analyte. Use a deactivated inlet liner and consider trimming a small portion from the front of the column.
Column Choice The use of polar stationary phases, such as polyethylene glycol, is not recommended for TMS derivatives as they can react with the stationary phase. Nonpolar silicone phases are generally preferred.[8]
Problem 3: Multiple or Unexpected Peaks
Possible Cause Troubleshooting Steps
Side Reactions Incomplete derivatization can lead to multiple peaks corresponding to partially derivatized species. For silylation of primary amines (like the one in the glycine moiety after amide hydrolysis), it's possible to get both mono- and di-silylated products.[9] Optimize reaction conditions to favor the formation of a single, fully derivatized product.
Analyte Degradation High temperatures can cause degradation of the polyunsaturated fatty acid chain.[7] Use the mildest effective temperature for derivatization and ensure the GC inlet temperature is not excessively high.
Reagent Artifacts Byproducts of the derivatization reaction can sometimes interfere with the analysis.[8] For example, the byproduct of BSTFA is more volatile than that of BSA and less likely to interfere with early-eluting peaks.[8] Always run a reagent blank to identify any extraneous peaks.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for common derivatization methods. Note that these are starting points and may require optimization for this compound.

Table 1: Silylation Conditions

ParameterReagentTypical ConditionsNotes
Reagent BSTFA or MSTFA (+1% TMCS)10x molar excessTMCS acts as a catalyst to increase reactivity.[8]
Temperature 60 - 80 °CA common range for silylation.[4][5]
Time 15 - 60 minutesCan be optimized depending on the analyte.[4][5]
Solvent Anhydrous Pyridine or AcetonitrileSolvent choice can be critical for solubility and reaction efficiency.[9]

Table 2: Esterification (FAMEs) Conditions

ParameterReagentTypical ConditionsNotes
Reagent BF3-Methanol (12-14%) or Methanolic HCl10x molar excessBF3 is a common and effective catalyst.[4]
Temperature 60 - 100 °CA common practice is 80°C.[1]
Time 5 - 60 minutesA common practice is 60 minutes.[1]
Solvent Hexane or Heptane (for extraction)FAMEs are extracted into a nonpolar solvent after the reaction.[1]

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS
  • Sample Preparation: Transfer a known amount of dried this compound extract into a micro-reaction vessel. Ensure the sample is completely dry, for example, by lyophilization.[4]

  • Reagent Addition: Add the silylating reagent (e.g., BSTFA with 1% TMCS) in at least a 10x molar excess.[4] An anhydrous solvent like pyridine or acetonitrile can be added if the sample is not readily soluble in the reagent.

  • Reaction: Cap the vial tightly and vortex for 10-15 seconds. Heat the mixture at 60°C for 60 minutes.[4] These conditions can be optimized.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. If a solvent was used, it may need to be evaporated and the residue redissolved in a suitable solvent like hexane.

Protocol 2: Esterification using BF3-Methanol
  • Sample Preparation: Place 1-25 mg of the dried lipid extract containing this compound into a screw-capped glass tube.

  • Reagent Addition: Add 2 mL of 12-14% BF3-Methanol reagent to the tube.[1]

  • Reaction: Tightly cap the tube and heat at 80°C for 60 minutes.[1]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane.[1] Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[1]

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.[1]

  • Analysis: The sample is now ready for GC-MS analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_silylation Silylation cluster_esterification Esterification cluster_analysis Analysis Start This compound (Dried Extract) Choose_Method Choose Derivatization Method Start->Choose_Method Add_Silyl_Reagent Add BSTFA/MSTFA (+ 1% TMCS) Choose_Method->Add_Silyl_Reagent Silylation Add_Ester_Reagent Add BF3-Methanol Choose_Method->Add_Ester_Reagent Esterification Heat_Silylation Heat (e.g., 60°C) Add_Silyl_Reagent->Heat_Silylation GCMS GC-MS Analysis Heat_Silylation->GCMS Heat_Esterification Heat (e.g., 80°C) Add_Ester_Reagent->Heat_Esterification Extract Extract with Hexane Heat_Esterification->Extract Extract->GCMS Data Data Interpretation GCMS->Data

Caption: General workflow for derivatization of this compound.

Troubleshooting_Logic Start Low or No Peak in GC-MS? Check_Moisture Is Sample/System Completely Dry? Start->Check_Moisture Yes Success Problem Resolved Start->Success No Dry_System Action: Dry Glassware & Use Anhydrous Solvents Check_Moisture->Dry_System No Check_Reagent Is Reagent in Sufficient Excess? Check_Moisture->Check_Reagent Yes Dry_System->Check_Reagent Increase_Reagent Action: Increase Molar Excess of Reagent Check_Reagent->Increase_Reagent No Check_Conditions Are Reaction Temp/Time Optimized? Check_Reagent->Check_Conditions Yes Increase_Reagent->Check_Conditions Optimize_Conditions Action: Perform Time Course & Temp Optimization Check_Conditions->Optimize_Conditions No Check_Reagent_Quality Is Reagent Quality High? Check_Conditions->Check_Reagent_Quality Yes Optimize_Conditions->Check_Reagent_Quality Use_New_Reagent Action: Use Fresh Reagent & Run Blank Check_Reagent_Quality->Use_New_Reagent No Check_Reagent_Quality->Success Yes Use_New_Reagent->Success

Caption: Troubleshooting logic for incomplete derivatization.

References

Technical Support Center: Synthesis of N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-acyl amino acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired N-Acyl Amino Acid

Q: I am getting a very low yield in my N-acylation reaction. What are the common causes and how can I troubleshoot this?

A: Low yield is a frequent issue stemming from several factors, from reaction conditions to the stability of your starting materials. A systematic approach is crucial for identifying the root cause.

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the amino acid and acylating agent are pure and dry. Moisture can hydrolyze acyl chlorides or anhydrides, reducing their reactivity.

  • Check Reaction Stoichiometry: An incorrect molar ratio of reactants is a common error. Typically, a slight excess of the acylating agent (1.1-1.5 equivalents) is used.

  • Optimize Base and Solvent: The choice of base and solvent is critical. For instance, in a Schotten-Baumann reaction, an aqueous base like NaOH or K₂CO₃ is used to neutralize the HCl byproduct and drive the reaction forward.[1] In non-aqueous conditions, organic bases like triethylamine (TEA) or diisopropylethylamine (DIEA) are common, but their choice can impact side reactions.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials and the formation of the product. This will help determine if the reaction is incomplete or if side products are forming.

  • Address Incomplete Coupling (for Solid-Phase Synthesis): In Solid-Phase Peptide Synthesis (SPPS), incomplete coupling of amino acids leads to truncated sequences. Use a qualitative test like the Kaiser (ninhydrin) test to check for free primary amines after each coupling step. A positive result indicates an incomplete reaction, requiring extended reaction times or a second coupling.

Issue 2: Presence of Impurities and Side Products

Q: My final product is impure. What are the likely side reactions, and how can I minimize them?

A: Side reactions are a major source of impurities. The most common side reactions include racemization, diacylation, and reactions involving amino acid side chains.

Troubleshooting and Prevention:

  • Protect Reactive Side Chains: Amino acids with functional side chains (e.g., lysine, serine, cysteine, histidine) must have those groups protected to prevent unwanted acylation or other side reactions.[2] The protecting groups should be "orthogonal," meaning they can be removed under conditions that do not affect the N-α-acyl group or other protecting groups.[2][3]

  • Prevent Diacylation: Using a large excess of the acylating agent can sometimes lead to the formation of a diacylated product. Use a controlled stoichiometry (typically no more than 1.5 equivalents of the acylating agent).

  • Control Temperature: High reaction temperatures can promote side reactions.[4] Most acylation reactions are carried out at room temperature or cooled in an ice bath to minimize unwanted byproducts.

  • Optimize pH (Schotten-Baumann): In aqueous basic conditions, the pH should be carefully controlled. If the pH is too high, it can lead to the hydrolysis of the acyl chloride.

Issue 3: Racemization of the Chiral Center

Q: I am concerned about maintaining the stereochemical integrity of my amino acid. How can I prevent racemization during N-acylation?

A: Racemization is a critical pitfall, particularly when using activating agents for the carboxyl group in peptide synthesis. The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate, which can be protonated from either face, leading to a loss of stereochemical purity.[5]

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent: Modern coupling reagents are designed to minimize racemization by promoting rapid amide bond formation that outpaces oxazolone formation.[5] Reagents like HATU often show lower racemization rates compared to older reagents.[6][7]

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., HOAt, Oxyma) are used with carbodiimides (like DIC) to form active esters that are less prone to racemization.[7]

  • Base Selection: The choice of base significantly impacts racemization. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over less hindered ones like triethylamine (TEA). Weaker bases, such as N-methylmorpholine (NMM), can further suppress racemization.[5]

  • Protecting Group on the N-terminus: The type of N-protecting group can influence the rate of racemization. Urethane-based protecting groups like Fmoc and Boc are known to reduce the tendency for racemization compared to simple acyl groups.

  • Low Temperature: Performing the coupling reaction at low temperatures (e.g., 0 °C) can help to reduce the rate of oxazolone formation and subsequent racemization.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance in Peptide Synthesis

This table summarizes data on the crude purity of peptides synthesized using different coupling reagents. Higher purity often indicates fewer side reactions and more efficient coupling.

Coupling ReagentPeptide SequenceCoupling Time (min)Crude Purity (%)Reference
PyBOP Aβ (1-42) (Challenging)2 x 110[2]
HCTU Aβ (1-42) (Challenging)2 x 151[2]
HATU Aβ (1-42) (Challenging)2 x 150[2]
PyBOP ACP (65-74) (Standard)2 x 163[2]
HCTU ACP (65-74) (Standard)2 x 183[2]
HATU ACP (65-74) (Standard)2 x 182[2]

Note: PyBOP is a safer analog of BOP. HCTU is a close analog of HBTU. Data for these are often used as proxies.[2]

Table 2: Effect of Coupling Reagent and Base on Racemization (Epimerization)

This table presents quantitative data on the extent of racemization observed during the coupling of a challenging glycosylated amino acid using various modern reagents and bases.

Coupling ReagentBaseSolventEpimerization (D/(D+L) %)*Reference
PyBOP DIEADMF3.8%[5]
HBTU DIEADMF1.7%[5]
HATU DIEADMF1.3%[5]
HBTU NMMDMF0.6%[5]
HATU NMMDMF0.4%[5]

*Data from a study on the coupling of Fmoc-Ser(Ac₃GlcNAcα)-OH to a Pro-Gly-resin. The error for all data points was reported as less than 0.3%.[5]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation via the Schotten-Baumann Reaction

This method is suitable for the N-acylation of amino acids using acyl chlorides in a biphasic system.[1][8]

Materials:

  • Amino acid

  • Acyl chloride

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or diethyl ether

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve the Amino Acid: Dissolve the amino acid in an aqueous solution of NaOH (typically 1-2 M) in a flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Prepare Acyl Chloride Solution: Dissolve the acyl chloride (1.0-1.2 equivalents) in an immiscible organic solvent like DCM or diethyl ether.

  • Reaction: Add the acyl chloride solution dropwise to the stirring amino acid solution in the ice bath. Maintain vigorous stirring to ensure mixing between the two phases. The reaction is often complete within 1-2 hours.

  • Work-up:

    • Separate the organic and aqueous layers using a separatory funnel.

    • Wash the organic layer with dilute HCl and then with brine.

    • If the product is in the aqueous layer, wash the aqueous layer with an organic solvent (like ether) to remove any unreacted acyl chloride.

    • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until a precipitate forms (typically pH 2-3).

  • Isolation: Collect the precipitated N-acyl amino acid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: N-Acylation using HBTU/HOBt Coupling in Solution Phase

This protocol is a standard method for forming an amide bond, often used in peptide synthesis, and is effective for N-acylation.

Materials:

  • N-protected amino acid (if applicable, otherwise the free amino acid)

  • Carboxylic acid (acyl source)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve Reactants: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.1 eq), and HBTU (1.1 eq) in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the HOBt active ester.

  • Add Amino Acid and Base: Add the amino acid (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIEA (2.5 eq).

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

G General Workflow for N-Acyl Amino Acid Synthesis cluster_start Starting Materials cluster_reaction Reaction Step cluster_pitfalls Potential Pitfalls cluster_end Product Handling start_aa Amino Acid (with/without side-chain protection) reaction Acylation Reaction (e.g., Schotten-Baumann, Coupling Reagent) start_aa->reaction start_acyl Acylating Agent (e.g., Acyl Chloride, Carboxylic Acid) start_acyl->reaction pitfall1 Racemization reaction->pitfall1 pitfall2 Side Reactions reaction->pitfall2 pitfall3 Low Yield reaction->pitfall3 workup Reaction Work-up & Crude Isolation reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product Pure N-Acyl Amino Acid purification->final_product

Caption: General workflow for N-acyl amino acid synthesis.

G Racemization Mechanism via 5(4H)-Oxazolone cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling start N-Protected L-Amino Acid activated Activated Intermediate (e.g., O-Acylisourea) start->activated + Coupling Reagent oxazolone 5(4H)-Oxazolone (Planar Intermediate) activated->oxazolone Cyclization (+ Base, -H⁺) l_peptide Desired L-Peptide activated->l_peptide + Amine (Fast) [Desired Pathway] oxazolone->l_peptide + Amine d_peptide Racemized D-Peptide oxazolone->d_peptide + Amine

Caption: Racemization mechanism via 5(4H)-oxazolone.

G Troubleshooting Workflow for Low Yield cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions cluster_workup Work-up/Purification Issues start Low Yield Observed q1 Is the reaction complete? (Check via TLC/LC-MS) start->q1 a1 Increase reaction time q1->a1 No q2 Are significant side products observed? q1->q2 Yes a2 Increase temperature (with caution) a1->a2 a3 Use more efficient coupling reagent a2->a3 a4 Check reagent stoichiometry & quality a3->a4 end Yield Improved a4->end b1 Use side-chain protecting groups q2->b1 Yes q3 Is the product lost during work-up/purification? q2->q3 No b2 Lower reaction temperature b1->b2 b3 Optimize base/pH b2->b3 b4 Reduce excess of acylating agent b3->b4 b4->end c1 Check solubility of product q3->c1 Yes c2 Optimize extraction pH c1->c2 c3 Use alternative purification method c2->c3 c3->end

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Stearidonoyl Glycine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Stearidonoyl glycine during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide: Enhancing Peak Resolution

Poor resolution in the HPLC analysis of this compound can manifest as broad, tailing, fronting, or overlapping peaks. The following guide provides systematic steps to identify and resolve these common issues.

Initial Checks & System Suitability

Before making significant changes to your method, ensure your HPLC system is functioning correctly:

  • System Pressure: Check for pressure fluctuations, which may indicate leaks or pump issues.

  • Column Health: A sudden drop in performance with a previously reliable column could signal a void or contamination. Consider flushing or replacing the column.

  • Mobile Phase Preparation: Ensure mobile phases are correctly prepared, degassed, and filtered.

Troubleshooting Poor Peak Resolution

The following table summarizes common issues affecting the resolution of this compound and provides solutions with illustrative quantitative data based on established chromatographic principles.

Observed Problem Potential Cause Parameter to Adjust Illustrative Change & Expected Outcome
Poor resolution between this compound and a closely eluting impurity (co-elution). Insufficient retention or selectivity.Mobile Phase Composition Initial: 70% Acetonitrile / 30% Water with 0.1% Formic AcidAdjusted: Decrease acetonitrile to 65%.Outcome: Increased retention time and improved separation of peaks.[1]
Column Temperature Initial: 30°CAdjusted: Increase temperature to 40°C.Outcome: May improve efficiency and alter selectivity, potentially resolving the peaks.[1]
Flow Rate Initial: 1.0 mL/minAdjusted: Decrease flow rate to 0.8 mL/min.Outcome: Increased analysis time but can lead to sharper peaks and better resolution.[1]
Peak Tailing for this compound. Secondary interactions with residual silanols on the column or inappropriate mobile phase pH.Mobile Phase pH Initial: Mobile phase without acid modifier.Adjusted: Add 0.1% formic acid or acetic acid to the mobile phase.Outcome: Suppresses the ionization of the carboxyl group on glycine, leading to a more symmetrical peak shape.[1]
Column Choice Initial: Standard C18 column.Adjusted: Switch to an end-capped C18 or a C8 column.Outcome: Reduced silanol interactions and improved peak symmetry.[1]
Peak Fronting for this compound. Column overload or sample solvent being stronger than the mobile phase.Injection Volume/Concentration Initial: 10 µL injection of a 1 mg/mL sample.Adjusted: Reduce injection volume to 5 µL or dilute the sample to 0.5 mg/mL.Outcome: More symmetrical peak shape.
Sample Solvent Initial: Sample dissolved in 100% Acetonitrile.Adjusted: Dissolve the sample in the initial mobile phase composition (e.g., 70% Acetonitrile).Outcome: Improved peak shape, especially for early eluting peaks.
Broad Peaks. Low column efficiency or extra-column volume.Column Particle Size Initial: 5 µm particle size column.Adjusted: Switch to a column with a smaller particle size (e.g., 3.5 µm or sub-2 µm for UHPLC).Outcome: Sharper peaks and increased efficiency.
Tubing and Connections Initial: Long or wide-bore tubing.Adjusted: Use shorter tubing with a smaller internal diameter.Outcome: Minimized peak dispersion and sharper peaks.

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound. Optimization will likely be necessary based on your specific sample matrix and HPLC system.

1. Sample Preparation:

  • Dissolve the this compound standard or sample extract in a solvent that is of equal or weaker strength than the initial mobile phase (e.g., a mixture of acetonitrile and water). A typical starting concentration is 0.1-1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates that could damage the column.

2. HPLC System and Conditions:

  • Column: A C18 reversed-phase column is a good starting point (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). For closely related compounds, a C8 column might offer different selectivity.[2]

  • Mobile Phase A: Water with 0.1% (v/v) formic acid.

  • Mobile Phase B: Acetononitrile with 0.1% (v/v) formic acid.

  • Gradient Elution:

    • 0-2 min: 70% B

    • 2-15 min: Linear gradient from 70% to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 70% B and equilibrate for the next injection.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Detection:

    • UV: 205-215 nm (note that the carboxyl group offers weak chromphore).

    • Charged Aerosol Detector (CAD): Provides a more universal response for non-volatile analytes.

    • Mass Spectrometry (MS): For confirmation and sensitive quantification.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

A1: Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte's carboxyl group and free silanol groups on the silica-based column packing. To mitigate this, add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to your mobile phase.[1] This suppresses the ionization of the carboxyl group, reducing these unwanted interactions and resulting in a more symmetrical peak. Using a high-quality, end-capped column can also minimize this effect.

Q2: I'm seeing two closely eluting peaks. How can I improve their separation?

A2: To improve the resolution of closely eluting peaks, you can adjust the selectivity (α) or increase the efficiency (N) of your separation.

  • To change selectivity:

    • Modify the organic solvent: If you are using acetonitrile, try methanol, or a mixture of the two.

    • Adjust the mobile phase pH: A small change in pH can alter the ionization state of your analyte and any impurities, potentially improving separation.

    • Change the stationary phase: Switching from a C18 to a C8 or a phenyl-hexyl column can provide different retention mechanisms and improve resolution.[1]

  • To increase efficiency:

    • Decrease the flow rate: This often leads to sharper peaks and better resolution, at the cost of longer run times.[1]

    • Use a longer column or a column with smaller particles: Both will increase the number of theoretical plates, leading to better separation.[1]

Q3: My peak shape is poor, and it seems to be fronting. What could be the cause?

A3: Peak fronting is typically a sign of column overload or an issue with your sample solvent.

  • Column Overload: You may be injecting too much sample onto the column. Try reducing the injection volume or diluting your sample.

  • Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger than your initial mobile phase (e.g., 100% acetonitrile when your gradient starts at 70%), it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is often employed in amino acid analysis to add a chromophore or fluorophore for enhanced UV or fluorescence detection.[3] However, for this compound, it may not be necessary if you have access to detectors like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), which do not rely on the presence of a chromophore. If you are limited to UV detection, you can try monitoring at low wavelengths (around 205-215 nm), but be aware of potential baseline noise and interferences.

Q5: How can I confirm the identity of my this compound peak?

A5: The most definitive way to confirm the identity of your peak is by using mass spectrometry (MS) detection. An LC-MS system will provide the mass-to-charge ratio (m/z) of the eluting compound, which can be compared to the theoretical mass of this compound. Alternatively, you can run a known standard of this compound under the same chromatographic conditions and compare the retention times.

Visualizations

Troubleshooting_Workflow Start Poor Resolution of This compound CheckSystem Initial System Check (Pressure, Leaks, PM) Start->CheckSystem PeakShape Assess Peak Shape CheckSystem->PeakShape Tailing Peak Tailing PeakShape->Tailing Tailing? Fronting Peak Fronting PeakShape->Fronting Fronting? Broad Broad Peaks PeakShape->Broad Broad? Coelution Co-elution PeakShape->Coelution Overlapping? AddAcid Add/Increase Acid in Mobile Phase Tailing->AddAcid ChangeColumn Use End-capped Column Tailing->ChangeColumn ReduceLoad Reduce Injection Volume/Concentration Fronting->ReduceLoad ChangeSolsolvent ChangeSolsolvent Fronting->ChangeSolsolvent IncreaseEfficiency Increase Column Efficiency (Smaller Particles/Longer Column) Broad->IncreaseEfficiency AdjustSelectivity Adjust Selectivity (Mobile Phase/Temp) Coelution->AdjustSelectivity ResolutionOK Resolution Improved AddAcid->ResolutionOK ChangeColumn->ResolutionOK ReduceLoad->ResolutionOK ChangeSolvent Match Sample Solvent to Mobile Phase ChangeSolvent->ResolutionOK IncreaseEfficiency->ResolutionOK AdjustSelectivity->ResolutionOK

Caption: A workflow diagram for troubleshooting poor peak resolution in HPLC.

HPLC_Parameters Resolution Peak Resolution Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency Selectivity Selectivity (α) (Peak Separation) Resolution->Selectivity Retention Retention (k) (Elution Time) Resolution->Retention ParticleSize Particle Size Efficiency->ParticleSize ColumnLength Column Length Efficiency->ColumnLength FlowRate Flow Rate Efficiency->FlowRate MobilePhase Mobile Phase Composition Selectivity->MobilePhase StationaryPhase Stationary Phase Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature OrganicStrength Organic Solvent Strength Retention->OrganicStrength

Caption: Key HPLC parameters influencing chromatographic resolution.

References

Troubleshooting Stearidonoyl glycine aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to Stearidonoyl glycine aggregation in solution.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it tend to aggregate in aqueous solutions?

This compound is a bioactive lipid molecule, specifically an N-acylglycine, formed by conjugating the omega-3 polyunsaturated fatty acid, stearidonic acid, with the amino acid glycine.[1][2] Its structure contains a long, hydrophobic fatty acid tail and a more hydrophilic glycine head group. This amphipathic nature, combined with its very low solubility in aqueous buffers like phosphate-buffered saline (PBS)[1], is the primary reason for its tendency to self-associate and form aggregates in solution. These interactions are often driven by the desire to minimize the exposure of the hydrophobic tails to the aqueous environment.[3]

Q2: How can I visually identify if my this compound solution has aggregated?

Gross aggregation can often be identified through simple visual inspection.[4] Look for the following signs:

  • Turbidity or Cloudiness: The solution appears hazy or milky.

  • Precipitates: Visible particles or sediment have formed and may settle at the bottom of the container.

  • Film Formation: A thin film may be present on the surface of the solution or at the container walls.

Q3: My solution appears clear to the naked eye. Does that mean there is no aggregation?

Not necessarily. While a clear solution indicates the absence of large, insoluble aggregates, smaller, soluble aggregates may still be present.[5] These soluble aggregates are not visible but can significantly impact experimental results by causing artifacts or inaccurate potency measurements.[6] Techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) are required to detect these smaller aggregates.[5]

Q4: What are the key factors that influence this compound aggregation?

Several factors can disrupt the stability of this compound in solution and promote aggregation:

  • High Concentration: Increased proximity of molecules at high concentrations promotes intermolecular interactions.[3][5]

  • Suboptimal Buffer Conditions: An inappropriate pH or low ionic strength can alter the charge of the glycine headgroup, affecting solubility and leading to aggregation.[5][7]

  • Temperature: Changes in temperature can affect solubility. While higher temperatures can increase the solubility of fatty acids[8][9], they can also promote hydrophobic interactions for some molecules. Finding the optimal temperature is critical.

  • Solvent Exchange: Improperly exchanging from a high-solubility organic solvent (like ethanol or DMSO) to an aqueous buffer is a common cause of precipitation.

  • Physical Stress: Agitation from vigorous mixing, vortexing, or multiple freeze-thaw cycles can introduce energy that promotes aggregation.[3][10]

Q5: Is there a specific concentration at which this compound starts to aggregate?

The concentration at which aggregation begins, often called the Critical Aggregation Concentration (CAC), is not a fixed value. It depends heavily on the specific experimental conditions, including buffer composition, pH, ionic strength, and temperature.[11] Given its low solubility of 1 mg/mL in PBS (pH 7.2)[1], aggregation issues can be expected when approaching or exceeding this concentration in similar aqueous buffers. It is recommended to work below this concentration or perform optimization studies if higher concentrations are necessary.

Part 2: Troubleshooting Guides

This section provides step-by-step guidance for common aggregation-related issues.

Issue 1: Visible Precipitation or Turbidity Occurs Immediately Upon Dilution

Question: I am preparing my working solution by diluting a this compound stock (in ethanol or DMSO) into my aqueous buffer, and the solution immediately becomes cloudy. How can I fix this?

Answer: This indicates that the compound is crashing out of solution, likely because its solubility limit in the final buffer has been exceeded under the current conditions. Follow this workflow to troubleshoot the issue:

G cluster_0 Troubleshooting Workflow: Immediate Precipitation start Precipitation Observed check_conc 1. Reduce Final Concentration Is the concentration well below 1 mg/mL? start->check_conc check_conc->check_conc optimize_ph 2. Optimize Buffer pH Is the pH optimal for the glycine headgroup (avoiding pI)? check_conc->optimize_ph Yes optimize_ph->optimize_ph adjust_salt 3. Adjust Ionic Strength Have you tried adding 50-150 mM NaCl? optimize_ph->adjust_salt Yes adjust_salt->adjust_salt add_excipient 4. Add Solubilizing Excipients Have you tried a non-ionic detergent (e.g., 0.01% Tween-20)? adjust_salt->add_excipient Yes end_ok Solution is Clear add_excipient->end_ok Yes end_fail Aggregation Persists (Consider alternative solvent system) add_excipient->end_fail No

Caption: A step-by-step workflow for troubleshooting immediate precipitation.
  • Reduce Concentration: The most straightforward approach is to lower the final concentration of this compound.[10] Its solubility in PBS is only 1 mg/mL, so aim for a concentration significantly below this threshold.[1]

  • Optimize Buffer pH: The charge of the glycine headgroup is pH-dependent. The solubility of glycine-containing molecules is lowest near their isoelectric point (pI) and increases as the pH moves away from the pI.[10][12] Try adjusting the buffer pH by 1-2 units to increase the net charge and improve solubility.

  • Adjust Ionic Strength: Adding salt, such as 50-150 mM NaCl, can help shield electrostatic interactions that may contribute to aggregation.[4][7]

  • Use Solubilizing Excipients: If the above steps are insufficient, consider adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01-0.1%) or CHAPS.[10][11] These agents can help solubilize hydrophobic molecules by forming micelles.

Issue 2: Solution is Clear, but Aggregates are Detected by Analytical Methods

Question: My this compound solution looks perfectly clear, but subsequent analysis with Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) shows the presence of soluble aggregates. What should I do?

Answer: This is a common challenge when working with amphipathic molecules. The strategies are similar to those for visible precipitation but focus on refining conditions to prevent the formation of these smaller, non-visible aggregates.

  • Re-evaluate Solution Conditions: Even if the solution is clear, the presence of soluble aggregates suggests the conditions are suboptimal. Systematically re-evaluate the parameters from Issue 1 (Concentration, pH, Ionic Strength).

  • Incorporate Stabilizing Excipients: Small molecules like sugars (sucrose), polyols (glycerol), or certain amino acids (arginine) can act as stabilizers.[4] They work by being preferentially excluded from the molecule's surface, which helps maintain its hydration shell and native conformation.[4]

  • Control Temperature: Ensure all solutions (stock, buffer) are equilibrated to the same temperature before mixing. Perform dilutions and experiments at a consistent, controlled temperature. Working at a lower temperature can sometimes reduce hydrophobic interactions that lead to aggregation.[7]

  • Purify Immediately Before Use: If aggregates form over time, consider purifying the solution using Size Exclusion Chromatography (SEC) right before your experiment to isolate the monomeric species.[5]

Issue 3: Aggregation Appears Over Time or After a Freeze-Thaw Cycle

Question: My solution was fine initially, but after storing it at 4°C or -20°C, it became turbid. How can I improve its stability?

Answer: This is a stability issue related to storage conditions.

  • Avoid Repeated Freeze-Thaw Cycles: This process is a significant physical stressor that can induce aggregation.[3] Aliquot your stock and working solutions into single-use volumes to avoid repeated freezing and thawing of the same sample.

  • Use Cryoprotectants: If you must freeze your solutions, add a cryoprotectant like glycerol (e.g., 5-10% v/v) before freezing.[10] Glycerol helps to prevent the formation of ice crystals and reduces cryoconcentration effects that can lead to aggregation.

  • Optimize Storage Temperature: While freezing is common, some purified compounds are more stable at 4°C for short-term storage than when subjected to a freeze-thaw cycle.[10] If storing at 4°C, ensure the solution is sterile-filtered to prevent microbial growth. Perform a small-scale stability study to determine the optimal storage condition for your specific formulation.

  • Prepare Fresh Solutions: Due to its propensity to aggregate, the most reliable approach is to prepare this compound working solutions fresh for each experiment.

Part 3: Data and Experimental Protocols

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationReference
DMF30 mg/mL[1]
Ethanol30 mg/mL[1]
DMSO20 mg/mL[1]
PBS (pH 7.2)1 mg/mL[1]

Table 2: Summary of Common Troubleshooting Strategies and Starting Conditions

ParameterStrategyRecommended Starting ConditionRationale
Concentration Decrease Concentration< 1 mg/mL in aqueous bufferReduces intermolecular interactions.[10]
pH Adjust Buffer pHpH 1-2 units away from the pIIncreases net charge, enhancing solubility.[10]
Ionic Strength Add Salt50-150 mM NaClShields electrostatic interactions.[4]
Temperature Maintain Constant Temp.4°C or Room TemperatureReduces thermal fluctuations and potential for hydrophobic interactions.[7]
Additives Use Detergents0.01-0.1% Tween-20 or CHAPSSolubilizes hydrophobic molecules.[10][11]
Use Stabilizers5-10% Glycerol or SucroseStabilizes native conformation through preferential exclusion.[4]
Experimental Protocols

Protocol 1: Recommended Method for Preparing an Aqueous Working Solution

This protocol is designed to minimize aggregation during dilution from an organic stock solution.

  • Prepare Stock Solution: Dissolve this compound in 100% ethanol or DMSO to a concentration of 20-30 mg/mL.[1] Ensure it is fully dissolved.

  • Prepare Final Buffer: Prepare your desired aqueous buffer (e.g., PBS) and add any required excipients (e.g., 0.01% Tween-20). Filter the buffer through a 0.22 µm filter.

  • Equilibrate Temperatures: Allow both the stock solution and the final buffer to equilibrate to the same temperature (e.g., room temperature).

  • Perform Dilution: Add the stock solution drop-wise to the aqueous buffer while gently stirring. Do not add the buffer to the stock solution, as this creates a transient high-concentration state that promotes precipitation.

  • Final Mix: Once all the stock solution is added, mix gently by inverting the tube. Avoid vigorous vortexing.

  • Inspect and Use: Visually inspect the solution for any signs of turbidity. Use the freshly prepared solution as soon as possible.

Protocol 2: Detection of Soluble Aggregates by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it ideal for detecting soluble aggregates.[5][11]

  • Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired experimental temperature.

  • Sample Preparation: Filter the this compound solution through a low-protein-binding 0.1 or 0.22 µm syringe filter directly into a clean, dust-free cuvette.[5] This removes any dust or large insoluble particles that would interfere with the measurement. Perform a blank measurement using only the filtered buffer.

  • Data Acquisition: Place the cuvette in the instrument and allow the sample temperature to equilibrate. Acquire multiple measurements (e.g., 3-5 runs) to ensure the data is reproducible.

  • Data Analysis: Analyze the correlation function to obtain the particle size distribution profile. The presence of species with a significantly larger hydrodynamic radius compared to the expected monomer size is indicative of aggregation.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for characterizing potential aggregation using orthogonal analytical techniques.

G cluster_1 Analytical Workflow for Aggregation Characterization sample This compound Working Solution visual Visual Inspection (Turbidity/Precipitate) sample->visual dls Dynamic Light Scattering (DLS) (Detects Soluble Aggregates) sample->dls sec Size Exclusion Chromatography (SEC) (Quantifies Monomer vs. Aggregates) sample->sec result_gross Gross Aggregation visual->result_gross result_soluble Soluble Aggregates dls->result_soluble result_quant % Monomer % Aggregates sec->result_quant

Caption: A workflow for characterizing aggregation with multiple techniques.

References

Technical Support Center: Purity Validation of Synthesized Stearidonoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for validating the purity of synthesized stearidonoyl glycine (SDA-Gly).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

The primary methods for assessing the purity of synthesized this compound include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A comprehensive analysis typically combines these techniques to confirm identity, determine purity, and identify any impurities.

Q2: My HPLC chromatogram shows a broad peak for this compound. What could be the cause?

Peak broadening in HPLC can be caused by several factors:

  • Column Overload : Too much sample has been injected. Try diluting your sample.

  • Poor Sample Solubility : The sample may not be fully dissolved in the mobile phase. Ensure complete dissolution before injection.

  • Column Degradation : The stationary phase of the column may be degrading. Try flushing the column or replacing it if necessary.

  • Inappropriate Mobile Phase : The pH or composition of the mobile phase may not be optimal.

Q3: The mass I'm detecting in my MS analysis doesn't match the expected molecular weight of this compound. What should I check?

If the detected mass is incorrect, consider these possibilities:

  • Adduct Formation : The molecule may be forming adducts with ions from the mobile phase (e.g., [M+Na]+, [M+K]+, or [M+H]+). Calculate the expected masses for these common adducts.

  • Contamination : The sample may be contaminated with a more abundant, easily ionizable compound.

  • Incorrect Molecular Formula : Double-check the calculation for the expected molecular weight of this compound (C20H31NO3). The monoisotopic mass is approximately 333.23 g/mol .

  • Fragmentation : The molecule might be fragmenting in the ion source. Check the settings for the ionization energy.

Q4: My NMR spectrum shows unexpected peaks. How do I determine if they are impurities?

Unexpected peaks in an NMR spectrum can indicate the presence of impurities. These could be residual solvents, unreacted starting materials (stearic acid and glycine), or by-products from the synthesis. Compare the spectrum to reference spectra of the starting materials and common solvents to identify these peaks. A 2D NMR experiment, such as COSY or HSQC, can also help in assigning peaks and identifying unknown structures.

Section 2: Experimental Workflows and Data

Overall Purity Validation Workflow

The following diagram outlines the logical workflow for a comprehensive purity validation of a newly synthesized batch of this compound.

G cluster_0 Purity Validation Workflow for this compound synthesis Synthesized SDA-Gly Received initial_check Initial Qualitative Check (TLC) synthesis->initial_check hplc_ms LC-MS Analysis (Identity & Preliminary Purity) initial_check->hplc_ms nmr NMR Spectroscopy (Structural Confirmation) hplc_ms->nmr quant_hplc Quantitative HPLC-UV/ELSD (Final Purity Assay) nmr->quant_hplc decision Purity Meets Specification? quant_hplc->decision pass Batch Passes QC (Purity ≥ 95%) fail Batch Fails QC (Repurify or Resynthesize) decision->pass Yes decision->fail No

Caption: Logical workflow for the purity validation of synthesized this compound.

Sample Quantitative Data

The following tables summarize typical data obtained from HPLC and MS analyses for two different batches of synthesized this compound.

Table 1: HPLC Purity Analysis

Batch IDRetention Time (min)Purity by Area %Impurity A (%)Impurity B (Glycine) (%)
SDA-Gly-0018.4598.5%0.8%0.2%
SDA-Gly-0028.4294.2%3.1%1.5%

Table 2: Mass Spectrometry Identity Confirmation

Batch IDExpected Mass [M+H]+Observed Mass [M+H]+Mass Error (ppm)
SDA-Gly-001334.2377334.2375-0.6
SDA-Gly-002334.2377334.23811.2

Section 3: Detailed Experimental Protocols

Protocol: HPLC Purity Analysis

Objective: To determine the purity of this compound using reverse-phase HPLC with UV detection.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample: this compound dissolved in methanol (1 mg/mL)

Method:

  • Set the column temperature to 40°C.

  • Set the UV detector wavelength to 205 nm.

  • Equilibrate the column with 70% Mobile Phase B for 10 minutes.

  • Inject 10 µL of the sample.

  • Run a gradient elution as follows:

    • 0-15 min: 70% to 100% B

    • 15-20 min: Hold at 100% B

    • 20-21 min: 100% to 70% B

    • 21-25 min: Hold at 70% B

  • Integrate the peak areas to calculate the relative purity.

Protocol: Mass Spectrometry Confirmation

Objective: To confirm the molecular weight of this compound using LC-MS.

Materials:

  • LC-MS system with an electrospray ionization (ESI) source

  • Same LC conditions as described in Protocol 3.1

Method:

  • Perform the LC separation as described in the HPLC protocol.

  • Divert the column effluent to the ESI-MS source.

  • Set the mass spectrometer to scan in positive ion mode over a mass range of m/z 100-500.

  • Set the ion source parameters (e.g., capillary voltage, gas flow) to optimal values for the instrument.

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and extract the mass spectrum.

  • Look for the protonated molecule [M+H]+ at the expected m/z of approximately 334.24.

Section 4: Putative Signaling Pathway

While the specific signaling pathways for this compound are a subject of ongoing research, it belongs to the class of N-acyl amino acids, which are known to interact with various cellular targets. The diagram below illustrates a potential mechanism based on related lipid signaling molecules.

G cluster_pathway Putative Signaling Pathway for this compound sda_gly This compound (Extracellular) receptor GPCR Receptor (e.g., GPR119) sda_gly->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Stimulates camp ↑ cAMP ac->camp Produces pka PKA Activation camp->pka Activates response Cellular Response (e.g., Gene Expression) pka->response Phosphorylates Targets

Caption: A putative G-protein coupled receptor (GPCR) signaling pathway for SDA-Gly.

Technical Support Center: Cell Viability Assays in the Presence of Stearidonoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays with Stearidonoyl glycine.

Frequently Asked Questions (FAQs)

Q1: My MTT/MTS assay results show increased absorbance (higher viability) at high concentrations of this compound, which is unexpected. What could be the cause?

A1: This is a common issue when working with lipid-like compounds. The unexpected increase in absorbance can be attributed to a few factors:

  • Compound Interference: this compound, as a lipid conjugate, may have reducing properties that can chemically reduce the MTT or MTS tetrazolium salt to its formazan product, independent of cellular metabolic activity. This leads to a false positive signal.[1]

  • Precipitation: this compound has limited solubility in aqueous media like PBS (1 mg/ml).[2] At higher concentrations, it may precipitate out of solution. These precipitates can interfere with light absorbance readings and may also interact with the formazan crystals.

  • Enhanced Metabolism: While less common, some compounds can induce a stress response in cells that temporarily increases metabolic activity, leading to higher formazan production.[1]

To diagnose this, run a "compound-only" control (this compound in cell-free media) to see if the compound itself reduces the tetrazolium salt.[1][3]

Q2: I am observing high variability between replicate wells when using this compound. How can I improve consistency?

A2: High variability often stems from the physicochemical properties of this compound.

  • Poor Solubility: The compound may not be uniformly dissolved in the culture medium, leading to different effective concentrations across the plate. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.[3] It may be helpful to briefly warm the compound solution to 37°C and vortex it before diluting it into the media.[4]

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to not use the outer wells for experimental samples and instead fill them with sterile PBS or media.[3]

  • Incomplete Formazan Solubilization (MTT Assay): If using the MTT assay, formazan crystals may get trapped within lipid droplets formed by this compound, making them harder to dissolve.[5] Ensure you are using a robust solubilization buffer (like DMSO or an SDS-based solution) and allow for adequate mixing and incubation time to completely dissolve the crystals.[3][6]

Q3: Is a luminescence-based assay like CellTiter-Glo® a better alternative to colorimetric assays for this compound?

A3: Yes, luminescence-based assays are often a better choice. The CellTiter-Glo® assay quantifies ATP, which is a direct indicator of metabolically active cells.[7][8] This method is generally less susceptible to interference from colored or lipidic compounds. However, you should still run a control to ensure that this compound does not directly inhibit the luciferase enzyme. This can be done by adding the compound to a solution with a known amount of ATP and measuring the luminescent signal.[9]

Q4: Can I use an LDH assay to measure cytotoxicity induced by this compound?

A4: Absolutely. The Lactate Dehydrogenase (LDH) assay is an excellent choice for measuring cytotoxicity. It quantifies the amount of LDH released from cells with damaged plasma membranes.[10][11][12] Since this assay measures an enzyme in the culture supernatant, it is not typically affected by compound precipitation or color. This makes it a robust method for assessing cell death caused by this compound.

Q5: How do I prepare this compound for my cell-based assays?

A5: Proper preparation is critical. This compound is soluble in ethanol (30 mg/ml) and DMSO (20 mg/ml).[2]

  • Prepare a high-concentration stock solution in 100% DMSO or ethanol.

  • Serially dilute this stock solution to create intermediate concentrations.

  • For the final step, dilute the intermediate stocks into your cell culture medium. Ensure the final solvent concentration is non-toxic to your cells (e.g., DMSO <0.5%).

  • Always include a "vehicle control" in your experiment, which contains the same final concentration of the solvent (e.g., DMSO) as your highest compound concentration.[3]

Troubleshooting Guide

Problem Potential Cause(s) Related to this compound Recommended Solution(s) Applicable Assays
High Background Signal 1. This compound is directly reducing the tetrazolium salt. 2. Compound precipitation is scattering light. 3. Contamination of reagents.1. Run compound-only controls (no cells) to quantify intrinsic signal. Subtract this background from your experimental wells.[3] 2. Check compound solubility limit. If precipitation is visible, exclude data from that concentration.[4] 3. Switch to a non-colorimetric assay like CellTiter-Glo® (ATP) or LDH (cytotoxicity).MTT, MTS, XTT
Inconsistent or Non-Reproducible Results 1. Poor solubility and uneven distribution of the compound in media. 2. "Edge effects" in the multi-well plate. 3. Incomplete solubilization of formazan crystals (MTT).1. Prepare fresh dilutions for each experiment. Briefly warm and vortex stock before final dilution. Ensure the final solvent concentration is low and consistent.[4] 2. Avoid using the outer wells of the plate for samples; fill them with sterile media instead.[3] 3. Increase solubilization buffer volume and/or mixing time. Pipette up and down vigorously to ensure all formazan is dissolved.[6]All Assays (especially MTT)
Low Signal or No Dose-Response 1. The compound is not cytotoxic at the tested concentrations. 2. The compound has degraded. 3. Assay incubation time is too short or too long.1. Test a wider and higher range of concentrations. 2. Store this compound stock solution at -20°C as recommended.[2] Prepare fresh dilutions from the stock for each experiment. 3. Optimize incubation time for your specific cell line and assay.All Assays
Unstable Luminescent Signal 1. Incomplete cell lysis. 2. Temperature fluctuations. 3. Direct inhibition of luciferase by the compound.1. Ensure thorough mixing of the CellTiter-Glo® reagent with the cell culture. 2. Allow the plate to equilibrate to room temperature before reading.[3] 3. Run a control with a known amount of ATP + compound to check for enzyme inhibition.CellTiter-Glo® (ATP-based)

Experimental Protocols & Methodologies

MTT Cell Viability Assay Protocol

This protocol is adapted for use with potentially interfering lipid compounds like this compound.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in a serum-free or low-serum medium. Ensure the final solvent concentration is below 0.5%.

  • Treatment: Remove the old medium from cells and add the prepared compound dilutions. Include wells for "untreated" (cells + medium), "vehicle control" (cells + medium + solvent), and "compound-only" (medium + compound, no cells) controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01M HCl) to each well. Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[6]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This assay measures ATP as an indicator of viable cells.[7]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up the same controls, especially a "compound-only" control to check for effects on the assay chemistry.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

LDH Cytotoxicity Assay Protocol

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.[11][12]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. In addition to the other controls, you must include:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most kits) 45 minutes before the end of the experiment.

  • Sample Collection: After the treatment period, centrifuge the plate at ~250 x g for 4 minutes to pellet any cells.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis seed_cells 1. Seed Cells in 96-well Plate prepare_compound 2. Prepare this compound Dilutions treat_cells 3. Treat Cells with Compound prepare_compound->treat_cells incubate 4. Incubate (e.g., 24-72h) treat_cells->incubate add_reagent 5. Perform Viability Assay (MTT, ATP, or LDH) incubate->add_reagent read_plate 6. Read Plate (Absorbance/Luminescence) add_reagent->read_plate analyze_data 7. Analyze Data & Calculate Viability read_plate->analyze_data

Caption: General experimental workflow for assessing cell viability.

assay_choice_tree decision decision assay assay start Start: Testing this compound q1 Is compound colored or shows precipitation? start->q1 q2 Is the goal to measure cytotoxicity (membrane damage)? q1->q2 No atp Use ATP-based Assay (e.g., CellTiter-Glo®) q1->atp Yes mtt Use MTT/MTS Assay (with compound-only controls) q2->mtt No ldh Use LDH Release Assay q2->ldh Yes

Caption: Decision tree for selecting a suitable viability assay.

Caption: Potential interference of this compound in MTT assays.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Stearidonoyl Glycine and N-arachidonoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of two N-acyl glycines: Stearidonoyl glycine (SDA-Gly) and N-arachidonoyl glycine (NA-Gly). While both are endogenous lipid signaling molecules, their distinct fatty acid components—stearidonic acid (an omega-3 fatty acid) and arachidonic acid (an omega-6 fatty acid)—suggest divergent physiological roles. This document summarizes the current understanding of their molecular targets and functional effects, supported by experimental data and detailed methodologies.

Introduction

N-acyl amino acids are a class of lipid signaling molecules involved in a wide range of physiological processes. N-arachidonoyl glycine (NA-Gly), a well-studied member of this family, is known to modulate pain, inflammation, and cell migration through interactions with various receptors.[1] In contrast, the biological activities of this compound (SDA-Gly) are less characterized. This guide aims to provide a comparative overview of these two compounds, drawing on available literature to inform future research and drug development efforts.

Comparative Overview of Biological Activity

Biological Target/ActivityThis compound (SDA-Gly)N-arachidonoyl Glycine (NA-Gly)
G-Protein Coupled Receptors
GPR18No direct data available.Agonist.[2]
GPR55No direct data available.Agonist.
GPR120 (FFAR4)Potential agonist activity inferred from its parent fatty acid, stearidonic acid.[3]No direct data available.
Ion Channels
Glycine Receptors (GlyRs)Weak positive allosteric modulator of some subtypes.Modulator of GlyR subtypes.
Physiological Effects
Anti-inflammatory ActivityPotential anti-inflammatory effects inferred from stearidonic acid, which competes with arachidonic acid and is a precursor to anti-inflammatory eicosanoids.[4][5]Demonstrates anti-inflammatory effects.[6]
AnalgesiaNo direct data available.Exhibits analgesic properties.[7]
Cell MigrationNo direct data available.Promotes cell migration.

Detailed Biological Activities

N-arachidonoyl Glycine (NA-Gly)

NA-Gly is a multifaceted signaling molecule with well-documented effects on several key cellular targets:

  • GPR18: NA-Gly is a known agonist of the orphan G protein-coupled receptor GPR18, which is implicated in immune cell migration and other physiological processes.[2]

  • GPR55: NA-Gly also acts as an agonist at GPR55, another orphan GPCR that is involved in pain, inflammation, and bone metabolism.

  • Glycine Receptors: NA-Gly can modulate the activity of glycine receptors, which are important inhibitory neurotransmitter receptors in the central nervous system.

  • Inflammation and Analgesia: Through its interaction with these and other targets, NA-Gly exhibits significant anti-inflammatory and analgesic effects in various preclinical models.[6][7]

  • Cell Migration: NA-Gly has been shown to promote the migration of various cell types, a process that is crucial in both normal physiology and disease.

This compound (SDA-Gly)

Direct experimental data on the biological activity of SDA-Gly is limited. However, based on its structure and the known activities of its parent compound, stearidonic acid, the following potential activities can be inferred:

  • Glycine Receptors: One study has reported that SDA-Gly has a weak potentiating effect on some glycine receptor subtypes.

  • Anti-inflammatory Potential: Stearidonic acid, the fatty acid component of SDA-Gly, is an omega-3 fatty acid that can be converted to anti-inflammatory eicosapentaenoic acid (EPA).[8] It also competes with the pro-inflammatory omega-6 fatty acid arachidonic acid for metabolic enzymes.[3] These properties suggest that SDA-Gly may possess anti-inflammatory activity.[4][5]

  • GPR120 (FFAR4) Activation: Stearidonic acid is a potent activator of GPR120, a receptor involved in metabolic regulation and anti-inflammatory signaling.[3] It is plausible that SDA-Gly could also interact with this receptor.

It is crucial to note that these inferred activities require direct experimental validation.

Signaling Pathways

The signaling pathways activated by NA-Gly are complex and receptor-dependent. The following diagrams illustrate the known pathways for NA-Gly and a proposed pathway for SDA-Gly based on the activity of stearidonic acid.

NA_Gly_Signaling cluster_NA_Gly N-arachidonoyl Glycine (NA-Gly) Signaling cluster_GPR18 GPR18 cluster_GPR55 GPR55 cluster_GlyR Glycine Receptor NA-Gly NA-Gly GPR18 GPR18 NA-Gly->GPR18 Agonist GPR55 GPR55 NA-Gly->GPR55 Agonist GlyR GlyR NA-Gly->GlyR Modulator Gai Gαi GPR18->Gai Cell_Migration Cell Migration GPR18->Cell_Migration AC_inhibition Adenylyl Cyclase Inhibition Gai->AC_inhibition Gaq Gαq GPR55->Gaq PLC PLC Gaq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Modulation Modulation of Neuronal Activity GlyR->Modulation

Caption: Signaling pathways of N-arachidonoyl Glycine (NA-Gly).

SDA_Gly_Proposed_Signaling cluster_SDA_Gly Proposed this compound (SDA-Gly) Signaling cluster_GPR120 GPR120 (inferred) cluster_GlyR_SDA Glycine Receptor SDA-Gly SDA-Gly GPR120 GPR120 SDA-Gly->GPR120 Potential Agonist GlyR_SDA Glycine Receptor SDA-Gly->GlyR_SDA Weak Modulator Anti_inflammatory Anti-inflammatory Signaling GPR120->Anti_inflammatory Potentiation Weak Potentiation GlyR_SDA->Potentiation Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow start Start cell_culture Culture GPCR- expressing cells start->cell_culture dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading baseline Measure baseline fluorescence dye_loading->baseline add_compound Add N-acyl glycine baseline->add_compound measure_fluorescence Monitor fluorescence change add_compound->measure_fluorescence end End measure_fluorescence->end

References

Stearidonoyl Glycine vs. Stearidonic Acid: A Comparative Guide to Their Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known cellular effects of stearidonic acid (SDA) and the potential effects of its glycine conjugate, stearidonoyl glycine. While direct comparative studies on their differential effects are currently unavailable in the scientific literature, this document synthesizes existing experimental data on SDA and extrapolates the likely cellular activities of this compound based on the known biological roles of N-acyl glycines.

Introduction

Stearidonic acid (SDA), an omega-3 polyunsaturated fatty acid (PUFA), is a metabolic intermediate in the conversion of alpha-linolenic acid (ALA) to eicosapentaenoic acid (EPA). It is recognized for its potential health benefits, including anti-inflammatory and anti-cancer properties. This compound belongs to the class of N-acyl amino acids, which are endogenous signaling molecules involved in various physiological processes. This guide will explore the distinct and potentially overlapping cellular impacts of these two related compounds.

Data Presentation: Quantitative Effects on Cellular Processes

Due to the lack of direct comparative studies, the following tables summarize the quantitative data available for stearidonic acid's effects on various cell types.

Table 1: Effects of Stearidonic Acid on Cancer Cell Proliferation and Apoptosis

Cell LineConcentrationEffectReference
MDA-MB-231 (Breast Cancer)Not specifiedReduced cell number[1]
MCF-7 (Breast Cancer)Not specifiedReduced cell number[1]
MCF-12A (Non-tumorigenic Breast)Not specifiedNo significant effect on cell number[1]
MDA-MB-231 (Breast Cancer)Not specifiedIncreased apoptosis[1]

Table 2: Effects of Stearidonic Acid on Cellular Fatty Acid Composition

Cell TypeTreatmentOutcomeReference
MDA-MB-231, MCF-7, MCF-12ASDA-enriched oilIncreased n-3 fatty acids in phospholipids[1]
MDA-MB-231, MCF-7SDA-enriched oilIncreased docosapentaenoic acid (DPA)[1]
Human Subjects (Red Blood Cells)Dietary SDAIncreased EPA levels[2]

Signaling Pathways

The cellular effects of stearidonic acid are mediated through its influence on lipid metabolism and signaling. In contrast, this compound, as an N-acyl glycine, is likely to interact with specific G protein-coupled receptors (GPCRs).

Stearidonic Acid Signaling Pathway

SDA primarily acts by altering the fatty acid composition of cell membranes, which in turn affects the production of downstream signaling molecules like eicosanoids. It competitively inhibits the metabolism of arachidonic acid (AA), an omega-6 fatty acid, leading to a reduction in pro-inflammatory prostaglandins and leukotrienes.

SDA_Pathway SDA Stearidonic Acid Membrane Membrane Phospholipids SDA->Membrane Incorporation COX COX enzymes SDA->COX Competitive inhibition LOX LOX enzymes SDA->LOX Competitive inhibition Elongase Elongase SDA->Elongase AA Arachidonic Acid (AA) Membrane->AA PLA2 PLA2 AA->COX AA->LOX Pro_inflammatory Pro-inflammatory Eicosanoids COX->Pro_inflammatory LOX->Pro_inflammatory Anti_inflammatory Anti-inflammatory Metabolites EPA Eicosapentaenoic Acid (EPA) EPA->Anti_inflammatory Desaturase Δ5-Desaturase Elongase->Desaturase Desaturase->EPA

Caption: Stearidonic Acid Signaling Pathway.

Hypothesized this compound Signaling Pathway

Based on the known mechanisms of other N-acyl glycines, this compound is predicted to act as a signaling molecule that binds to and activates specific GPCRs, such as GPR18. This interaction could initiate downstream signaling cascades involving calcium mobilization and modulation of adenylyl cyclase activity, potentially leading to anti-inflammatory and analgesic effects.

SG_Pathway SG This compound GPCR GPR18 (putative) SG->GPCR G_protein G-protein GPCR->G_protein Effector Effector Enzymes (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messengers (e.g., cAMP, Ca2+) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) Second_Messenger->Cellular_Response

Caption: Hypothesized this compound Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Culture and Proliferation Assay (for Stearidonic Acid)
  • Cell Lines: MDA-MB-231, MCF-7 (tumorigenic human breast cancer), and MCF-12A (non-tumorigenic human breast) cells were used.

  • Treatment: Cells were treated with a lipid mixture containing SDA-enriched flax oil. The exact concentration of SDA was not specified in the abstract.

  • Proliferation Assessment: Cell numbers were determined after treatment to assess the effect on cell growth. The method for cell counting (e.g., hemocytometer, automated cell counter) was not detailed in the abstract.

  • Apoptosis Determination: Apoptosis in tumor cells was determined using methods to identify apoptotic cells and measure the expression of pro-apoptotic molecules like caspase-10, Bad, or Bid. The specific techniques (e.g., TUNEL assay, Western blotting) were not specified in the abstract.

Fatty Acid Analysis (for Stearidonic Acid)
  • Sample Preparation: Phospholipids were extracted from treated cells or tumors.

  • Analysis: The fatty acid composition of the phospholipids was determined. While the specific method is not stated in the abstract, gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) are standard techniques for this type of analysis.

Differential Effects on Cells: A Comparative Summary

While a direct, evidence-based comparison is challenging due to the lack of research on this compound, we can infer potential differences based on their chemical nature and the known activities of their respective classes.

  • Mechanism of Action: Stearidonic acid primarily acts as a precursor to other anti-inflammatory lipids and modulates membrane composition. This compound is likely a signaling molecule that interacts with specific receptors to elicit a cellular response.

  • Cellular Targets: Stearidonic acid's effects are broad, impacting any cell type where it can be incorporated into membranes and metabolized. This compound's effects would be more specific to cells expressing its target receptor(s).

  • Potential for Synergy: It is plausible that this compound could be synthesized endogenously from stearidonic acid and glycine. If so, some of the observed effects of stearidonic acid could be mediated, in part, by its conversion to this compound.

Future Research Directions

To fully elucidate the differential effects of this compound and stearidonic acid, future research should focus on:

  • Direct Comparative Studies: Head-to-head studies comparing the effects of both compounds on various cell lines, focusing on proliferation, apoptosis, inflammation, and lipid metabolism.

  • Receptor Identification: Identifying and characterizing the specific cellular receptors for this compound.

  • In Vivo Studies: Investigating the in vivo effects of this compound and comparing them to the known effects of stearidonic acid in animal models of disease.

Conclusion

Stearidonic acid has demonstrated clear anti-cancer and anti-inflammatory potential through its influence on cellular lipid composition. While this compound remains largely uncharacterized, its classification as an N-acyl glycine suggests it may function as a specific signaling molecule with distinct cellular effects. Further research is imperative to unlock the therapeutic potential of both of these related but likely functionally distinct molecules.

References

Comparative Analysis of GPR55 Receptor Activation by N-Acyl Glycines and Other Lipids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the activation of the G protein-coupled receptor 55 (GPR55) by various lipid molecules. This guide provides a comparative overview of the available experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows.

Introduction

G protein-coupled receptor 55 (GPR55) is an atypical cannabinoid receptor implicated in a range of physiological processes, including pain sensation, inflammation, and cellular proliferation. Its activation by various endogenous and synthetic lipids has made it an attractive target for therapeutic intervention. This guide focuses on the activation of GPR55 by the N-acyl glycine family of lipids, with a particular emphasis on N-arachidonoyl glycine (NAGly), and compares its activity with other known lipid ligands.

Notably, a comprehensive search of the current scientific literature did not yield any publicly available experimental data on the activation of the GPR55 receptor by Stearidonoyl glycine. Therefore, a direct comparison with this specific lipid cannot be made at this time. The following sections provide a detailed comparison based on available data for N-arachidonoyl glycine and other relevant lipid agonists.

Quantitative Comparison of GPR55 Agonists

The potency and efficacy of various lipid ligands at the GPR55 receptor have been determined using a variety of functional assays. The following table summarizes the available quantitative data for key GPR55 agonists. It is important to note that the reported values can vary depending on the specific assay and cell system used.

LigandAssay TypeCell LineParameterValue (µM)Reference
N-Arachidonoyl glycine (NAGly) Calcium MobilizationHAGPR55/CHOEC₅₀~0.546[1]
MAPK (ERK1/2) PhosphorylationHAGPR55/CHO-Significant activation at 3 µM and 10 µM[1]
Lysophosphatidylinositol (LPI) Calcium MobilizationGPR55-HEK293EC₅₀0.049 ± 0.004[2]
NFAT ActivationGPR55-HEK293EC₅₀1.10 ± 0.02[2]
ERK1/2 PhosphorylationGPR55-HEK293EC₅₀0.074 ± 0.013[2]
AM251 Calcium MobilizationGPR55-HEK293EC₅₀0.63 ± 0.11[2]
NFAT ActivationGPR55-HEK293EC₅₀1.13 ± 0.07[2]
ERK1/2 PhosphorylationGPR55-HEK293EC₅₀0.54 ± 0.15[2]
SR141716A (Rimonabant) Calcium MobilizationGPR55-HEK293EC₅₀1.14 ± 0.03[2]
ERK1/2 PhosphorylationGPR55-HEK293EC₅₀0.64 ± 0.25[2]

GPR55 Signaling Pathways

Activation of GPR55 by agonist binding initiates a cascade of intracellular signaling events. The receptor primarily couples to G proteins of the Gq and G12/13 families. This leads to the activation of downstream effectors, including phospholipase C (PLC) and the small GTPase RhoA. PLC activation results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium stores and the activation of protein kinase C (PKC). The RhoA pathway is crucial for cytoskeletal rearrangements. These signaling cascades ultimately converge on the activation of mitogen-activated protein kinases (MAPK), such as ERK1/2, and the regulation of transcription factors.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 Gq Gαq GPR55->Gq activates G1213 Gα12/13 GPR55->G1213 activates Ligand Lipid Agonist (e.g., NAGly, LPI) Ligand->GPR55 binds PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G1213->RhoA activates IP3 IP₃ PLC->IP3 produces ERK ERK1/2 Activation RhoA->ERK Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Ca_release->ERK leads to Transcription Transcription Factor Activation ERK->Transcription

GPR55 Receptor Signaling Cascade.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR55 activation.

Workflow Diagram:

Calcium_Mobilization_Workflow A 1. Seed GPR55-expressing cells in a 96-well plate B 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Add test compounds (e.g., this compound, NAGly) B->C D 4. Measure fluorescence intensity over time using a plate reader C->D E 5. Analyze data to determine EC₅₀ values D->E

Calcium Mobilization Assay Workflow.

Detailed Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human GPR55 receptor in appropriate growth medium. Seed the cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and an anion-exchange inhibitor like probenecid in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Incubation: Remove the growth medium from the cells and add the dye-loading solution. Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition: Prepare serial dilutions of the test lipids (e.g., N-arachidonoyl glycine, LPI) in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated liquid handling system to add the compound dilutions to the cell plate. Measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm for Fluo-4) kinetically, immediately before and after compound addition.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

MAPK (ERK1/2) Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK signaling pathway downstream of GPR55 activation.

Workflow Diagram:

ERK_Phosphorylation_Workflow A 1. Serum-starve GPR55-expressing cells to reduce basal ERK activation B 2. Treat cells with test compounds for a defined period (e.g., 5-30 min) A->B C 3. Lyse cells and collect protein extracts B->C D 4. Separate proteins by SDS-PAGE and transfer to a membrane (Western Blot) C->D E 5. Probe with antibodies against phosphorylated ERK (p-ERK) and total ERK D->E F 6. Detect and quantify band intensities E->F G 7. Normalize p-ERK to total ERK and compare to control F->G

ERK Phosphorylation Assay Workflow.

Detailed Methodology:

  • Cell Culture and Starvation: Plate GPR55-expressing cells in multi-well plates. Once confluent, starve the cells in serum-free medium for 12-24 hours to reduce basal levels of ERK phosphorylation.

  • Compound Treatment: Treat the serum-starved cells with various concentrations of the test lipids for a predetermined time (typically 5 to 30 minutes) at 37°C.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample. Compare the normalized values of treated samples to the vehicle control to determine the fold-increase in ERK phosphorylation.

Conclusion

The available evidence robustly demonstrates that N-arachidonoyl glycine is an agonist of the GPR55 receptor, capable of inducing intracellular calcium mobilization and activating the MAPK/ERK signaling pathway. Its potency is comparable to other known synthetic GPR55 modulators like AM251 and SR141716A in certain functional assays, although it appears to be less potent than the principal endogenous ligand, lysophosphatidylinositol (LPI).

The lack of data for this compound's activity at GPR55 highlights a gap in the current understanding of the structure-activity relationships for N-acyl glycines at this receptor. Further research is warranted to investigate how variations in the fatty acid chain length and degree of saturation within the N-acyl glycine family influence GPR55 activation. Such studies would provide valuable insights for the design and development of novel and selective GPR55 modulators for therapeutic applications.

References

A Comparative Analysis of FAAH Inhibition: Stearidonoyl Glycine and Other N-Acyl Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of various N-acyl amides on Fatty Acid Amide Hydrolase (FAAH), with a particular focus on the potential activity of Stearidonoyl glycine. FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other related signaling lipids. Its inhibition is a key therapeutic strategy for a range of neurological and inflammatory disorders. This document summarizes quantitative inhibitory data, details common experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Comparison of FAAH Inhibition

The inhibitory potency of a compound against FAAH is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). The following table summarizes the available data for a selection of N-acyl amides, providing a framework for comparing their efficacy.

CompoundTypeIC50 (Human FAAH)IC50 (Rat FAAH)Reference Compound(s)
N-arachidonoyl glycine N-Acyl Amino Acid-4.9 µM-
N-oleoyl glycine N-Acyl Amino Acid---
N-arachidonoyl ethanolamine (Anandamide) N-Acyl EthanolamineSubstrateSubstrateEndogenous Ligand
N-oleoyl ethanolamine N-Acyl Ethanolamine---
N-palmitoyl ethanolamine N-Acyl Ethanolamine---
URB597 Carbamate Inhibitor4.6 nM4.6 nMPotent Inhibitor
AM4303 Selective FAAH Inhibitor2 nM1.9 nMPotent and Selective Inhibitor
AM4302 Dual FAAH/MAGL Inhibitor60 nM31 nMDual Target Inhibitor

Signaling Pathway of FAAH and its Inhibition

FAAH plays a crucial role in terminating the signaling of anandamide (AEA) and other fatty acid amides.[2] By hydrolyzing these signaling lipids, FAAH reduces their availability to activate cannabinoid receptors (CB1 and CB2), thereby modulating a variety of physiological processes including pain, mood, and inflammation.[3][4] Inhibition of FAAH leads to an accumulation of endogenous substrates like anandamide, enhancing endocannabinoid signaling.[2]

FAAH_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Blocks Release NAPE NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate for AEA Anandamide (AEA) NAPE_PLD->AEA Produces AEA->CB1 Activates FAAH FAAH AEA->FAAH Hydrolyzed by Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Produces FAAH_Inhibitor FAAH Inhibitor (e.g., this compound) FAAH_Inhibitor->FAAH Inhibits

FAAH Signaling and Inhibition

Experimental Protocols

The determination of FAAH inhibitory activity is crucial for the development of new therapeutic agents. A widely used method is the in vitro fluorometric assay.

In Vitro Fluorometric FAAH Inhibition Assay

This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate. The inhibition of this activity by a test compound, such as this compound or other N-acyl amides, can be quantified to determine its IC50 value.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test compounds (e.g., this compound, other N-acyl amides) dissolved in DMSO

  • Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final concentration of DMSO should be kept low (typically <1%) to avoid interference with the assay.

  • Enzyme and Substrate Preparation: Prepare working solutions of the FAAH enzyme and the AAMCA substrate in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the FAAH enzyme, and the test compound or control. Include wells with enzyme and buffer only (vehicle control) and wells with buffer only (blank).

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) over time in a kinetic mode at 37°C.

  • Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time curve. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.

FAAH_Inhibition_Assay_Workflow A Prepare Reagents (FAAH, Buffer, Inhibitors, Substrate) B Plate Setup (Enzyme + Inhibitor/Vehicle) A->B C Pre-incubation (37°C, 15 min) B->C D Initiate Reaction (Add Fluorogenic Substrate) C->D E Measure Fluorescence (Kinetic Reading at 37°C) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

In Vitro FAAH Inhibition Assay Workflow

Conclusion

The inhibition of FAAH presents a promising avenue for therapeutic intervention in a variety of disorders. While direct experimental data for this compound is pending, its structural similarity to known FAAH inhibitors like N-arachidonoyl glycine suggests it is a viable candidate for further investigation. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of endocannabinoid pharmacology and drug development. Future studies should focus on determining the precise IC50 of this compound and exploring its in vivo efficacy and selectivity.

References

A-Comparative Guide to Validating the Binding Specificity of the Putative Stearidonoyl Glycine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules involved in diverse physiological processes.[1][2] Stearidonoyl glycine, an NAA comprising stearidonic acid and glycine, has been noted for its potential biological activities, including a weak potentiation effect on certain glycine receptor subtypes.[3][4] The identification and validation of a specific receptor for this compound are critical to understanding its mechanism of action and therapeutic potential.

This guide provides a comprehensive framework for researchers who have putatively identified a receptor for this compound, hereafter referred to as SGR (this compound Receptor). The focus is on the experimental validation of binding specificity, a crucial step to confirm that SGR preferentially binds to this compound over other structurally related or functionally distinct endogenous molecules. The methodologies described herein are based on established principles of receptor pharmacology.

Comparative Ligand Binding Affinity

To validate the specificity of SGR, it is essential to compare the binding affinity of this compound with a panel of alternative ligands. A specific receptor should exhibit significantly higher affinity for its endogenous ligand than for other molecules. The table below presents hypothetical data from a competitive radioligand binding assay, illustrating a favorable specificity profile for SGR. The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.[5][6]

Table 1: Comparative Binding Affinities (Ki) of Various Ligands for the Putative SGR

Ligand CategoryCompoundHypothetical Ki (nM)Rationale for Inclusion
Primary Ligand This compound 15 The putative endogenous ligand.
Structural Analogs (Fatty Acid Variation) Arachidonoyl glycine850Tests the importance of the stearidonoyl (18:4) acyl chain versus the arachidonoyl (20:4) chain.[7]
Oleoyl glycine>10,000Tests the effect of a monounsaturated acyl chain.
Stearoyl glycine>10,000Tests the effect of a fully saturated acyl chain.[8]
Structural Analogs (Amino Acid Variation) Stearidonoyl alanine1,200Tests the importance of the glycine headgroup versus alanine.
Stearidonoyl serine5,500Tests the importance of the glycine headgroup versus serine.
Constituent Parts Stearidonic Acid>20,000Determines if the fatty acid alone can bind.
Glycine>50,000Determines if the amino acid alone can bind.
Unrelated Lipid Mediator Lysophosphatidic Acid>50,000A structurally distinct lipid signaling molecule to test for general lipid-binding properties.
Comparative Ligand Functional Potency

Binding alone is not sufficient to validate a receptor. The binding event must lead to a functional cellular response. For a G protein-coupled receptor (GPCR), agonist-induced activation can be measured using a [³⁵S]GTPγS binding assay, which quantifies the first step in G protein activation.[9][10] The potency of a ligand is determined by its EC₅₀ value, the concentration at which it produces 50% of the maximal response. A lower EC₅₀ indicates higher potency.

Table 2: Comparative Functional Potency (EC₅₀) of Ligands at the Putative SGR

LigandHypothetical EC₅₀ (nM) ([³⁵S]GTPγS Assay)Maximum Stimulation (% of Basal)
This compound 45 250%
Arachidonoyl glycine2,500180%
Oleoyl glycineNo significant stimulation-
Stearoyl glycineNo significant stimulation-
Stearidonoyl alanine4,200150%
Stearidonoyl serine>10,000-

Experimental Protocols

Detailed and reproducible protocols are fundamental to validating experimental findings.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.[5][11]

Materials:

  • Cell membranes from a stable cell line overexpressing the putative SGR.

  • Radiolabeled ligand (e.g., [³H]-Stearidonoyl glycine or a suitable high-affinity analog).

  • Unlabeled this compound and competitor compounds.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of unlabeled competitor compounds. Prepare the radiolabeled ligand at a final concentration close to its dissociation constant (Kd).

  • Assay Setup: In a 96-well plate, add assay buffer, the unlabeled competitor, the radiolabeled ligand, and the SGR-containing membrane preparation (typically 10-50 µg protein per well).[12]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Protocol 2: [³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins following receptor stimulation by an agonist.[9][13] It is used to determine the potency (EC₅₀) and efficacy (Emax) of ligands.

Materials:

  • SGR-expressing cell membranes.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Test agonists (this compound and analogs).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).

Procedure:

  • Membrane-Bead Coupling: Pre-incubate SGR membranes with SPA beads to allow for coupling.

  • Reagent Preparation: Prepare serial dilutions of the test agonists. Prepare a solution containing GDP (typically 10-30 µM) and [³⁵S]GTPγS (typically 0.1-0.5 nM) in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane-bead slurry, the test agonist, and the GDP/[³⁵S]GTPγS solution.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow for G protein activation and [³⁵S]GTPγS binding.

  • Signal Detection: No separation step is required for SPA. The plate is centrifuged briefly to settle the beads and then read directly in a microplate scintillation counter. Only [³⁵S]GTPγS bound to G proteins on the membranes coupled to the beads will be close enough to generate a detectable light signal.

  • Data Analysis: Plot the scintillation counts against the log concentration of the agonist. Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ and the maximum stimulation (Emax) over basal levels.

Visualizations

Experimental and Logical Workflows

Diagrams are essential for visualizing complex processes and relationships. The following workflows are rendered using Graphviz.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Specificity Analysis ReceptorPrep Prepare SGR-expressing cell membranes RadioAssay Competitive Radioligand Binding Assay ReceptorPrep->RadioAssay CalcKi Calculate Ki values for all ligands RadioAssay->CalcKi CompareData Compare Ki and EC50 (Tables 1 & 2) CalcKi->CompareData GTPAssay [35S]GTPγS Binding Assay CalcEC50 Calculate EC50 and Emax for all ligands GTPAssay->CalcEC50 CalcEC50->CompareData Conclusion Conclusion: SGR is a specific receptor for this compound CompareData->Conclusion

Caption: Workflow for validating SGR binding specificity.

G cluster_Gprotein G Protein Cycle Ligand Stearidonoyl glycine Receptor SGR (GPCR) Ligand->Receptor Binds G_inactive Gαβγ-GDP Receptor->G_inactive Activates G_active Gα-GTP G_inactive->G_active GDP/GTP Exchange G_active->G_inactive GTP hydrolysis G_beta_gamma Gβγ Effector Adenylyl Cyclase G_active->Effector Inhibits cAMP ↓ cAMP Effector->cAMP Response Cellular Response cAMP->Response

Caption: Hypothetical SGR signaling pathway.

References

A Comparative Guide to the Cross-Validation of Stearidonoyl Glycine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipid signaling molecules is paramount for elucidating biological pathways and developing novel therapeutics. Stearidonoyl glycine, an N-acyl amino acid, is an emerging metabolite of interest. This guide provides an objective comparison of prevalent analytical methodologies for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or other detectors, and Enzyme-Linked Immunosorbent Assay (ELISA). We present supporting experimental data derived from studies on closely related N-acyl glycines and outline a framework for cross-validation to ensure data integrity and comparability across different analytical platforms.

Metabolic Pathway of this compound

This compound is formed through the conjugation of stearidonic acid, an omega-3 polyunsaturated fatty acid, with the amino acid glycine. This conversion is a part of the broader N-acyl amino acid metabolism.[1] Understanding this pathway is crucial for interpreting quantitative data in the context of its biological significance.

cluster_0 Cellular Environment Stearidonic Acid Stearidonic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Stearidonic Acid->Acyl-CoA Synthetase Glycine Glycine N-acyltransferase N-acyltransferase Glycine->N-acyltransferase Stearidonoyl-CoA Stearidonoyl-CoA Acyl-CoA Synthetase->Stearidonoyl-CoA Stearidonoyl-CoA->N-acyltransferase Stearidonoyl_glycine This compound N-acyltransferase->Stearidonoyl_glycine

Caption: Biosynthesis of this compound.

Quantitative Method Comparison

The choice of quantification method depends on factors such as required sensitivity, selectivity, sample matrix, and throughput. Below is a summary of typical performance characteristics for LC-MS/MS, HPLC, and ELISA, based on data from related N-acyl glycine analyses.

ParameterLC-MS/MSHPLC-UVELISA
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbanceAntigen-antibody binding with enzymatic signal amplification
Selectivity Very HighModerate to HighHigh (depends on antibody specificity)
Sensitivity (LOD) Low pg/mL to ng/mLHigh ng/mL to µg/mLLow to mid pg/mL
Linearity (R²) >0.99[2]>0.99Typically >0.98
Precision (%CV) <15%<15%<20%
Throughput ModerateModerateHigh
Matrix Effect Potential for ion suppression/enhancementCan be affected by co-eluting compoundsLess susceptible to matrix effects
Cost HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of quantitative results. The following are generalized protocols for the quantification of this compound, adapted from established methods for similar N-acyl amino acids.

Sample Preparation from Biological Matrices

Accurate quantification begins with robust sample preparation to extract the analyte of interest and remove interfering substances.

  • Plasma/Serum: Protein precipitation is a common first step. Add 4 volumes of cold acetonitrile containing a suitable internal standard (e.g., d8-Arachidonoyl glycine) to 1 volume of plasma or serum. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be further processed.

  • Tissue Homogenates: Tissues should be homogenized in a suitable buffer. A liquid-liquid extraction (LLE) is often employed. After homogenization, add a mixture of organic solvents (e.g., methanol and methyl tert-butyl ether) to extract the lipids, including this compound.[3] The organic phase is then collected, dried, and reconstituted in a solvent compatible with the analytical method.

LC-MS/MS Quantification

LC-MS/MS is a highly sensitive and selective method for quantifying small molecules in complex matrices.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is common.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often optimal for N-acyl amino acids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion (M-H)- of this compound and a specific product ion are monitored.

HPLC with UV Detection

While less sensitive than LC-MS/MS, HPLC with UV detection can be a viable alternative, especially for samples with higher concentrations of the analyte.

  • Derivatization: To enhance UV detection, derivatization of the carboxyl group of this compound may be necessary.

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Similar to LC-MS/MS, a gradient of acidified water and an organic solvent is used.

  • Detection: UV detector set to the maximum absorbance wavelength of the derivatized or underivatized analyte.

ELISA

An ELISA for this compound would likely be a competitive assay. As a specific commercial kit may not be available, this would likely require custom antibody development.

  • Principle: A known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of anti-Stearidonoyl glycine antibody-coated wells.

  • Procedure:

    • Standards and samples are added to the antibody-coated microplate.

    • Enzyme-conjugated this compound is added.

    • After incubation and washing, a substrate solution is added.

    • The color development is stopped, and the absorbance is measured. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods yield comparable results.[4] This is particularly important when transferring methods between laboratories or when comparing data from different studies.

cluster_0 Cross-Validation Process Sample_Set Prepare a Set of Quality Control (QC) Samples (Low, Medium, High Concentrations) Method_A Analyze QC Samples with Method A (e.g., LC-MS/MS) Sample_Set->Method_A Method_B Analyze QC Samples with Method B (e.g., HPLC) Sample_Set->Method_B Method_C Analyze QC Samples with Method C (e.g., ELISA) Sample_Set->Method_C Data_Analysis Statistical Comparison of Results (e.g., Bland-Altman plot, correlation analysis) Method_A->Data_Analysis Method_B->Data_Analysis Method_C->Data_Analysis Conclusion Determine Comparability and Bias Between Methods Data_Analysis->Conclusion

Caption: Workflow for cross-validation of analytical methods.

The quantification of this compound can be approached by several analytical techniques, with LC-MS/MS offering the highest sensitivity and selectivity. HPLC provides a cost-effective alternative for less demanding applications, while ELISA, if developed, could offer high-throughput screening capabilities. A thorough cross-validation of these methods is critical for ensuring the reliability and comparability of data, which is fundamental for advancing research and drug development in the field of lipidomics.

References

A Comparative Analysis of Stearidonoyl Glycine and Endocannabinoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural, metabolic, and signaling properties of Stearidonoyl glycine and classical endocannabinoids. This document synthesizes available experimental data to offer a comprehensive overview of their distinct and overlapping biological activities.

Introduction to Endogenous Lipid Signaling Molecules

The landscape of lipid signaling is continually expanding, with the discovery of numerous bioactive lipids that play crucial roles in cellular communication and physiological regulation. Among these, the endocannabinoid system has been extensively studied, revealing a complex network of receptors, endogenous ligands, and metabolic enzymes that are central to processes such as pain, mood, appetite, and immune function. The primary endocannabinoid ligands are N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG).

More recently, a related class of lipid mediators, the N-acyl amino acids (NAAAs), has garnered significant attention. These molecules, which include this compound, are structurally similar to endocannabinoids and are considered part of the expanded "endocannabinoidome."[1] Despite their structural resemblance, emerging evidence indicates that NAAAs often engage distinct signaling pathways and exhibit unique physiological effects, presenting novel opportunities for therapeutic intervention. This guide provides a detailed comparative analysis of this compound and the classical endocannabinoids, anandamide and 2-AG, focusing on their biosynthesis, metabolism, receptor interactions, and functional outcomes.

Biosynthesis and Metabolism: Shared Pathways and Key Differences

The cellular concentrations of both endocannabinoids and N-acyl amino acids are tightly controlled by a balance of on-demand synthesis and enzymatic degradation.

Endocannabinoids: Anandamide is primarily synthesized from N-arachidonoyl phosphatidylethanolamine (NAPE) by the action of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). 2-AG is produced from diacylglycerol (DAG) by diacylglycerol lipase (DAGL). The primary catabolic enzyme for anandamide is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes it to arachidonic acid and ethanolamine.[2] 2-AG is mainly degraded by monoacylglycerol lipase (MAGL).

This compound and other N-Acyl Amino Acids: The biosynthesis of N-acyl amino acids can occur through several pathways. One major route involves the direct condensation of a fatty acid (or its CoA derivative) with an amino acid, a reaction that can be catalyzed by enzymes such as glycine N-acyltransferase.[3][4] Another proposed pathway for some N-acyl glycines is the sequential oxidation of the corresponding N-acyl ethanolamine precursor.[4] Like anandamide, many N-acyl amino acids, including N-arachidonoyl glycine, are substrates for FAAH, which hydrolyzes them to the constituent fatty acid and amino acid.[1][5] However, the efficiency of FAAH-mediated hydrolysis can vary significantly between different N-acyl amides.

Comparative Quantitative Data

The following tables summarize the available quantitative data for the receptor binding affinities and enzymatic hydrolysis of endocannabinoids and relevant N-acyl amino acids. It is important to note that direct quantitative data for this compound is limited. Therefore, data for structurally similar long-chain saturated or monounsaturated N-acyl glycines are included as surrogates where indicated, and this should be considered when interpreting the data.

Table 1: Receptor Binding Affinities (Ki in nM)

CompoundCB1 ReceptorCB2 ReceptorGPR18GPR55GPR92
Anandamide (AEA) 89[3]371[3]Agonist (EC50 available)Agonist (EC50 = 18 nM)[3]No significant activity
2-Arachidonoylglycerol (2-AG) Full agonist[6]Primary endogenous ligand[6]-Agonist[7]No significant activity
N-Arachidonoyl Glycine (NAGly) No significant affinity[8]No significant affinity[8]Agonist (EC50 < 1 nM)[9]Agonist[10]Agonist[7]
N-Stearoyl-glycine Data not availableData not availableData not availableData not availableData not available
N-Palmitoyl-glycine (Surrogate) Data not availableData not availableAgonist[11]Data not availableData not available
N-Oleoyl-glycine (Surrogate) Activator[12]Data not availableData not availableData not availableData not available

Table 2: FAAH Hydrolysis Kinetics

CompoundKm (µM)Vmax (nmol/min/mg)Relative Hydrolysis Rate (vs. Anandamide)
Anandamide (AEA) 25.3 ± 14.2[12]0.29 ± 0.13[12]100%
N-Arachidonoyl Glycine (NAGly) Data not available0.02[13]~4%[13]
N-Stearoyl-glycine Data not availableData not availableData not available
N-Oleoyl-glycine (C18:1-Gly) Data not available~0.1[1]~20%[1]

Signaling Pathways: Divergent Mechanisms of Action

A key distinction between classical endocannabinoids and this compound lies in their primary signaling targets. Anandamide and 2-AG exert most of their physiological effects through the activation of the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. In contrast, N-acyl amino acids like N-arachidonoyl glycine do not bind to CB1 and CB2 receptors but instead interact with a distinct set of orphan GPCRs, including GPR18, GPR55, and GPR92.[7][9][14]

Endocannabinoid Signaling Pathway

Endocannabinoid_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Release Neurotransmitter Release Vesicle->Release Anandamide Anandamide Anandamide->CB1 Binds to FAAH FAAH Anandamide->FAAH Degraded by Two_AG 2-AG Two_AG->CB1 Binds to MAGL MAGL Two_AG->MAGL Degraded by NAPE_PLD NAPE-PLD NAPE_PLD->Anandamide DAGL DAGL DAGL->Two_AG Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol NAPE NAPE NAPE->NAPE_PLD Synthesizes DAG DAG DAG->DAGL Synthesizes

Endocannabinoid retrograde signaling at the synapse.

N-Acyl Amino Acid Signaling Pathway

NAAA_Signaling cluster_cell Target Cell cluster_receptors Orphan GPCRs NAAA N-Acyl Amino Acid (e.g., this compound) GPR18 GPR18 NAAA->GPR18 GPR55 GPR55 NAAA->GPR55 GPR92 GPR92 NAAA->GPR92 G_protein Gαq/11 or Gαi/o GPR18->G_protein Activates GPR55->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG_sig DAG PIP2->DAG_sig ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG_sig->PKC Activates Ca_release Ca2+ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response

Signaling pathways of N-acyl amino acids via orphan GPCRs.

Physiological Effects: Overlapping and Distinct Roles

The differences in receptor activation translate to both shared and unique physiological effects.

Endocannabinoids are well-established modulators of:

  • Pain and Inflammation: Both anandamide and 2-AG have analgesic and anti-inflammatory properties, primarily mediated by CB1 and CB2 receptors.

  • Neurotransmission: They act as retrograde messengers, modulating the release of various neurotransmitters.

  • Appetite and Metabolism: The endocannabinoid system is a key regulator of food intake and energy balance.

  • Mood and Anxiety: Endocannabinoids are implicated in the regulation of emotional states.

This compound and other N-Acyl Amino Acids have been shown to be involved in:

  • Pain and Inflammation: N-arachidonoyl glycine exhibits analgesic and anti-inflammatory effects, although through mechanisms distinct from CB1/CB2 activation.[14]

  • Cell Migration: N-arachidonoyl glycine potently drives the migration of microglia through GPR18.[9]

  • Cardiovascular Function: Some N-acyl amino acids, including N-arachidonoyl glycine, can act as vasorelaxants.[15]

  • Energy Homeostasis: Certain N-acyl amino acids are involved in the regulation of energy balance.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparative analysis of this compound and endocannabinoids.

Radioligand Displacement Assay for Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., CB1, CB2, GPR18, GPR55) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand (e.g., [³H]CP55940 for cannabinoid receptors).

  • Test compound (non-radiolabeled).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the test compound.

  • Include control wells for total binding (no test compound) and non-specific binding (excess non-radiolabeled ligand).

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation.

FAAH Enzyme Activity Assay

Objective: To measure the rate of hydrolysis of a substrate (e.g., this compound or anandamide) by the FAAH enzyme and to determine the kinetic parameters (Km and Vmax).

Materials:

  • Recombinant FAAH or cell/tissue lysates containing FAAH.

  • Substrate (e.g., anandamide or N-acyl glycine).

  • Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

  • Quenching solution (e.g., acidic organic solvent).

  • LC-MS/MS system for product quantification.

Procedure:

  • Prepare varying concentrations of the substrate.

  • Pre-warm the FAAH enzyme preparation and assay buffer to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate to the enzyme preparation.

  • Incubate for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Quantify the amount of product formed (e.g., stearic acid or arachidonic acid) using LC-MS/MS.

  • Plot the reaction velocity against the substrate concentration.

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Calcium Mobilization Assay for GPCR Signaling

Objective: To assess the activation of Gq-coupled GPCRs (e.g., GPR55) by a test compound by measuring the resulting increase in intracellular calcium concentration.

Materials:

  • Cells expressing the GPCR of interest (e.g., HEK293 cells transfected with GPR55).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Test compound.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add the test compound at various concentrations to the wells.

  • Immediately begin kinetic measurement of the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the release of intracellular calcium.

  • Determine the EC50 value (concentration of the test compound that produces 50% of the maximal response) from the dose-response curve.

Conclusion

The comparative analysis of this compound and endocannabinoids reveals a fascinating interplay of structural similarity and functional divergence. While both classes of molecules are integral to the broader "endocannabinoidome" and share metabolic pathways, their distinct receptor pharmacology leads to different signaling cascades and physiological effects. Endocannabinoids primarily act through the well-characterized CB1 and CB2 receptors, whereas N-acyl amino acids like this compound engage a separate set of orphan GPCRs. This divergence opens up new avenues for therapeutic development, allowing for the targeted modulation of specific physiological processes without the psychoactive side effects associated with CB1 receptor activation. Further research into the specific receptor interactions and downstream signaling of individual N-acyl amino acids, including this compound, is crucial for fully elucidating their therapeutic potential.

References

A Comparative Analysis of Stearidonic Acid and EPA on Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative experimental data for stearidonoyl glycine versus eicosapentaenoic acid (EPA) on inflammatory pathways is not currently available in published scientific literature. This guide provides a comparative analysis of stearidonic acid (SDA), the direct metabolic precursor to EPA, and EPA. This information is intended to serve as a valuable resource for researchers investigating the anti-inflammatory potential of omega-3 fatty acids.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases. Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is well-established for its anti-inflammatory properties.[1][2] Stearidonic acid (SDA) is a plant-derived omega-3 fatty acid that serves as a metabolic precursor to EPA.[3] Understanding the comparative effects of these fatty acids on inflammatory pathways is crucial for the development of novel anti-inflammatory therapeutics. This guide provides a summary of available experimental data comparing the effects of SDA and EPA on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and their impact on pro-inflammatory cytokine production.

Quantitative Data Summary

The following tables summarize the quantitative effects of SDA and EPA on various inflammatory markers as reported in preclinical studies.

Table 1: Effect of Stearidonic Acid (SDA) on Inflammatory Markers

Cell LineInflammatory StimulusMarkerConcentration of SDAResultReference
RAW 264.7 macrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) Production50 µMSignificant suppression[4]
RAW 264.7 macrophagesLipopolysaccharide (LPS)iNOS Protein Levels50 µMSignificant downregulation[4]
RAW 264.7 macrophagesLipopolysaccharide (LPS)NF-κB Nuclear TranslocationNot specifiedInhibition[4]
RAW 264.7 macrophagesLipopolysaccharide (LPS)MAPK Phosphorylation (ERK1/2, JNK, p38)Not specifiedInhibition[4]
ob/ob Mouse Adipose Stem CellsLipopolysaccharide (LPS)IL-6 Secretion100 µmol/LSignificant reduction
ob/ob Mouse Adipose Stem CellsLipopolysaccharide (LPS)IL-6 mRNA Expression100 µmol/LDecreased
ob/ob Mouse Adipose Stem CellsLipopolysaccharide (LPS)TLR2 Protein Expression100 µmol/LSuppressed
ob/ob Mouse Adipose Stem CellsLipopolysaccharide (LPS)NF-κB Activation and Translocation100 µmol/LSignificantly lowered

Table 2: Effect of Eicosapentaenoic Acid (EPA) on Inflammatory Markers

Cell Line/Study TypeInflammatory StimulusMarkerConcentration of EPAResultReference
RAW 264.7 macrophagesLipopolysaccharide (LPS)TNFα SecretionNot specified36% reduction[1]
RAW 264.7 macrophagesLipopolysaccharide (LPS)IL-6 SecretionNot specified67% reduction (6h), 69% reduction (24h)[1]
ob/ob Mouse Adipose Stem CellsLipopolysaccharide (LPS)IL-6 Secretion100 µmol/LSignificant reduction
ob/ob Mouse Adipose Stem CellsLipopolysaccharide (LPS)IL-6 mRNA Expression100 µmol/LDecreased
ob/ob Mouse Adipose Stem CellsLipopolysaccharide (LPS)TLR2 Protein Expression100 µmol/LSuppressed
ob/ob Mouse Adipose Stem CellsLipopolysaccharide (LPS)NF-κB Activation and Translocation100 µmol/LSignificantly lowered
Aging Adults (in vivo)Chronic InflammationIL-6Not specified12% decrease (4 weeks), 22% decrease (8 weeks)[5]
Aging Adults (in vivo)Chronic InflammationIL-1βNot specified29% decrease (4 weeks), 44% decrease (8 weeks)[5]
Aging Adults (in vivo)Chronic InflammationTNF-αNot specified12% decrease (4 weeks), 23% decrease (8 weeks)[5]

Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention of SDA and EPA in the NF-κB and MAPK inflammatory signaling pathways.

Caption: Inhibition of the NF-κB signaling pathway by SDA and EPA.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs Phosphorylates ERK ERK MKKs->ERK Phosphorylates JNK JNK MKKs->JNK Phosphorylates p38 p38 MKKs->p38 Phosphorylates AP1 AP-1 ERK->AP1 Activate JNK->AP1 p38->AP1 SDA SDA SDA->MKKs Inhibits Phosphorylation DNA DNA AP1->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: Inhibition of the MAPK signaling pathway by SDA.

Experimental Protocols

This section outlines the general methodologies employed in the studies cited in this guide. For specific details, researchers are encouraged to consult the original publications.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 and human monocytic cell line THP-1 are commonly used models for studying inflammation in vitro.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of SDA or EPA for a specified duration (e.g., 1-24 hours) before stimulation with a pro-inflammatory agent like lipopolysaccharide (LPS).

Measurement of Inflammatory Markers
  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a standard method for quantifying the concentration of secreted cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[6][7] Commercially available ELISA kits are typically used according to the manufacturer's instructions.

  • Nitric Oxide (NO) Assay: The Griess reaction is a common colorimetric assay used to measure the production of nitrite, a stable product of NO, in culture supernatants.

  • Western Blotting: This technique is used to detect and quantify the expression and phosphorylation status of key proteins in signaling pathways.

    • Sample Preparation: Cells are lysed, and protein concentration is determined.

    • Gel Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

    • Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of NF-κB p65, IκBα, ERK, JNK, p38) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) system.[8][9]

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Inflammatory Response A Seed RAW 264.7 or THP-1 cells B Pre-treat with SDA or EPA A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F ELISA for Cytokines (TNF-α, IL-6) D->F G Griess Assay for NO D->G H Western Blot for Signaling Proteins (NF-κB, MAPK) E->H

Caption: General experimental workflow for in vitro studies.

Conclusion

The available preclinical data suggests that both stearidonic acid and eicosapentaenoic acid exert significant anti-inflammatory effects by inhibiting key inflammatory signaling pathways, including NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators. While both fatty acids show promise, direct comparative studies with standardized methodologies are needed to fully elucidate their relative potencies. The information presented in this guide provides a foundation for researchers to design further investigations into the therapeutic potential of these omega-3 fatty acids. Future research on this compound is warranted to determine if this specific molecular form offers any unique advantages in modulating inflammatory responses.

References

Differentiating the Signaling Pathways of Anandamide and N-Arachidonoyl Glycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the distinct molecular interactions and downstream signaling cascades of the endocannabinoid anandamide and the N-acyl amino acid, N-arachidonoyl glycine.

Introduction

Anandamide (N-arachidonoylethanolamine, AEA) and N-arachidonoyl glycine (NAGly) are both endogenous lipid signaling molecules that play crucial roles in various physiological processes. While structurally similar, they exhibit distinct pharmacological profiles by interacting with different receptor systems and initiating divergent intracellular signaling cascades. Understanding these differences is critical for researchers and drug development professionals targeting the endocannabinoid system and related lipid signaling pathways for therapeutic intervention. This guide provides a detailed comparison of the signaling pathways of anandamide and NAGly, supported by experimental data, detailed methodologies, and visual pathway diagrams.

Comparative Overview of Signaling Pathways

Anandamide is best known for its activity as an endocannabinoid, primarily targeting cannabinoid receptors CB1 and CB2.[1] It also directly activates the transient receptor potential vanilloid 1 (TRPV1) channel.[2] In contrast, NAGly does not bind with high affinity to classical cannabinoid receptors but has been identified as an agonist for the orphan G protein-coupled receptor 18 (GPR18) and GPR55.[3][4] Additionally, NAGly has been shown to inhibit the glycine transporter 2 (GlyT2).[5]

Anandamide Signaling

Anandamide's signaling is multifaceted, largely dictated by the receptor it engages:

  • CB1 and CB2 Receptors: As a partial agonist at CB1 and CB2 receptors, anandamide activates Gi/o proteins.[6] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Activation of these receptors also modulates ion channels, leading to the inhibition of presynaptic voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively suppress neurotransmitter release.[7]

  • TRPV1 Channels: Anandamide directly binds to and activates TRPV1 channels, which are non-selective cation channels. This activation leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the initiation of downstream calcium-dependent signaling events.[8]

  • Downstream Effectors: Beyond the immediate effects on adenylyl cyclase and ion channels, anandamide signaling through cannabinoid receptors can also activate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38, which are involved in regulating cell proliferation, differentiation, and apoptosis.

N-Arachidonoyl Glycine (NAGly) Signaling

The signaling pathways of NAGly are still under active investigation, with some conflicting reports in the literature. The currently identified pathways include:

  • GPR18: NAGly is considered an endogenous ligand for GPR18. Activation of this Gi/o-coupled receptor is reported to lead to the inhibition of adenylyl cyclase and the activation of MAPK pathways.[3] However, some studies have failed to observe canonical G protein-coupled signaling upon GPR18 activation by NAGly, suggesting the possibility of biased agonism or non-canonical signaling pathways.[8][9]

  • GPR55: NAGly has also been shown to activate GPR55, another orphan GPCR. GPR55 activation is linked to the Gq and G12/13 pathways, leading to an increase in intracellular calcium via phospholipase C activation and RhoA-dependent signaling.[4]

  • GlyT2 Inhibition: NAGly acts as a non-competitive inhibitor of the glycine transporter 2 (GlyT2).[5] By blocking the reuptake of glycine in the synapse, NAGly can potentiate glycinergic neurotransmission.

  • Intracellular Calcium: NAGly has been shown to induce increases in intracellular calcium, likely through its action on GPR55.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for the binding affinities and functional potencies of anandamide and NAGly at their respective molecular targets.

Table 1: Anandamide Receptor Binding Affinities and Functional Potencies

TargetParameterValueSpeciesReference
CB1 ReceptorKᵢ89 nMRat[10]
CB2 ReceptorKᵢ371 nMRat[10]
TRPV1 ChannelEC₅₀261 ± 13 nMHuman[8]
GPR55EC₅₀18 nM-[10]

Table 2: N-Arachidonoyl Glycine (NAGly) Receptor/Transporter Affinities and Functional Potencies

TargetParameterValueSpeciesReference
GPR18EC₅₀44.5 nM-
CB1 ReceptorKᵢ> 10 µM-
TRPV1 ChannelEC₅₀> 10 µM-
GlyT2IC₅₀3 µMRat[11]

Signaling Pathway Diagrams

Anandamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Anandamide Anandamide CB1_R CB1/CB2 Receptor Anandamide->CB1_R TRPV1 TRPV1 Channel Anandamide->TRPV1 G_protein Gi/o Protein CB1_R->G_protein activates MAPK MAPK Pathway CB1_R->MAPK Ca_influx Ca²⁺ Influx TRPV1->Ca_influx opens AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel ↓ G_protein->Ca_channel K_channel K⁺ Channel ↑ G_protein->K_channel cAMP cAMP ↓ AC->cAMP

Anandamide Signaling Pathways

NAGly_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NAGly N-Arachidonoyl Glycine (NAGly) GPR18 GPR18 NAGly->GPR18 GPR55 GPR55 NAGly->GPR55 GlyT2 GlyT2 Transporter NAGly->GlyT2 inhibits Glycine_out Glycine Glycine_out->GlyT2 G_protein_18 Gi/o Protein GPR18->G_protein_18 activates MAPK MAPK Pathway GPR18->MAPK G_protein_55 Gq/G12/13 Protein GPR55->G_protein_55 activates Glycine_in Glycine GlyT2->Glycine_in uptake AC Adenylyl Cyclase ↓ G_protein_18->AC PLC PLC G_protein_55->PLC IP3 IP₃ PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release

N-Arachidonoyl Glycine (NAGly) Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling pathways of anandamide and NAGly.

Protocol 1: Radioligand Binding Assay for Cannabinoid Receptors (CB1 and CB2)

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., anandamide) for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940.

  • Test compound (anandamide).

  • Non-specific binding control: High concentration of a non-radiolabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, varying concentrations of the test compound, a fixed concentration of the radioligand (typically at its Kd), and the cell membrane preparation. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[12]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[13]

Protocol 2: Intracellular Calcium Measurement using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to agonist stimulation.

Materials:

  • Cultured cells expressing the receptor of interest (e.g., GPR55).

  • Fura-2 AM stock solution (1 mM in DMSO).

  • Pluronic F-127 (20% solution in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium.

  • Agonist (e.g., NAGly).

  • Fluorescence plate reader or microscope with dual-excitation wavelength capabilities (340 nm and 380 nm).

Procedure:

  • Cell Seeding: Seed cells onto a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS.[2]

  • Remove the culture medium from the cells and add the Fura-2 AM loading solution.

  • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Add fresh HBSS to the cells and allow them to de-esterify the Fura-2 AM for an additional 30 minutes at room temperature in the dark.

  • Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence ratio (F340/F380) for a short period.

  • Add the agonist to the wells and continue to measure the fluorescence ratio over time to record the calcium transient.

  • Data Analysis: The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration. Data can be expressed as the peak change in ratio or converted to absolute calcium concentrations after calibration.[14]

Protocol 3: MAPK Phosphorylation Assay (Western Blot)

Objective: To detect the activation of MAPK pathways (e.g., ERK1/2 phosphorylation) following receptor stimulation.

Materials:

  • Cultured cells.

  • Agonist (e.g., anandamide or NAGly).

  • Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with the agonist for various time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated form of the MAPK (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the MAPK (e.g., anti-total-ERK1/2) to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of MAPK activation is determined by the ratio of the phosphorylated protein to the total protein.

Conclusion

Anandamide and N-arachidonoyl glycine, despite their structural similarities, activate distinct signaling pathways, leading to different physiological outcomes. Anandamide primarily signals through the well-characterized cannabinoid receptors CB1 and CB2, and the ion channel TRPV1. In contrast, NAGly interacts with the orphan G protein-coupled receptors GPR18 and GPR55, and also inhibits the glycine transporter GlyT2. The divergence in their molecular targets and downstream signaling cascades highlights the complexity of lipid signaling and offers multiple avenues for the development of selective therapeutic agents. Further research is needed to fully elucidate the signaling pathways of NAGly and other N-acyl amino acids, and to understand the physiological implications of their interactions.

References

Stearidonoyl Glycine: A More Potent Signaling Molecule Than Its Precursor? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of lipid signaling is rapidly expanding, with growing interest in the therapeutic potential of N-acyl amino acids. This guide provides a comparative analysis of Stearidonoyl glycine, an N-acyl glycine, and its precursor, stearidonic acid, as signaling molecules. By examining their distinct molecular targets and signaling pathways, this document aims to provide an objective comparison supported by available experimental data and detailed methodologies.

Introduction to this compound and its Precursor

This compound belongs to the family of N-acyl glycines, a class of endogenous lipid signaling molecules. It is synthesized through the conjugation of stearidonic acid, an omega-3 polyunsaturated fatty acid, with a glycine molecule. While stearidonic acid itself can act as a signaling molecule, its conjugation to glycine fundamentally alters its biological activity and receptor specificity. This guide explores the hypothesis that this compound is a more potent and specific signaling molecule than its fatty acid precursor.

Comparative Analysis of Signaling Potency

While direct comparative studies on the signaling potency of this compound versus stearidonic acid are limited, analysis of their respective molecular targets and the broader classes of molecules they belong to suggests a significant divergence in their signaling capabilities.

N-acyl glycines, including analogs like N-arachidonoyl glycine, have been demonstrated to be agonists for several G-protein coupled receptors (GPCRs), notably GPR18, GPR55, and GPR92.[1][2][3] Activation of these receptors initiates downstream signaling cascades that can influence a variety of physiological processes, including immune responses, pain perception, and cellular migration.[2]

In contrast, stearidonic acid, as a free fatty acid, is known to activate a different set of GPCRs, primarily the free fatty acid receptors FFAR1 (GPR40) and FFAR4 (GPR120).[4][5][6] These receptors are key regulators of metabolic processes, including insulin secretion and inflammation.[7]

The differentiation in receptor targets strongly implies that this compound possesses a distinct and more targeted signaling profile compared to stearidonic acid. The potency of N-acyl glycines at their cognate receptors is often observed in the nanomolar to low micromolar range, suggesting a higher potency than their precursor fatty acids at their respective receptors.[1]

Quantitative Data Summary

The following table summarizes the known molecular targets for N-acyl glycines and free fatty acids, with quantitative data for representative ligands where available. It is important to note that specific EC50/IC50 values for this compound and stearidonic acid on all their potential receptors are not yet fully characterized in the public literature.

Class of MoleculeRepresentative LigandMolecular TargetAssay TypePotency (EC50/IC50)Reference
N-acyl glycine N-arachidonoyl glycineGPR18Directed Cell Migration~10 nM[2]
N-arachidonoyl glycineGPR55GTPγS BindingNot specified[8]
N-arachidonoyl glycineGPR92Calcium MobilizationNot specified[9]
Free Fatty Acid Oleic Acid (analog)FFAR1 (GPR40)Calcium Mobilization~1-10 µM[7]
α-Linolenic Acid (analog)FFAR4 (GPR120)Calcium Mobilization~10-100 µM[4]

Signaling Pathways

The signaling pathways initiated by this compound and stearidonic acid are distinct due to their different receptor targets.

This compound Signaling:

Activation of GPR18, a Gαi/o-coupled receptor, by N-acyl glycines like N-arachidonoyl glycine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This can subsequently influence downstream pathways such as the MAPK/ERK pathway, impacting cellular processes like migration.[2] Activation of GPR55, which couples to Gαq and Gα12/13, stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of RhoA.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stearidonoyl_glycine This compound GPR18 GPR18 Stearidonoyl_glycine->GPR18 GPR55 GPR55 Stearidonoyl_glycine->GPR55 G_alpha_i_o Gαi/o GPR18->G_alpha_i_o G_alpha_q Gαq GPR55->G_alpha_q AC Adenylyl Cyclase G_alpha_i_o->AC PLC Phospholipase C G_alpha_q->PLC cAMP cAMP AC->cAMP Ca2 [Ca2+]i PLC->Ca2 MAPK_ERK MAPK/ERK Pathway cAMP->MAPK_ERK Cellular_Response_Inflammation Cellular Response (e.g., Inflammation) Ca2->Cellular_Response_Inflammation Cellular_Response_Migration Cellular Response (e.g., Migration) MAPK_ERK->Cellular_Response_Migration

Signaling pathway of this compound.

Stearidonic Acid Signaling:

Stearidonic acid, acting on FFAR1 (Gq-coupled) and FFAR4 (Gq-coupled), primarily activates the phospholipase C pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][6] This results in an increase in intracellular calcium and activation of protein kinase C (PKC), which are crucial for processes like insulin secretion from pancreatic β-cells.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stearidonic_acid Stearidonic acid FFAR1 FFAR1 (GPR40) Stearidonic_acid->FFAR1 FFAR4 FFAR4 (GPR120) Stearidonic_acid->FFAR4 G_alpha_q_11 Gαq/11 FFAR1->G_alpha_q_11 FFAR4->G_alpha_q_11 PLC Phospholipase C G_alpha_q_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Cellular_Response_Insulin Cellular Response (e.g., Insulin Secretion) Ca2->Cellular_Response_Insulin PKC->Cellular_Response_Insulin

Signaling pathway of stearidonic acid.

Experimental Protocols

To empirically determine and compare the signaling potency of this compound and stearidonic acid, a series of in vitro cell-based assays can be employed. The following are detailed methodologies for key experiments.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPCR activation, typically for Gq-coupled receptors.

  • Cell Culture: HEK293 cells stably or transiently expressing the GPCR of interest (e.g., GPR55, FFAR1, FFAR4) are cultured in appropriate media.

  • Dye Loading: Cells are seeded in a 96-well plate and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution.

  • Compound Addition: A baseline fluorescence is measured before the automated addition of varying concentrations of this compound or stearidonic acid.

  • Fluorescence Measurement: Changes in fluorescence are monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Dose-response curves are generated to calculate EC50 values.

Start Seed cells in 96-well plate Load_Dye Load cells with calcium-sensitive dye Start->Load_Dye Measure_Baseline Measure baseline fluorescence Load_Dye->Measure_Baseline Add_Compound Add this compound or stearidonic acid Measure_Baseline->Add_Compound Measure_Response Measure fluorescence change in real-time Add_Compound->Measure_Response Analyze_Data Analyze data and calculate EC50 Measure_Response->Analyze_Data End End Analyze_Data->End

Workflow for Calcium Mobilization Assay.
cAMP Accumulation Assay

This assay is used to measure the inhibition or stimulation of adenylyl cyclase activity, typically for Gi/o- or Gs-coupled receptors.

  • Cell Culture: Cells expressing the GPCR of interest (e.g., GPR18) are cultured in a suitable format.

  • Cell Treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation, followed by stimulation with forskolin (to activate adenylyl cyclase) and varying concentrations of the test compound.

  • Cell Lysis: Cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: A standard curve is used to determine the concentration of cAMP. Dose-response curves are generated to determine the IC50 (for Gi-coupled) or EC50 (for Gs-coupled) values.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK signaling pathway downstream of GPCR activation.

  • Cell Treatment: Cells expressing the relevant GPCR are serum-starved and then treated with different concentrations of the ligand for a specific time.

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: The signal is detected using a chemiluminescent substrate. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

Conclusion

Based on the available evidence, this compound and its precursor, stearidonic acid, are distinct signaling molecules with different molecular targets and downstream pathways. The conjugation of glycine to stearidonic acid appears to shift its activity from the free fatty acid receptors (FFARs) to a different set of GPCRs, including GPR18 and GPR55. This suggests that this compound is not merely a metabolic byproduct but a signaling molecule with a more specific and potentially more potent activity profile than its precursor. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their signaling potency and to explore the therapeutic implications of these findings.

References

A Comparative Guide to the Lipidomics of Tissues with High and Low Stearidonoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Stearidonoyl glycine, an N-acyl glycine, across different biological tissues. It is intended to be a valuable resource for researchers investigating the therapeutic potential and physiological roles of this lipid molecule. By presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic context, this guide aims to facilitate a deeper understanding of this compound's distribution and function.

Data Presentation: Quantitative Comparison of N-Acyl Glycines in Different Tissues

N-acyl glycines are a class of lipid signaling molecules whose concentrations can vary significantly between different tissues, suggesting tissue-specific roles. While comprehensive data for this compound across all tissues is still an emerging area of research, existing studies on related N-acyl glycines provide a strong basis for comparison. The following tables summarize the quantitative data for N-stearoyl glycine in rat brain and N-palmitoyl glycine in various other rat tissues to illustrate the expected concentration disparities.

Table 1: Endogenous Levels of N-Acyl Glycines in Rat Brain [1]

N-acyl Amino AcidEndogenous Level (pmol/g wet weight)
N-stearoyl glycine (18:0) 3.3 ± 0.3
N-palmitoyl glycine (16:0)2.5 ± 0.2
N-oleoyl glycine (18:1)0.54 ± 0.06
N-linoleoyl glycine (18:2)0.31 ± 0.03
N-palmitoleoyl glycine (16:1)0.32 ± 0.03
N-arachidonoyl glycine (20:4)0.26 ± 0.04
N-docosahexaenoyl glycine (22:6)333 ± 24

Table 2: Reported Levels of N-Palmitoyl Glycine in Various Rat Tissues [2]

Note: These values are for N-palmitoyl glycine and are presented to indicate the potential for wide variation in N-acyl glycine concentrations across different tissues. The levels are reported in pmol/g of dry tissue.

TissueEndogenous Level (pmol/g dry weight)
SkinHigh (up to 1612)
LungHigh
Spinal CordHigh
KidneyModerate (down to 388)
LiverModerate

The data suggests that the brain maintains a specific profile of N-acyl glycines, with N-stearoyl glycine being present at a moderate level. In contrast, other tissues like the skin and lung have been shown to contain significantly higher concentrations of other long-chain N-acyl glycines. This disparity highlights the importance of comparative lipidomics to understand the localized functions of these molecules.

Signaling Pathways and Experimental Workflows

To fully appreciate the comparative data, it is essential to understand the metabolic pathways involved in the synthesis of this compound and the experimental procedures used for its quantification.

Biosynthesis of this compound

This compound is synthesized from its precursor, Stearidonic acid (18:4n-3), an omega-3 polyunsaturated fatty acid.[3] The biosynthesis is a two-step process involving the activation of Stearidonic acid to its coenzyme A (CoA) derivative, followed by conjugation with the amino acid glycine. This conjugation is catalyzed by a family of enzymes known as Glycine N-acyltransferases (GLYAT).[1][4] Specifically, long-chain N-acyl glycines are synthesized by GLYAT-like enzymes such as GLYATL2 and GLYATL3.[4][5]

cluster_0 Mitochondrial Matrix Stearidonic_acid Stearidonic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Stearidonic_acid->Acyl_CoA_Synthetase Stearidonoyl_CoA Stearidonoyl-CoA Acyl_CoA_Synthetase->Stearidonoyl_CoA GLYATL Glycine N-acyltransferase-like (GLYATL2/3) Stearidonoyl_CoA->GLYATL Stearidonoyl_glycine This compound GLYATL->Stearidonoyl_glycine CoA CoA GLYATL->CoA Glycine Glycine Glycine->GLYATL

Caption: Biosynthesis of this compound from Stearidonic Acid.

Experimental Workflow for Comparative Lipidomics

The quantification of this compound and other lipids from tissues requires a systematic workflow to ensure accurate and reproducible results. The following diagram outlines a typical experimental approach for a comparative lipidomics study.

Tissue_Collection Tissue Collection (e.g., Brain, Liver) Homogenization Homogenization Tissue_Collection->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Homogenization->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Organic_Phase_Collection Collection of Organic Phase (contains lipids) Phase_Separation->Organic_Phase_Collection Drying_and_Reconstitution Drying and Reconstitution Organic_Phase_Collection->Drying_and_Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Drying_and_Reconstitution->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis Comparative_Analysis Comparative Analysis of Tissues Data_Analysis->Comparative_Analysis

Caption: A typical experimental workflow for comparative lipidomics.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key experiments involved in the comparative lipidomics of this compound.

Tissue Homogenization
  • Sample Preparation: Accurately weigh the frozen tissue sample (typically 50-100 mg).

  • Homogenization: Place the tissue in a tube with ceramic beads and a suitable volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline).

  • Mechanical Disruption: Homogenize the tissue using a bead-beater homogenizer until a uniform lysate is achieved. Keep samples on ice throughout the process to minimize enzymatic degradation.

Lipid Extraction (Modified Folch Method)
  • Solvent Addition: To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. For every 100 µL of homogenate, use 600 µL of the chloroform:methanol mixture.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid solubilization.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 120 µL for 600 µL of solvent mixture) and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass syringe. Transfer to a new glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: Inject the reconstituted lipid extract onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B). The gradient is optimized to separate this compound from other lipid species.

  • Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Analysis: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound. This involves monitoring the transition of the precursor ion (the deprotonated molecule [M-H]⁻) to a specific product ion.

    • Precursor Ion (Q1): m/z 332.2 (for this compound)

    • Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor.

  • Quantification: Create a calibration curve using a series of known concentrations of a this compound analytical standard. The concentration of this compound in the tissue samples is determined by comparing its peak area to the calibration curve and normalizing to the initial tissue weight. An internal standard (e.g., a deuterated analog) should be used to correct for extraction efficiency and matrix effects.

References

The Role of N-Acyl Glycines in Pain Modulation: A Comparative Guide with a Prospective Look at Stearidonoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-acyl glycines (NAGs), a class of endogenous lipid signaling molecules, and their role in pain modulation. While significant research has focused on NAGs such as N-arachidonoyl glycine (NAGly) and N-oleoyl glycine (NOGly), this document also explores the prospective role of stearidonoyl glycine, a less-studied member of this family, based on the known bioactivity of its fatty acid precursor, stearidonic acid (SDA).

Introduction to N-Acyl Glycines

N-acyl glycines are structurally characterized by a fatty acid linked to a glycine molecule via an amide bond.[1] These lipids are increasingly recognized for their critical roles in various physiological processes, including pain perception, inflammation, and energy homeostasis.[1] Their structural similarity to endocannabinoids, coupled with distinct pharmacological profiles, makes them compelling targets for the development of novel analgesic therapies.[1] The diversity of the acyl chain gives rise to a wide array of NAGs, each with potentially unique biological activities.[1] This guide will compare the established roles of well-characterized NAGs and hypothesize the potential function of this compound in pain modulation.

Biosynthesis and Degradation of N-Acyl Glycines

The cellular levels of N-acyl glycines are tightly regulated through specific biosynthetic and degradation pathways. Understanding these pathways is crucial for developing therapeutic strategies that target the enzymes involved to modulate NAG levels.

There are two primary pathways for the biosynthesis of N-acyl glycines:

  • Glycine-Dependent Pathway : This pathway involves the direct conjugation of a fatty acid with glycine. The fatty acid is first activated to its acyl-CoA derivative, which is then conjugated to glycine by a glycine N-acyltransferase (GLYAT).

  • Glycine-Independent Pathway : This route involves the oxidation of N-acyl ethanolamines (the endocannabinoid family) to form the corresponding N-acyl glycine.

The primary degradation mechanism for N-acyl glycines is hydrolysis, catalyzed by enzymes like fatty acid amide hydrolase (FAAH), which breaks the amide bond to release the constituent fatty acid and glycine.

G cluster_biosynthesis Biosynthesis cluster_degradation Degradation FA Fatty Acid AcylCoA Fatty Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase Glycine Glycine NAG_dep N-Acyl Glycine Glycine->NAG_dep AcylCoA->NAG_dep Glycine N-acyltransferase (GLYAT) NAE N-Acyl Ethanolamine Intermediate N-Acyl Glycinal (Intermediate) NAE->Intermediate Alcohol Dehydrogenase NAG_indep N-Acyl Glycine Intermediate->NAG_indep Aldehyde Dehydrogenase Biosynthesis_Title Biosynthesis Pathways NAG_degrad N-Acyl Glycine FA_degrad Fatty Acid NAG_degrad->FA_degrad Fatty Acid Amide Hydrolase (FAAH) Glycine_degrad Glycine Degradation_Title Degradation Pathway

Caption: Biosynthesis and degradation pathways of N-acyl glycines.

Mechanisms of Pain Modulation

N-acyl glycines exert their analgesic effects primarily by modulating the glycinergic system, which plays a crucial role in inhibiting pain signals in the spinal cord.[2][3] A reduction in this inhibitory signaling can lead to chronic pain states.[2][3] NAGs can restore this inhibition through two main mechanisms:

  • Inhibition of Glycine Transporter 2 (GlyT2) : GlyT2 is located on presynaptic inhibitory neurons in the spinal cord and is responsible for re-uptaking glycine from the synaptic cleft.[4] By inhibiting GlyT2, NAGs increase the concentration of glycine in the synapse, thereby enhancing the activation of postsynaptic glycine receptors (GlyRs) and strengthening inhibitory neurotransmission.[4][5]

  • Positive Allosteric Modulation of Glycine Receptors (GlyRs) : Some NAGs can directly bind to GlyRs at an allosteric site, increasing their sensitivity to glycine. This potentiation of GlyR function further contributes to the dampening of pain signals.

cluster_synapse Glycinergic Synapse cluster_pre Presynaptic Terminal cluster_cleft cluster_post Postsynaptic Neuron GlyT2 GlyT2 Vesicle Synaptic Vesicle (Glycine) Glycine_pre Vesicle->Glycine_pre Release Glycine_syn Glycine Glycine_syn->GlyT2 Reuptake GlyR Glycine Receptor (GlyR) Glycine_syn->GlyR Activates Inhibition Hyperpolarization (Pain Signal Inhibition) GlyR->Inhibition NAG N-Acyl Glycine NAG->GlyT2 Inhibits NAG->GlyR Potentiates (PAM)

Caption: N-acyl glycine modulation of a glycinergic synapse.

Comparative Analysis of N-Acyl Glycines in Pain Modulation

The analgesic and anti-inflammatory properties of NAGs are largely determined by the structure of their fatty acid tail, including its length and degree of unsaturation.

This compound (Prospective Role)

Direct experimental data on the role of this compound in pain modulation is currently lacking. However, its potential can be inferred from the bioactivity of its precursor, stearidonic acid (SDA, 18:4n-3), an omega-3 polyunsaturated fatty acid.

  • Anti-inflammatory Precursor : SDA has demonstrated significant anti-inflammatory effects.[6][7] It works by suppressing the production of inflammatory mediators like nitric oxide (NO) through the inactivation of NF-κB and MAPK signaling pathways.[6][8]

  • Hypothesized Analgesic Activity : Given that inflammation is a key component of many pain states, the potent anti-inflammatory properties of SDA suggest that this compound could possess analgesic effects. It is plausible that, like other unsaturated NAGs, it could modulate key targets in the pain pathway, such as GlyT2 or GlyRs. Further research is required to confirm these potential therapeutic actions.

N-Arachidonoyl Glycine (NAGly)

NAGly is one of the most extensively studied N-acyl glycines and is considered a key endogenous modulator of pain and inflammation.[9]

  • Mechanism : NAGly is a partial, non-competitive inhibitor of GlyT2.[5] Its analgesic effects are, at least in part, mediated by increasing synaptic glycine concentrations.[5][9] It has also been shown to inhibit fatty acid amide hydrolase (FAAH), which could increase levels of the endocannabinoid anandamide, contributing to analgesia.[10]

  • In Vivo Efficacy : Intrathecal administration of NAGly has been shown to reduce mechanical allodynia and thermal hyperalgesia in rat models of both neuropathic and inflammatory pain.[11] Notably, its effects are not blocked by cannabinoid receptor antagonists, indicating a distinct mechanism from classical endocannabinoids.[11]

N-Oleoyl Glycine (NOGly)

N-oleoyl glycine is another prominent NAG with potent activity on the glycinergic system.

  • Mechanism : NOGly is a more potent inhibitor of GlyT2 than NAGly.[5] The oleic acid tail appears to impart optimal inhibitory activity for this target.[5]

  • Structure-Activity Relationship : Studies have shown that modifying the amino acid head group while retaining the oleoyl tail can produce highly potent and selective GlyT2 inhibitors, highlighting the importance of this specific fatty acid in GlyT2 modulation.[5][12]

N-Palmitoyl Glycine (PalGly)

N-palmitoyl glycine, a saturated NAG, has also been identified as an endogenous lipid with a role in nociception.

  • Mechanism : PalGly has been shown to potently inhibit the heat-evoked firing of nociceptive neurons in the rat dorsal horn.[13][14] It induces a transient influx of calcium in dorsal root ganglion (DRG) cells and contributes to nitric oxide production in sensory neurons.[13][14]

  • Endogenous Levels : PalGly is found in high levels in the skin and spinal cord, and its levels are regulated by the enzyme FAAH, suggesting an important physiological role in the periphery and central nervous system.[13][14]

N-Linoleoyl Glycine

Similar to NAGly, N-linoleoyl glycine has demonstrated anti-inflammatory properties.

  • In Vivo Efficacy : In a mouse peritonitis model, N-linoleoyl glycine reduced leukocyte migration, a key process in inflammation, at doses as low as 0.3 mg/kg.[15] This suggests it could be a potent agent for resolving inflammation.[15]

Quantitative Data Summary

The following table summarizes the inhibitory potency of various N-acyl amino acids on the glycine transporter 2 (GlyT2). This data is critical for comparing the relative activity of these compounds and for guiding the design of new, more potent analgesics.

CompoundIC₅₀ for GlyT2 Inhibition (nM)SpeciesReference(s)
N-Oleoyl Glycine (NOGly) 500Not Specified[5]
N-Arachidonoyl Glycine (NAGly) ~9000 (9 µM)Not Specified[5]
Oleoyl L-Carnitine 340Not Specified[5]
Palmitoyl L-Carnitine 600Not Specified[5]
N-Arachidonoyl L-Alanine ~9000 (9 µM)Not Specified[5]
N-Arachidonoyl GABA ~12000 (12 µM)Not Specified[5]
Oleoyl L-Lysine 25.5Not Specified[5]
Oleoyl D-Lysine 39.3Not Specified[5][16]

Data synthesized from multiple sources. Conditions for assays may vary between studies.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the study of N-acyl glycines. Below are methodologies for a key in vitro assay and a common in vivo pain model.

[³H]Glycine Uptake Assay for GlyT2 Inhibition

This assay is used to determine the potency (IC₅₀) of a compound for inhibiting the glycine transporter 2.[17]

Workflow Diagram

start Start: Plate cells expressing GlyT2 wash Wash cells with buffer start->wash preincubate Pre-incubate with test compound or vehicle control wash->preincubate add_glycine Add [³H]Glycine to initiate uptake preincubate->add_glycine incubate Incubate for a defined period (e.g., 10 minutes) add_glycine->incubate terminate Terminate uptake by washing with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse quantify Quantify intracellular radioactivity (Scintillation Counter) lyse->quantify analyze Calculate % inhibition vs. control and determine IC₅₀ quantify->analyze end End analyze->end

Caption: Workflow for a [³H]glycine uptake assay.

Detailed Methodology:

  • Cell Culture : Human Embryonic Kidney (HEK293) cells stably or transiently expressing human GlyT2 are cultured in appropriate media and plated in multi-well plates.[17]

  • Assay Preparation : On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed physiological buffer solution (e.g., PBS).[17]

  • Inhibitor Incubation : Cells are pre-incubated for 10-20 minutes with varying concentrations of the test N-acyl glycine (or vehicle control) in the buffer solution.[17]

  • Uptake Initiation : The assay is initiated by adding a solution containing a fixed concentration of radiolabeled [³H]glycine.[17]

  • Incubation : The plates are incubated at 37°C for a short period (e.g., 6-10 minutes) to allow for glycine uptake.[17]

  • Uptake Termination : The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]glycine.[17]

  • Quantification : The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.[17]

  • Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Pain Model: The Formalin Test

The formalin test is a widely used model of tonic, persistent pain that involves both an acute neurogenic phase and a later inflammatory phase.[18][19]

Methodology for Rats:

  • Acclimatization : Rats are placed in individual observation chambers for at least 30 minutes to acclimate to the environment.

  • Formalin Injection : A small volume (e.g., 50 µL) of dilute formalin solution (e.g., 5% in saline) is injected subcutaneously into the dorsal surface of one hind paw using a microsyringe.[18]

  • Behavioral Observation : Immediately after injection, the animal's behavior is observed and scored. The key behaviors measured are the amount of time spent licking, biting, or flinching the injected paw.[18]

  • Observation Phases : The observation is typically divided into two phases:

    • Phase 1 (Acute Phase) : 0-5 minutes post-injection. This phase is characterized by C-fiber activation and reflects direct nociceptor stimulation.[19]

    • Phase 2 (Tonic/Inflammatory Phase) : 15-60 minutes post-injection. This phase is driven by a combination of peripheral inflammation and central sensitization in the spinal cord.[19]

  • Drug Administration : The test compound (e.g., an N-acyl glycine) is typically administered (e.g., via intrathecal or systemic injection) at a set time before the formalin injection.

  • Data Analysis : The total time spent in nociceptive behaviors during each phase is recorded. The analgesic effect of the test compound is determined by its ability to reduce these behaviors compared to a vehicle-treated control group.

Conclusion and Future Directions

The N-acyl glycines represent a promising class of endogenous lipids for the development of novel pain therapeutics. Compounds like N-arachidonoyl glycine and N-oleoyl glycine have well-documented analgesic effects, primarily through the modulation of the spinal glycinergic system. The structure of the acyl chain is a key determinant of their biological activity, particularly their potency at the GlyT2 transporter.

While there is currently no direct evidence for the role of this compound in pain, the potent anti-inflammatory properties of its precursor, stearidonic acid, provide a strong rationale for its investigation. Future research should focus on:

  • Synthesizing and characterizing the pharmacological activity of this compound at GlyT2, GlyRs, and other relevant pain targets.

  • Evaluating the efficacy of this compound in established in vivo models of inflammatory and neuropathic pain.

  • Further exploring the structure-activity relationships of various NAGs to design next-generation analgesics with improved potency, selectivity, and pharmacokinetic profiles.

By expanding our understanding of this diverse lipid family, we can unlock new avenues for the treatment of chronic pain.

References

Assessing the Off-Target Effects of N-Acyl Glycines: A Comparative Guide Focused on N-Arachidonoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on the biological activities of N-arachidonoyl glycine (NAGly), a well-characterized N-acyl glycine. Stearidonoyl glycine is a structurally related compound, and while it is expected to share some biological properties with NAGly, there is currently a lack of specific experimental data on its primary targets and off-target effects. The data presented herein for NAGly should be considered as a surrogate for understanding the potential activity profile of other N-acyl glycines like this compound, pending direct experimental verification.

Introduction

N-acyl glycines are a class of endogenous lipid signaling molecules involved in various physiological processes, including pain, inflammation, and neurotransmission.[1][2] A prominent member of this family, N-arachidonoyl glycine (NAGly), has been identified as an agonist for the orphan G protein-coupled receptors GPR18 and GPR55, and as an inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][3][4][5] In contrast, it exhibits low affinity for cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel, which are targets for the structurally related endocannabinoid, anandamide.[3][6][7] This guide provides a comparative assessment of the on-target and off-target activities of NAGly, presenting quantitative data for its interaction with various molecular targets and detailing the experimental protocols used for these evaluations.

Data Presentation: Comparative Bioactivity of N-Arachidonoyl Glycine and Selected Comparators

The following tables summarize the in vitro potencies of N-arachidonoyl glycine (NAGly) against its primary targets and known off-targets. For comparison, data for selective modulators of these targets are also included.

Table 1: Activity at Primary Targets

CompoundTargetAssay TypeSpeciesPotency (EC50/IC50/Ki)Reference(s)
N-Arachidonoyl Glycine (NAGly) GPR18β-arrestin recruitmentHuman44.5 nM (EC50)[3]
GPR55Calcium Mobilization / MAPK ActivationHuman~1-3 µM (EC50)[4]
FAAHEnzyme InhibitionRat/MousePotent Inhibitor[5]
PSB-KK-1415GPR18β-arrestin recruitmentHuman19.1 nM (EC50)[8][9][10]
ML186GPR55Agonist AssayHuman305 nM (EC50)[11]
URB597FAAHEnzyme InhibitionHuman4.6 nM (IC50)[12]
PF-04457845FAAHEnzyme InhibitionHuman7.2 nM (IC50)[13]

Table 2: Activity at Potential Off-Targets

CompoundTargetAssay TypeSpeciesPotency (EC50/IC50/Ki)Reference(s)
N-Arachidonoyl Glycine (NAGly) CB1 ReceptorRadioligand Binding-> 10 µM (Ki)[3]
CB2 ReceptorRadioligand Binding-No significant activity[7]
TRPV1 ReceptorFunctional AssayHuman> 10 µM (EC50)[3]
MAGLEnzyme Inhibition-Weak inhibitor
CP55,940CB1 ReceptorRadioligand Binding-High affinity agonist[14]
JWH-133CB2 ReceptorRadioligand Binding-Selective agonist[4]
CapsaicinTRPV1 ReceptorFunctional AssayHumanPotent agonist[15]
JZL184MAGLEnzyme Inhibition-Potent inhibitor

Experimental Protocols

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of FAAH. A common method utilizes a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA). FAAH-mediated hydrolysis of AAMCA releases the fluorescent product 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.[16][17][18][19]

General Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., in DMSO). Prepare serial dilutions in assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

  • Enzyme and Substrate Preparation: Dilute recombinant FAAH enzyme in cold assay buffer. Prepare a working solution of the AAMCA substrate.

  • Assay Plate Setup: In a 96-well microplate, add the diluted FAAH enzyme to wells containing either the test compound dilutions, a positive control inhibitor (e.g., URB597), or vehicle control.

  • Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme. This step is particularly important for irreversible inhibitors.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.

  • Fluorescence Measurement: Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~465 nm) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

GPR55 Activation Assay (Calcium Mobilization)

Principle: GPR55 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration ([Ca2+]i). This assay measures the ability of a test compound to elicit this response in cells expressing GPR55.

General Protocol:

  • Cell Culture: Culture cells stably expressing GPR55 (e.g., HEK293 or CHO cells).

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add the test compound at various concentrations to the loaded cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope equipped for calcium imaging.

  • Data Analysis: The increase in fluorescence corresponds to an increase in [Ca2+]i. Plot the peak fluorescence change against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

GPR18 Activation Assay ([35S]GTPγS Binding)

Principle: GPR18 is a Gi/o-coupled receptor. Agonist binding to GPR18 promotes the exchange of GDP for GTP on the α-subunit of the associated G protein. This functional assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of bound [35S]GTPγS is proportional to the extent of receptor activation.[20][21][22]

General Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing GPR18.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with the test compound at various concentrations, GDP, and assay buffer. For determining non-specific binding, a set of wells will also contain an excess of unlabeled GTPγS.

  • Reaction Initiation: Initiate the binding reaction by adding [35S]GTPγS to all wells.

  • Incubation: Incubate the plate to allow for [35S]GTPγS binding.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate, which traps the membranes with bound [35S]GTPγS.

  • Scintillation Counting: After washing the filters, add a scintillation cocktail and measure the radioactivity in a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Mandatory Visualization

experimental_workflow cluster_faah FAAH Inhibition Assay cluster_gpr55 GPR55 Activation Assay cluster_gpr18 GPR18 Activation Assay faah_reagents Prepare Reagents (FAAH, Substrate, Inhibitor) faah_incubate Incubate FAAH with Inhibitor faah_reagents->faah_incubate faah_reaction Initiate Reaction with Substrate faah_incubate->faah_reaction faah_measure Measure Fluorescence faah_reaction->faah_measure gpr55_cells Culture GPR55- expressing cells gpr55_load Load cells with Ca2+ indicator gpr55_cells->gpr55_load gpr55_add Add Test Compound gpr55_load->gpr55_add gpr55_measure Measure Fluorescence (Δ[Ca2+]i) gpr55_add->gpr55_measure gpr18_membranes Prepare GPR18- expressing membranes gpr18_setup Incubate membranes with compound & GDP gpr18_membranes->gpr18_setup gpr18_reaction Initiate reaction with [35S]GTPγS gpr18_setup->gpr18_reaction gpr18_measure Filtration & Scintillation Counting gpr18_reaction->gpr18_measure

Caption: Workflow for key in vitro assays.

signaling_pathway cluster_gpr18 GPR18 Signaling cluster_gpr55 GPR55 Signaling cluster_faah FAAH Inhibition NAGly N-Arachidonoyl Glycine GPR18 GPR18 NAGly->GPR18 Agonist GPR55 GPR55 NAGly->GPR55 Agonist FAAH FAAH NAGly->FAAH Inhibitor Gi_o Gi/o GPR18->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP Gq Gq GPR55->Gq PLC Phospholipase C Gq->PLC IP3 ↑ IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 Inactive Inactive Metabolites FAAH->Inactive Anandamide Anandamide Anandamide->FAAH

Caption: Simplified signaling pathways for NAGly.

References

Safety Operating Guide

Proper Disposal of Stearidonoyl Glycine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Stearidonoyl glycine must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. As this compound is typically supplied in a solution of ethanol, its disposal protocol is primarily governed by its flammability and potential as an eye irritant. This guide provides a step-by-step operational plan for the safe and proper disposal of this compound, its containers, and any contaminated materials.

Immediate Safety and Hazard Information

This compound in its common formulation presents as a solution in ethanol, a highly flammable liquid. It is also classified as a substance that can cause serious eye irritation.[1] Adherence to appropriate safety measures is paramount from the moment of handling to the final disposal.

Hazard ClassificationDescriptionPrimary Precaution
Flammable Liquid The ethanol solvent is highly flammable. Vapors may form explosive mixtures with air.Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[1]
Eye Irritant Causes serious eye irritation upon contact.Wear protective goggles or a face shield. Ensure an eyewash station is readily accessible.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and associated waste must be conducted in accordance with all federal, state, and local environmental regulations. The following steps provide a general framework for proper disposal in a laboratory setting.

Unused or Waste this compound Solution
  • Do Not Drain Dispose: Under no circumstances should this compound solution be poured down the drain. This is due to its flammability and the potential for harm to aquatic environments.

  • Waste Collection: Collect all waste this compound solution in a designated, properly labeled hazardous waste container.[2][3]

    • The container must be compatible with flammable liquids (e.g., a glass or approved plastic solvent waste container).[4][5]

    • The container should be clearly labeled as "Hazardous Waste," "Flammable Liquid," and list "this compound in Ethanol" as the contents.[3][6]

  • Storage: Store the waste container in a designated satellite accumulation area for hazardous waste, away from sources of ignition and incompatible materials.[4] The container must be kept tightly closed except when adding waste.[2]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]

Empty this compound Containers
  • Triple Rinsing: For containers of five gallons or less, they must be triple-rinsed with a suitable solvent (such as ethanol) to remove all residues.[7][8]

    • The first rinsate is considered hazardous waste and must be collected in the designated flammable liquid waste container.[7] Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.

  • Container Defacing: After triple rinsing and allowing the container to dry, completely deface or remove all labels to prevent misidentification.[7][8] Mark the container as "Empty" or "Triple Rinsed."[8]

  • Final Disposal: Once properly cleaned and defaced, the empty container can typically be disposed of in the regular trash or recycled, depending on institutional policies.[7][9] Glass containers may be disposed of in a broken glass waste stream.[7]

Contaminated Laboratory Materials
  • Collection: Any materials such as gloves, absorbent pads, or labware that come into contact with this compound solution should be considered contaminated solid hazardous waste.[1]

  • Packaging: Place these contaminated materials in a clearly labeled, sealed plastic bag or a designated solid hazardous waste container. The label should indicate "Hazardous Waste" and describe the contents (e.g., "Debris contaminated with this compound in ethanol").

  • Disposal: Dispose of the container of contaminated materials through your institution's hazardous waste management program.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.

G This compound Disposal Workflow cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action Waste_Solution Unused or Waste This compound Solution Collect_Liquid_Waste Collect in Labeled, Flammable Liquid Hazardous Waste Container Waste_Solution->Collect_Liquid_Waste Empty_Container Empty Stearidonoyl Glycine Container Triple_Rinse Triple Rinse Container (Collect First Rinsate as Hazardous Waste) Empty_Container->Triple_Rinse Contaminated_Material Contaminated Lab Materials (Gloves, etc.) Collect_Solid_Waste Collect in Labeled Solid Hazardous Waste Container Contaminated_Material->Collect_Solid_Waste EHS_Disposal Arrange for Disposal via EHS or Licensed Contractor Collect_Liquid_Waste->EHS_Disposal Deface_Container Deface Labels and Mark as 'Empty' Triple_Rinse->Deface_Container Collect_Solid_Waste->EHS_Disposal Dispose_Trash Dispose in Regular Trash or Recycle Deface_Container->Dispose_Trash

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Stearidonoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds like Stearidonoyl glycine. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal protocols to minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a derivative of the amino acid glycine, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Standards
Eye Protection Safety glasses with side shields or gogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Hand Protection Chemical-resistant glovesGloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3][4]
Body Protection Laboratory coatA standard lab coat is mandatory to protect against splashes and spills.[1]
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.For situations with a risk of aerosol formation or inadequate ventilation, use a NIOSH-approved respirator.[3][5]
Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area to minimize inhalation exposure.[1]

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Wash hands thoroughly after handling the compound.[1]

  • Prevent the formation of dust and aerosols.[7]

Storage:

  • Keep the container tightly closed.[3][4]

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • The recommended storage temperature is between +2°C and +8°C, protected from light.[3]

Accidental Release and Disposal Measures

In the event of an accidental spill, follow these procedures to contain and clean up the material safely.

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[5]

  • Clean-up: For solid spills, sweep up and shovel the material into a suitable container for disposal.[4][5] For liquid spills, absorb with an inert material and place in a chemical waste container.

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not empty into drains.[8]

  • Contaminated packaging should be handled in the same manner as the substance itself.[8]

First Aid Measures

In case of exposure, immediate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5][6]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15-20 minutes. Seek medical attention if irritation develops.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[5][6]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.[7]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh this compound prep_area->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。